molecular formula C9H11BrN2O B13315405 3-Amino-3-(3-bromophenyl)propanamide

3-Amino-3-(3-bromophenyl)propanamide

Cat. No.: B13315405
M. Wt: 243.10 g/mol
InChI Key: PZWWNIVOASGHHU-UHFFFAOYSA-N
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Description

3-Amino-3-(3-bromophenyl)propanamide is a useful research compound. Its molecular formula is C9H11BrN2O and its molecular weight is 243.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-3-(3-bromophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(3-bromophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

3-amino-3-(3-bromophenyl)propanamide

InChI

InChI=1S/C9H11BrN2O/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)

InChI Key

PZWWNIVOASGHHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CC(=O)N)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 3-Amino-3-(3-bromophenyl)propanamide

[1]

CAS Number: 771527-65-2 Synonyms:



Date:Author:

Executive Summary

3-Amino-3-(3-bromophenyl)propanamide is a specialized

dual-functional nature

Chemical Identity & Properties

PropertySpecification
CAS Number 771527-65-2
Molecular Formula

Molecular Weight 243.10 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
pKa (Predicted) ~8.5 (amine), ~15 (amide)
Chirality Exists as (R)- and (S)-enantiomers; often supplied as racemate

Synthetic Methodologies

The synthesis of 3-Amino-3-(3-bromophenyl)propanamide typically proceeds via two primary pathways: the Modified Rodionov Condensation (Chemical) or Biocatalytic Hydrolysis (Green Chemistry).

Protocol A: Modified Rodionov Condensation (Chemical Route)

This method is preferred for gram-scale synthesis due to the availability of reagents. It involves the condensation of 3-bromobenzaldehyde with malonic acid and an ammonia source, followed by esterification and amidation.

Reagents:

  • 3-Bromobenzaldehyde

  • Malonic acid

  • Ammonium acetate (

    
    )
    
  • Ethanol (solvent)

  • Thionyl chloride (

    
    ) / Ammonia (
    
    
    )

Step-by-Step Workflow:

  • Condensation: Dissolve 3-bromobenzaldehyde (1.0 eq) and malonic acid (1.0 eq) in ethanolic

    
     (2.0 eq). Reflux for 6-8 hours. The reaction proceeds via an imine intermediate which undergoes decarboxylative addition to yield the 
    
    
    -amino acid, 3-amino-3-(3-bromophenyl)propanoic acid.
  • Isolation: Cool the mixture. The

    
    -amino acid typically precipitates. Filter and wash with cold ethanol.
    
  • Activation: Suspend the acid in dry methanol. Add

    
     dropwise at 0°C to form the methyl ester.
    
  • Amidation: Treat the methyl ester with saturated methanolic ammonia at room temperature for 12 hours.

  • Purification: Concentrate in vacuo. Recrystallize from ethyl acetate/hexane to yield the target amide.

Protocol B: Biocatalytic Nitrile Hydrolysis (Enantioselective)

For high optical purity, a biocatalytic route using nitrile hydratase is superior.

Mechanism: The precursor, 3-amino-3-(3-bromophenyl)propanenitrile, is subjected to hydrolysis by Rhodococcus rhodochrous (strain ATCC BAA-870).[1] This enzyme selectively hydrates the nitrile to the amide without hydrolyzing the amide bond to the acid, often with kinetic resolution.

Visualization: Synthetic Pathways

SynthesisAldehyde3-BromobenzaldehydeIntermediateβ-Amino Acid(Rodionov Product)Aldehyde->Intermediate+ Malonic acid+ NH4OAc, RefluxEsterMethyl EsterIntermediate->Ester+ SOCl2, MeOHTarget3-Amino-3-(3-bromophenyl)propanamide(CAS 771527-65-2)Ester->Target+ NH3/MeOHNitrileβ-AminonitrileNitrile->TargetBiocatalysisEnzymeNitrile Hydratase(R. rhodochrous)Enzyme->Target

Figure 1: Divergent synthetic pathways showing the chemical (solid lines) and biocatalytic (dashed lines) routes.

Medicinal Chemistry Applications

This molecule is a "Privileged Structure" in drug discovery. Its value is derived from two orthogonal reactive handles that allow for library expansion.

The "Dual-Handle" Strategy
  • The

    
    -Amino Amide Motif:  This fragment mimics the backbone of peptides but confers resistance to proteolytic degradation (e.g., by DPP-4). It is critical in the design of anti-diabetic drugs and integrin antagonists.
    
  • The meta-Bromoaryl Moiety: The bromine atom is a pre-installed handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to rapidly elaborate the core into complex biaryls or aryl-amines without rebuilding the chiral center.

Experimental Workflow: Suzuki Coupling on the Scaffold

To derivatize the 3-bromophenyl group while preserving the amide:

  • Protection: Protect the free primary amine with Boc-anhydride (

    
    ) to prevent catalyst poisoning.
    
  • Coupling: React the Boc-protected intermediate with an aryl boronic acid (

    
    ), 
    
    
    (5 mol%), and
    
    
    in Dioxane/Water.
  • Deprotection: Remove the Boc group with TFA/DCM to release the final functionalized

    
    -amino amide.
    
Visualization: Medicinal Chemistry Divergence

MedChemCore3-Amino-3-(3-bromophenyl)propanamidePath1Peptidomimetics(Amine Coupling)Core->Path1R-COOH / HATUPath2Library Expansion(Pd-Catalysis)Core->Path2Ar-B(OH)2 / Pd(0)Prod1Stable Peptide Isosteres(DPP-4 Inhibitors)Path1->Prod1Prod2Biaryl Scaffolds(Kinase Inhibitors)Path2->Prod2

Figure 2: Strategic divergence of the scaffold into peptidomimetics via amide coupling or biaryl libraries via cross-coupling.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. The brominated aromatic ring suggests potential lipophilicity and membrane permeability; handle as a potentially bioactive agent.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine can absorb

    
     from air to form carbamates over time.
    
  • Disposal: Halogenated organic waste.

References

  • Sigma-Aldrich. 3-Amino-3-(3-bromophenyl)propanamide Product Page. Retrieved from

  • PubChem. 3-Amino-3-(3-bromophenyl)propanoic acid (Acid Precursor Data). Retrieved from

  • BLD Pharm. Product 771527-65-2 Details. Retrieved from

  • ChemScene. Ethyl (S)-3-amino-3-(3-bromophenyl)propanoate (Derivative Context). Retrieved from

  • Molaid. (3S)-3-amino-3-(3-bromophenyl)propanamide and Biocatalytic Hydrolysis. Retrieved from

An In-Depth Technical Guide to 3-Amino-3-(3-bromophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 3-Amino-3-(3-bromophenyl)propanamide, a key building block in contemporary drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular characteristics, synthesis, and potential applications, grounded in established scientific principles.

Introduction and Scientific Context

3-Amino-3-(3-bromophenyl)propanamide belongs to the class of β-amino amides, a structural motif of significant interest in medicinal chemistry. Unlike their α-amino counterparts, the additional carbon in the backbone of β-amino amides can confer enhanced proteolytic stability, a desirable trait for therapeutic candidates. The presence of a bromophenyl group is particularly noteworthy; the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the exploration of a broad chemical space. This makes 3-Amino-3-(3-bromophenyl)propanamide a valuable starting material for the synthesis of compound libraries in the pursuit of novel therapeutic agents.

Core Molecular Data

The fundamental molecular properties of 3-Amino-3-(3-bromophenyl)propanamide are summarized in the table below. These data are essential for experimental design, reaction stoichiometry, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₉H₁₁BrN₂O[1]
Molecular Weight 243.10 g/mol [1]
CAS Number 771527-65-2[2]
Canonical SMILES C1=CC(=CC(=C1)Br)C(CC(=O)N)N
InChI Key PZWWNIVOASGHHU-UHFFFAOYSA-N[1]

Synthesis and Methodological Rationale

The synthesis of 3-Amino-3-(3-bromophenyl)propanamide can be efficiently achieved through the enantioselective biocatalytic hydrolysis of the corresponding β-aminonitrile. This method is favored for its high selectivity, mild reaction conditions, and environmental compatibility compared to traditional chemical hydrolysis.

Synthesis Workflow

The overall workflow for the synthesis is depicted below. This process begins with the formation of the precursor nitrile, followed by the key enzymatic hydrolysis step.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Biocatalytic Hydrolysis cluster_2 Step 3: Purification Start 3-Bromobenzonitrile + Acetonitrile Intermediate 3-Amino-3-(3-bromophenyl) propanenitrile Start->Intermediate Reduction Enzyme Rhodococcus rhodochrous (Nitrile Hydratase) Intermediate->Enzyme Product 3-Amino-3-(3-bromophenyl) propanamide Enzyme->Product Hydrolysis Purification Chromatographic Purification Product->Purification FinalProduct Pure Product Purification->FinalProduct

Sources

Structure of beta-(3-bromophenyl)-beta-alanine amide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural and Mechanistic Profiling of


-(3-Bromophenyl)-

-Alanine Amide in Advanced Peptidomimetic Design

Executive Summary

The integration of non-natural amino acids into peptide backbones has fundamentally transformed modern drug discovery, offering a robust solution to the poor pharmacokinetic properties of native peptides[1]. By introducing an additional methylene carbon into the peptide backbone, ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-amino acids confer near-absolute resistance to standard proteolytic enzymes[2]. Among these advanced building blocks, 

-(3-bromophenyl)-

-alanine amide
(IUPAC: 3-amino-3-(3-bromophenyl)propanamide) emerges as a highly versatile, bifunctional scaffold. It combines the metabolic stability of a

-amino acid with a halogenated aromatic ring, serving as an ideal anchor for transition-metal-catalyzed cross-coupling and pharmacophore expansion.

Molecular Architecture & Physicochemical Properties

The structural utility of


-(3-bromophenyl)-

-alanine amide is driven by three distinct molecular features:
  • The

    
    -Carbon Chiral Center:  Unlike standard 
    
    
    
    -amino acids, the side chain is shifted to the
    
    
    -position. This structural shift alters the Ramachandran dihedral angles (
    
    
    ), allowing the molecule to induce unique secondary structures (foldamers), such as 14-helices, when oligomerized[3].
  • The Meta-Bromo Substituent: The bromine atom at the 3-position (meta) of the phenyl ring serves a dual purpose. Biologically, it can participate in orthogonal halogen bonding with target protein backbones. Chemically, it acts as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), allowing for late-stage functionalization without disrupting the peptide backbone[4]. The meta-position is specifically advantageous as it minimizes steric hindrance during cross-coupling compared to ortho-substitutions.

  • The Terminal Primary Amide: The amide group neutralizes the C-terminus, mimicking a natural peptide bond while acting as a robust hydrogen-bond donor and acceptor.

Table 1: Key Physicochemical Parameters

ParameterValue / Description
IUPAC Name 3-amino-3-(3-bromophenyl)propanamide
Molecular Formula

Molecular Weight 243.10 g/mol
Stereocenters 1 (C

position; exists as (3R) and (3S) enantiomers)
Hydrogen Bond Donors 2 (Primary amine, primary amide)
Hydrogen Bond Acceptors 2 (Amide carbonyl oxygen, amine nitrogen)
Metabolic Profile Highly resistant to aminopeptidases and carboxypeptidases

Biocatalytic Synthesis and Kinetic Resolution

Chemical synthesis of enantiopure


-amino acids often requires expensive chiral auxiliaries and heavy-metal catalysts. A highly efficient, environmentally benign alternative is the biocatalytic hydrolysis of racemic 

-aminonitriles[5].

Using the cobalt-dependent nitrile hydratase (Co-NHase) enzyme from Rhodococcus rhodochrous ATCC BAA-870, the racemic nitrile precursor is enantioselectively hydrated to the corresponding amide[6].

Mechanistic Causality: The reaction must be strictly buffered at pH 9.0. At physiological pH (7.0), the primary amine on the


-carbon becomes protonated (

). This positive charge sterically and electrostatically clashes with the active site channels of the low molecular mass nitrile hydratase (L-NHase), effectively halting catalysis[5][7]. Elevating the pH ensures the amine remains neutral, enabling efficient substrate docking and enantioselective hydration.

G A Racemic β-Aminonitrile Precursor B Rhodococcus rhodochrous (Cobalt Nitrile Hydratase) A->B pH 9.0 Buffer 30°C Incubation C (3S)-β-Amino Amide (Target Product) B->C Enantioselective Hydration D (3R)-β-Aminonitrile (Unreacted) B->D Kinetic Resolution

Biocatalytic kinetic resolution of β-aminonitriles to β-amino amides.

Protocol 1: Enantioselective Biocatalytic Hydrolysis

This protocol is a self-validating system designed to ensure high enantiomeric excess (ee).

  • Substrate Preparation: Dissolve 50 mM of racemic 3-amino-3-(3-bromophenyl)propanenitrile in a minimal volume of methanol (co-solvent to aid solubility).

  • Enzymatic Conversion: Suspend resting cells of R. rhodochrous ATCC BAA-870 in 50 mM Tris-HCl buffer, strictly adjusted to pH 9.0. Add the substrate solution to the cell suspension.

  • Incubation: Incubate the mixture at 30°C with orbital shaking (200 rpm) for 24–48 hours.

  • Reaction Quenching & Extraction: Centrifuge the mixture at 10,000 × g for 10 minutes to pellet the cells. Extract the supernatant with ethyl acetate (3 × 50 mL) to isolate the unreacted (3R)-nitrile and the (3S)-amide product[5].

  • Validation & Quality Control (Self-Validation):

    • Conversion Monitoring: Analyze the organic layer via LC-MS to confirm the mass shift from the nitrile (m/z ~224) to the amide (m/z ~242).

    • Enantiomeric Purity: Run the purified product on a Chiralcel OD-H HPLC column (Hexane/Isopropanol mobile phase) to validate the enantiomeric excess (ee > 95%).

Downstream Application: Pharmacophore Expansion

The true value of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-(3-bromophenyl)-

-alanine amide in drug discovery lies in its halogenated ring. The 3-bromo handle allows the

-amino amide to be elaborated into complex biaryl systems via Suzuki-Miyaura cross-coupling, creating extended pharmacophores that can target deep hydrophobic pockets in G-protein coupled receptors (GPCRs) or protein-protein interfaces.

G A β-(3-Bromophenyl)-β-alanine amide C Pd(PPh3)4 / K2CO3 1,4-Dioxane : H2O (4:1) A->C Reagents B Aryl Boronic Acid (R-B(OH)2) B->C Reagents D Biaryl β-Amino Amide Scaffold C->D Suzuki-Miyaura Cross-Coupling (80°C)

Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol utilizes a mixed solvent system to balance the polarity of the


-amino amide with the lipophilicity of standard boronic acids.
  • Reagent Assembly: In an oven-dried Schlenk flask, combine 1.0 eq of

    
    -(3-bromophenyl)-
    
    
    
    -alanine amide, 1.2 eq of the desired aryl boronic acid, and 3.0 eq of potassium carbonate (
    
    
    ).
  • Catalyst Addition: Add 0.05 eq of Tetrakis(triphenylphosphine)palladium(0) (

    
    ).
    
  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and

    
     (4:1 ratio). Causality: The water is critical to dissolve the 
    
    
    
    base, which must convert the boronic acid into a reactive, electron-rich boronate complex to facilitate the transmetalation step with the palladium catalyst.
  • Reaction: Purge the flask with Argon and heat to 80°C for 12 hours under continuous stirring.

  • Validation & Quality Control (Self-Validation):

    • Reaction Completion: Monitor via TLC (Dichloromethane/Methanol 9:1). The disappearance of the starting bromide spot indicates completion.

    • Product Integrity: Quench with water, extract with ethyl acetate, and purify via flash chromatography. Confirm the biaryl formation via

      
      -NMR, specifically looking for the integration of the newly appended aromatic protons and the preservation of the 
      
      
      
      -carbon chiral proton signal (~3.5 ppm).

References

  • [5] Enantioselective biocatalytic hydrolysis of

    
    -aminonitriles to 
    
    
    
    -amino-amides using Rhodococcus rhodochrous ATCC BAA-870. Molaid (Abstract/Chemical Database). 5
  • [3] Beta-amino acids: versatile peptidomimetics. ResearchGate.3

  • [6] Enantioselective biocatalytic hydrolysis of

    
    -aminonitriles to 
    
    
    
    -amino-amides using Rhodococcus rhodochrous ATCC BAA-870 (Full Text/Citation). ResearchGate. 6
  • [4] Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium-catalysed C-N cross-coupling and nucleophilic aromatic substitution reactions. ResearchGate. 4

  • [7] Substrate Profiling of the Cobalt Nitrile Hydratase from Rhodococcus rhodochrous ATCC BAA 870. National Institutes of Health (NIH) / PMC. 7

  • [2] Yale Chemists Discover Alternative Protein Building Blocks. Innovations Report. 2

  • [1] Peptides Containing

    
    -Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. 1
    

Sources

Comprehensive Technical Guide on 3-Bromo-beta-phenylalaninamide: Nomenclature, Biocatalytic Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and peptidomimetic drug design, non-canonical beta-amino acids and their amide derivatives serve as critical structural motifs. 3-bromo-beta-phenylalaninamide represents a highly versatile, bifunctional chiral building block. Its beta-amino amide backbone confers proteolytic stability when incorporated into peptide sequences, while the meta-bromo substitution on the aryl ring provides a highly reactive synthetic handle for late-stage diversification via transition-metal catalysis.

This whitepaper provides an in-depth technical analysis of 3-bromo-beta-phenylalaninamide, detailing its nomenclature, physicochemical properties, and the precise biocatalytic methodologies required for its enantioselective synthesis.

Nomenclature and Structural Identity

The nomenclature of beta-amino acid derivatives can often be fragmented across literature, leading to database retrieval challenges. The compound is most accurately described by its IUPAC designation, though several synonyms are prevalent in synthetic protocols.

Table 1: Physicochemical and Nomenclature Data
ParameterDetail
IUPAC Name 3-amino-3-(3-bromophenyl)propanamide
Common Synonyms 3-bromo-beta-phenylalaninamide; β-amino-3-bromobenzenepropanamide; 3-amino-3-(m-bromophenyl)propionamide
CAS Registry Number (Racemic) 771527-65-2
CAS Registry Number (3S-Enantiomer) 1306136-92-4
Molecular Formula C9H11BrN2O
Molecular Weight 243.10 g/mol
Structural Features Primary beta-amine, primary terminal amide, meta-brominated phenyl ring

Mechanistic Significance in Drug Development

The architectural value of 3-bromo-beta-phenylalaninamide lies in its dual functionality. The beta-amino amide moiety is a structural isostere of canonical alpha-amino acids. When integrated into a therapeutic scaffold, the additional carbon atom in the backbone alters the local dihedral angles, effectively rendering the resulting peptidomimetic invisible to endogenous proteases.

Simultaneously, the meta-bromo group acts as an orthogonal reactive site. Unlike the amine or amide groups, which require protecting group chemistry (e.g., Boc or Fmoc) during peptide coupling, the aryl bromide remains inert under standard amide bond formation conditions. Once the core scaffold is assembled, the bromo group can undergo Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig amination) to append complex lipophilic or polar groups, optimizing the pharmacokinetic profile of the lead compound.

Downstream N1 3-bromo-beta-phenylalaninamide N2 Palladium Catalysis N1->N2 Oxidative Addition N3 Suzuki Coupling (Arylboronic Acids) N2->N3 Transmetalation N4 Buchwald-Hartwig (Amines) N2->N4 Amine Coordination N5 C-C Linked Scaffold N3->N5 Reductive Elimination N6 C-N Linked Scaffold N4->N6 Reductive Elimination

Downstream functionalization workflows exploiting the 3-bromo substitution.

Enantioselective Biocatalytic Synthesis

Traditional chemical syntheses of chiral beta-amino amides often suffer from harsh reaction conditions, heavy metal waste, and poor enantiomeric excess (ee). To circumvent these issues, modern protocols utilize biocatalytic resolution. The most effective method for synthesizing the (3S)-enantiomer of 3-bromo-beta-phenylalaninamide is the enantioselective hydrolysis of its corresponding beta-aminonitrile precursor using a Cobalt-dependent Nitrile Hydratase (Co-NHase) derived from Rhodococcus rhodochrous ATCC BAA-870 [1].

The Causality of pH in Enzyme-Substrate Complexation

A critical parameter in this biocatalytic workflow is the pH of the reaction buffer. Initial attempts to perform this hydrolysis at a physiological pH of 7.0 consistently fail.

Mechanistic Explanation: The primary beta-amino group has a pKa of approximately 9.5. At pH 7.0, the amine exists almost entirely in its protonated, cationic state (


). This positive charge creates severe electrostatic repulsion and steric hindrance at the entrance of the hydrophobic active site pocket of the Co-NHase enzyme, preventing the nitrile carbon from coordinating with the active-site Cobalt ion. By elevating the reaction buffer to pH 9.0, the amine is deprotonated to its neutral free-base form (

). This uncharged state allows the substrate to smoothly dock into the active site, enabling the nucleophilic attack of the metal-coordinated hydroxide onto the nitrile carbon, yielding the desired amide.

Biocatalysis A Racemic β-aminonitrile B pH 9.0 Buffer (Amine Deprotonation) A->B Base Addition C Co-NHase Enzyme (Active Site) B->C Substrate Binding D (3S)-β-aminoamide Product C->D Enantioselective Hydration

Biocatalytic hydration pathway of beta-aminonitriles via Co-NHase.
Self-Validating Experimental Protocol: Biocatalytic Hydrolysis

The following protocol outlines the synthesis and real-time validation of (3S)-3-bromo-beta-phenylalaninamide.

Step 1: Substrate Preparation

  • Synthesize the racemic precursor, 3-amino-3-(3-bromophenyl)propanenitrile, via the condensation of 3-bromobenzonitrile with acetonitrile, followed by controlled reduction of the resulting acrylonitrile derivative.

Step 2: Biocatalyst Preparation & pH Adjustment

  • Culture Rhodococcus rhodochrous ATCC BAA-870 in standard nutrient broth supplemented with trace cobalt chloride to induce Co-NHase expression.

  • Harvest the whole cells via centrifugation (4000 × g, 15 min, 4°C).

  • Resuspend the wet cell mass in a 50 mM Tris-HCl buffer. Critical Step: Titrate the buffer precisely to pH 9.0 using 1M NaOH prior to cell resuspension to ensure the amine substrate will remain deprotonated.

Step 3: Biotransformation

  • Add the racemic beta-aminonitrile substrate to the cell suspension to achieve a final concentration of 20 mM.

  • Incubate the reaction mixture in an orbital shaker at 30°C and 200 rpm.

Step 4: Real-Time Analytical Validation (Self-Validating System)

  • To ensure the integrity of the enantioselective resolution, withdraw 500 µL aliquots every 2 hours.

  • Quench the aliquots with an equal volume of cold methanol to precipitate proteins, and centrifuge (10,000 × g, 5 min).

  • Analyze the supernatant via Chiral High-Performance Liquid Chromatography (HPLC) using a Chiralcel OD-H column (Hexane/Isopropanol/Diethylamine mobile phase). This step validates both the conversion rate of the nitrile and the enantiomeric excess (ee) of the forming (3S)-amide.

Step 5: Isolation and Purification

  • Once optimal ee (>85%) is achieved, terminate the reaction by filtering off the biocatalyst.

  • Extract the aqueous filtrate three times with ethyl acetate.

  • Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purify the crude residue via flash column chromatography (silica gel, dichloromethane/methanol gradient) to yield pure (3S)-3-bromo-beta-phenylalaninamide.

Conclusion

3-bromo-beta-phenylalaninamide is a highly specialized intermediate that bridges the gap between peptide synthesis and transition-metal cross-coupling chemistry. Understanding the physicochemical behavior of its beta-amino group—specifically its protonation state at varying pH levels—is paramount for successfully executing its enantioselective biocatalytic synthesis. By leveraging the Co-NHase activity of R. rhodochrous at an elevated pH, researchers can efficiently generate this chiral building block for downstream pharmaceutical applications.

References

  • Chhiba, V., Bode, M. L., Mathiba, K., Kwezi, W., & Brady, D. (2012). Enantiomeric biocatalytic hydrolysis of β-aminonitriles to β-aminoamides using Rhodococcus rhodochrous ATCC BAA-870. Journal of Molecular Catalysis B: Enzymatic, 76, 68–74.[Link]

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 3-Amino-3-(3-bromophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

3-Amino-3-(3-bromophenyl)propanamide (CAS 771527-65-2) is a critical chiral


-amino acid derivative, often utilized as a scaffold in the synthesis of serotonin reuptake inhibitors (SSRIs) and dipeptidyl peptidase-4 (DPP-4) inhibitors. Its structural complexity—featuring a basic primary amine, a hydrogen-bonding amide motif, and a lipophilic bromophenyl ring—creates a unique solubility profile that challenges standard purification protocols.

This guide addresses the solubility data gap for this specific compound. While specific thermodynamic tables are often proprietary, this whitepaper provides a predictive solubility framework , a self-validating experimental protocol for data generation, and the thermodynamic modeling equations required to design robust crystallization processes.

Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 243.10 g/mol

  • Key Functional Groups:

    • Primary Amine (

      
      ):  pKa 
      
      
      
      9.0–9.5 (Basic, pH-dependent solubility).
    • Primary Amide (

      
      ):  High H-bond donor/acceptor capability.
      
    • 3-Bromophenyl: Lipophilic moiety, driving solubility in non-polar aromatics but limiting aqueous solubility at neutral pH.

Predictive Solubility Landscape

Before initiating wet-lab experiments, a predictive analysis based on "like-dissolves-like" principles and dielectric constants allows for targeted solvent selection.

Solvent Class Suitability Table
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IPAHigh Strong H-bonding interactions with amine/amide groups. Ideal for dissolution.
Polar Aprotic DMSO, DMF, DMAcVery High High dielectric constant solubilizes the zwitterionic-like character; difficult to remove (high BP).
Esters Ethyl Acetate, Isopropyl AcetateModerate Good balance of polarity. Excellent candidate for cooling crystallization .
Ethers THF, MTBE, 2-MeTHFLow-Moderate Weak H-bonding. MTBE often serves as a cloud-point modifier.
Chlorinated DCM, ChloroformModerate-High Good solvation of the bromophenyl ring; safety concerns limit scale-up use.
Hydrocarbons n-Heptane, TolueneInsoluble/Low Lack of polarity to overcome crystal lattice energy. Ideal anti-solvents .

Critical Insight: The primary amine renders this compound's solubility highly sensitive to pH. In acidic alcoholic solutions (e.g., Ethanol/HCl), solubility will increase exponentially due to protonation (


 formation), a strategy often used for salt formation rather than neutral recrystallization.

Core Directive: Self-Validating Experimental Protocol

As specific literature data is scarce, the following protocol is designed to generate high-fidelity solubility data (


) suitable for thermodynamic modeling. This workflow combines gravimetric analysis  with dynamic laser monitoring  to ensure equilibrium is truly reached.
Workflow Visualization: Solubility Determination

Solubility_Protocol Start Start: Solid Preparation Solvent_Add Add Excess Solid to Solvent (T = T_min) Start->Solvent_Add Equilibration Dynamic Equilibration (Stirring @ 400 rpm, >24h) Solvent_Add->Equilibration Check_Equil Check Equilibrium (Laser Transmissivity / HPLC) Equilibration->Check_Equil Check_Equil->Equilibration Not Stable Sampling Isothermal Filtration (0.22 µm PTFE Filter) Check_Equil->Sampling Stable Transmissivity Analysis Gravimetric / HPLC Quantification Sampling->Analysis Next_Temp Increase T (ΔT = 5°C) Analysis->Next_Temp Next_Temp->Equilibration If T < T_max End Data Fitting (Apelblat) Next_Temp->End If T >= T_max

Caption: Figure 1. Dynamic equilibrium solubility determination workflow ensuring saturation stability.

Step-by-Step Methodology
  • Preparation: Weigh excess 3-Amino-3-(3-bromophenyl)propanamide into a jacketed glass vessel.

  • Solvent Addition: Add the specific solvent (e.g., Methanol) to form a suspension.

  • Equilibration:

    • Set temperature to

      
       (e.g., 278.15 K).
      
    • Agitate at 400 rpm using a magnetic stirrer.

    • Validation Step: Monitor solution turbidity using a laser monitoring system. Equilibrium is confirmed when the transmissivity signal plateaus (constant standard deviation) for >4 hours.

  • Sampling:

    • Stop agitation and allow settling for 10 minutes.

    • Withdraw supernatant using a pre-heated syringe equipped with a 0.22

      
      m PTFE filter.
      
  • Quantification:

    • Gravimetric: Evaporate solvent in a vacuum oven at 40°C until constant weight.

    • HPLC (Preferred): Dilute aliquot and analyze against a standard curve (C18 column, Acetonitrile/Water gradient).

  • Iteration: Repeat steps 3-5 at 5 K intervals (e.g., 278.15 K to 323.15 K).

Thermodynamic Modeling & Analysis

Once experimental mole fraction solubility (


) is obtained, it must be modeled to calculate the dissolution enthalpy  (

) and entropy (

). These parameters are vital for scaling up crystallization vessels.
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature in organic solvents:



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (Kelvin).[2][3]
    
  • 
    : Empirical constants derived from regression analysis.
    
The van't Hoff Equation

Used to determine thermodynamic functions:



  • Interpretation:

    • If

      
      : The dissolution is endothermic  (solubility increases with temperature). This is expected for 3-Amino-3-(3-bromophenyl)propanamide in most organic solvents.
      
    • Process Implication: A positive

      
       confirms that cooling crystallization  is a viable purification strategy.
      

Process Application: Crystallization Design

Based on the predicted solubility behavior (High in MeOH, Low in EtOAc/Heptane), two purification strategies are proposed.

Strategy A: Cooling Crystallization (Single Solvent)
  • Solvent: Ethyl Acetate or Isopropyl Acetate.

  • Mechanism: Dissolve at reflux (

    
    ); cool slowly to 
    
    
    
    (e.g., 0°C).
  • Pros: Simple operation, easy solvent recovery.

  • Cons: Yield limited by solubility at

    
    .
    
Strategy B: Anti-Solvent Crystallization
  • Solvent: Methanol (Good solubility).

  • Anti-Solvent: Water (if neutral) or MTBE/Heptane.

  • Mechanism: Dissolve in minimal Methanol; slowly dose Anti-Solvent to reduce solubility power.

  • Pros: High yield, high purity rejection.

  • Cons: Complex solvent waste handling.

Crystallization Pathway Visualization

Crystallization_Path Crude Crude Mixture Dissolution Dissolution (High T / Good Solvent) Crude->Dissolution + Solvent Nucleation Nucleation (Metastable Zone) Dissolution->Nucleation Cool / Anti-solvent Growth Crystal Growth (Controlled Cooling) Nucleation->Growth Supersaturation Control Isolation Filtration & Drying Growth->Isolation

Caption: Figure 2. Thermodynamic pathway for purification via controlled crystallization.

References

  • Needham, T. E. (1970).[4][5] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[4][5] Link

  • Abraham, M. H., & Acree, W. E. (2019).

    
    -Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity.[6] ACS Omega, 4(3), 5690–5699. Link
    
  • Hirano, A., et al. (2021).[7] The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615.[7] Link

  • Chen, Z. D., et al. (2014). Solubility and Thermodynamic Properties of L-Proline in Methanol-Dichloromethane Mixtures. Applied Mechanics and Materials, 556-562, 237-240. Link

  • BenchChem. (2025).[2] Technical Guide on the Solubility and Stability of 3-Amino-5-bromopyridine (Analogue Reference). Link

Sources

Safety Data Sheet (SDS) for 3-Amino-3-(3-bromophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 3-Amino-3-(3-bromophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling protocols for 3-Amino-3-(3-bromophenyl)propanamide (CAS No. 771527-65-2), a compound of interest in contemporary drug discovery and development.[1] Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data with established principles of chemical hygiene and risk management to empower researchers with the knowledge to work with this substance safely and effectively. The focus is on understanding the "why" behind safety protocols, fostering a proactive safety culture in the laboratory.

Compound Profile and Inherent Hazards

1.1. GHS Hazard Classification

The primary hazards associated with 3-Amino-3-(3-bromophenyl)propanamide are summarized in the table below.[3]

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

This data is based on the GHS classification provided by AK Scientific, Inc. for a similar compound and should be treated as a primary reference for handling procedures.[3]

1.2. Expert Analysis of the Hazard Profile

The presence of the bromophenyl group is a key structural alert. Halogenated aromatic compounds can exhibit persistence in the environment and may have subtle, long-term toxicological effects.[4] While acute toxicity data for this specific compound is not available, related aromatic amines are known to have various adverse health effects, including potential carcinogenicity and mutagenicity.[2] Therefore, a conservative approach to handling is warranted, treating the compound as potentially more hazardous than the current GHS classification might suggest.

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[3] The propanamide moiety may influence its absorption and metabolic profile, but the core hazards are likely driven by the halogenated aromatic amine portion of the molecule.

A Proactive Approach to Risk Mitigation: The Safe Handling Workflow

A robust safety protocol is not merely a list of rules, but a dynamic workflow that anticipates and mitigates risks at every stage of an experiment. The following diagram illustrates a logical progression for the safe handling of 3-Amino-3-(3-bromophenyl)propanamide.

cluster_0 Planning & Preparation cluster_1 Experimental Execution cluster_2 Post-Experiment Review SDS & Literature Review SDS & Literature Conduct Risk Assessment Conduct Risk Assessment Review SDS & Literature->Conduct Risk Assessment Prepare Engineering Controls Prepare Engineering Controls Conduct Risk Assessment->Prepare Engineering Controls Don Appropriate PPE Don Appropriate PPE Prepare Engineering Controls->Don Appropriate PPE Handle in Fume Hood Handle in Fume Hood Don Appropriate PPE->Handle in Fume Hood Weighing & Transfer Weighing & Transfer Handle in Fume Hood->Weighing & Transfer Reaction & Work-up Reaction & Work-up Weighing & Transfer->Reaction & Work-up Decontamination Decontamination Reaction & Work-up->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Documentation Documentation Waste Disposal->Documentation

Caption: A workflow for the safe handling of 3-Amino-3-(3-bromophenyl)propanamide.

2.1. Planning and Preparation: The Foundation of Safety

Before any experimental work begins, a thorough understanding of the potential hazards and the implementation of appropriate control measures are critical.

2.1.1. Beyond the SDS: Comprehensive Literature Review

While the SDS provides essential information, a deeper dive into the chemical literature for related compounds can provide valuable insights. Look for studies on the synthesis, reactivity, and toxicology of similar brominated aromatic amines. This proactive research can help anticipate potential side reactions, degradation products, or unexpected hazards.

2.1.2. The Risk Assessment: A Dynamic Process

A formal risk assessment should be conducted and documented for every experiment involving this compound. This is not a one-time event but should be reviewed and updated as the scale or nature of the work changes. The core of this assessment is to identify hazards, evaluate risks, and implement control measures.

Identify Hazards Identify Hazards Skin/Eye Irritant Respiratory Irritant Potential Chronic Effects Assess Risks Assess Risks Inhalation of dust Skin/Eye contact Accidental ingestion Identify Hazards->Assess Risks Control Measures Control Measures Engineering Controls (Fume Hood) Administrative Controls (SOPs) PPE (Gloves, Goggles, Lab Coat) Assess Risks->Control Measures Implement & Review Implement & Review Training Regular Inspection Update as needed Control Measures->Implement & Review

Caption: The iterative process of risk assessment for chemical hazards.

2.1.3. Engineering Controls: The First Line of Defense

The primary engineering control for handling 3-Amino-3-(3-bromophenyl)propanamide is a properly functioning chemical fume hood.[5][6] All manipulations of the solid compound, including weighing and transfers, as well as any reactions, should be performed within the fume hood to minimize the risk of inhalation.[5]

Experimental Execution: Best Practices in Action

With proper planning in place, the focus shifts to the meticulous execution of the experiment, adhering to best practices for handling hazardous chemicals.

3.1. Personal Protective Equipment (PPE): The Last Barrier

The selection of appropriate PPE is crucial. The following are the minimum requirements for handling this compound:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and dust.[5]

  • Hand Protection: Nitrile gloves should be worn to prevent skin contact.[5][7] Given that no specific breakthrough time data is available for this compound, it is prudent to change gloves frequently and immediately after any suspected contamination.

  • Body Protection: A flame-resistant lab coat should be worn to protect clothing and skin.[5]

3.2. Detailed Experimental Protocols

3.2.1. Weighing and Transferring the Solid

  • Preparation: Ensure the chemical fume hood is clean and uncluttered. Place a weigh boat on a tared analytical balance inside the fume hood.

  • Dispensing: Carefully dispense the required amount of 3-Amino-3-(3-bromophenyl)propanamide into the weigh boat using a clean spatula. Avoid creating dust.

  • Transfer: Gently transfer the weighed solid into the reaction vessel. If any solid is spilled, it should be immediately decontaminated (see Section 4.1).

  • Cleaning: Clean the spatula and any other contaminated equipment with an appropriate solvent (e.g., ethanol) in the fume hood.

3.2.2. In-Reaction and Work-up Considerations

  • Temperature Control: Be mindful of the potential for exothermic reactions, especially when working with a novel compound. Use an ice bath for cooling if necessary.

  • Solvent Choice: Select solvents with the lowest possible toxicity and flammability.

  • Quenching: Quench reactions carefully, especially if there is a possibility of gas evolution.

  • Extraction and Purification: Perform all extractions and chromatographic purifications within the fume hood.

Post-Experiment: Decontamination and Disposal

The safe handling of 3-Amino-3-(3-bromophenyl)propanamide does not end when the experiment is complete. Proper decontamination and waste disposal are essential to protect yourself, your colleagues, and the environment.

4.1. Decontamination Procedures

  • Glassware and Equipment: All glassware and equipment that have come into contact with the compound should be rinsed with a suitable solvent (e.g., ethanol or acetone) in the fume hood. The rinsate should be collected as hazardous waste.

  • Work Surfaces: The work surface in the fume hood should be wiped down with a solvent-dampened towel. The towel should be disposed of as solid hazardous waste.

  • Spills: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). The contaminated absorbent should be collected in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.

4.2. Waste Disposal

As a halogenated organic compound, 3-Amino-3-(3-bromophenyl)propanamide and any materials contaminated with it must be disposed of as hazardous waste.[5]

  • Solid Waste: Collect all solid waste, including contaminated weigh boats, gloves, and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a designated "Halogenated Organic Waste" container.[5]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the appropriate hazard warnings.

Emergency Procedures

In the event of an exposure or other emergency, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures[3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice/attention.
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.

Conclusion: A Culture of Safety

The safe handling of 3-Amino-3-(3-bromophenyl)propanamide, like any novel chemical entity in a research setting, requires a combination of knowledge, vigilance, and adherence to best practices. By understanding the inherent hazards of the molecule and implementing a proactive risk mitigation strategy, researchers can confidently and safely advance their scientific endeavors. This guide should serve as a living document, to be updated as more information about this compound becomes available.

References

  • ACS Publications. Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Clarivate. Identifying risks in drug discovery. [Link]

  • PubChem. 3-Amino-3-(3-bromophenyl)propanoic acid. [Link]

  • PubChem. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. [Link]

  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • DrugPatentWatch. The Role of Risk Assessment in Generic Drug Development. [Link]

  • Special Pet Topics. Halogenated Aromatic Poisoning (PCB and Others). [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • PMC. Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction. [Link]

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]

Sources

Literature review of 3-bromophenyl beta-amino acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Gateway" Scaffold

In the realm of peptidomimetics and small-molecule drug discovery, 3-amino-3-(3-bromophenyl)propanoic acid (beta-(3-bromophenyl)alanine) represents a high-value "gateway" scaffold. Unlike standard alpha-amino acids, this beta-amino acid derivative offers enhanced metabolic stability against proteolytic enzymes and the ability to nucleate unique secondary structures (e.g.,


-helices).

Crucially, the 3-bromophenyl moiety serves as a pre-installed handle for late-stage diversification. It allows researchers to synthesize a core beta-amino acid backbone and then rapidly generate libraries of biaryl or heterocycle-functionalized analogs via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) without disrupting the chiral center.

This guide reviews the structural significance, validated synthetic protocols, and therapeutic applications of this specific derivative, emphasizing its role as a modular building block in modern medicinal chemistry.[1]

Structural & Electronic Significance[2]

The Beta-Amino Acid Effect

The insertion of a methylene group (


) between the carboxylic acid and the amine creates a 

-amino acid. This homologation introduces two critical properties:
  • Proteolytic Resistance: Endogenous proteases (trypsin, chymotrypsin) specifically recognize

    
    -peptide linkages. Beta-peptides are largely "invisible" to these enzymes, significantly increasing the half-life of peptide-based drugs.
    
  • Conformational Bias:

    
    -amino acids favor specific torsion angles that induce stable secondary structures, such as the 14-helix, which are distinct from 
    
    
    
    -helices and can be tuned for specific receptor binding.
The 3-Bromo "Handle"

The meta-bromo substitution is strategic:

  • Electronic Modulation: The bromine atom exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the phenyl ring protons and potentially influencing the acidity of the carboxylic acid tail.

  • Steric Vector: Unlike para-substitution, which extends linearity, meta-substitution projects substituents at a

    
     angle, allowing access to different binding pockets in enzymes like DPP-IV or integrin receptors.
    
  • Orthogonal Reactivity: The aryl bromide is inert to standard peptide coupling conditions (EDC/HOBt), allowing it to survive peptide synthesis before being activated for cross-coupling.

Synthetic Methodologies

While classical methods like the Rodionov-Johnson reaction (condensation of aldehydes with malonic acid) provide rapid access to racemic material, modern drug development requires high enantiopurity.

Validated Protocol: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

The most robust, scalable method for accessing enantiopure (S)- or (R)-3-amino-3-(3-bromophenyl)propanoic acid is Enzymatic Resolution . This method avoids toxic transition metals used in asymmetric hydrogenation and operates under mild aqueous conditions.

Workflow Diagram: Chemoenzymatic Synthesis

G Start 3-Bromobenzaldehyde Step1 Rodionov-Johnson Condensation (Racemic Synthesis) Start->Step1 + Malonic acid, NH4OAc Inter Racemic 3-Bromo-beta-Phe Ethyl Ester Step1->Inter Esterification (EtOH/HCl) Enzyme Enzymatic Hydrolysis (Lipase/Alcalase) Inter->Enzyme pH 7-8, Aqueous buffer Product (S)-3-Amino-3- (3-bromophenyl) propanoic acid Enzyme->Product Selective Hydrolysis Recycle Racemization of (R)-Ester Enzyme->Recycle (R)-Ester remains Recycle->Inter DKR Loop

Caption: Chemoenzymatic workflow converting racemic precursors to enantiopure beta-amino acids via kinetic resolution.

Experimental Protocol: Enzymatic Resolution

Objective: Isolation of (S)-3-amino-3-(3-bromophenyl)propanoic acid (>99% ee).

Reagents:

  • Racemic ethyl 3-amino-3-(3-bromophenyl)propanoate (Substrate)

  • Candida antarctica Lipase B (CAL-B) or Alcalase (Enzyme)

  • Phosphate buffer (0.1 M, pH 7.5)

  • Acetone (Co-solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve racemic ethyl ester (10 mmol) in acetone (5 mL). Add this solution dropwise to Phosphate buffer (45 mL) under vigorous stirring to form a fine emulsion.

  • Initiation: Add immobilized Lipase (e.g., Novozym-435, 200 mg). Maintain temperature at 30°C.

  • Monitoring: Monitor reaction progress via chiral HPLC. The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid.

  • Termination: Stop reaction at ~45-50% conversion (typically 24-48 hours) by filtering off the enzyme.

  • Separation:

    • Adjust pH to 9.0 with

      
      . Extract the unreacted (R)-ester with ethyl acetate (3x).
      
    • Acidify the aqueous phase to pH 2.0 with 1M HCl.

    • Extract the (S)-acid product with ethyl acetate or n-butanol.

  • Purification: Recrystallize from EtOH/Water to yield white crystals.

Validation Check:

  • Yield: Expect 40-45% (theoretical max 50% without DKR recycling).

  • Purity: >98% ee determined by Chiral HPLC (Daicel Crownpak CR+).

Functionalization: The Suzuki Coupling Gateway

The primary utility of the 3-bromo derivative is its ability to undergo Palladium-catalyzed cross-coupling to generate biaryl libraries. This is essential for optimizing hydrophobic interactions in drug targets.

Divergent Synthesis Workflow

G Core 3-Bromo-beta-Phe Scaffold Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd) Core->Suzuki Functionalization Sono Sonogashira (Terminal Alkyne, Cu/Pd) Core->Sono Functionalization Peptide Peptide Coupling (Fmoc-SPPS) Core->Peptide Backbone Assembly Biaryl Biaryl Analogs (Integrin Inhibitors) Suzuki->Biaryl Alkyne Alkynyl Derivatives (Click Chemistry Tags) Sono->Alkyne Peptidomimetic Stable Beta-Peptides (Antimicrobials) Peptide->Peptidomimetic

Caption: Divergent synthesis strategy utilizing the bromine handle for library generation.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 3-(3-(4-methoxyphenyl)phenyl)-beta-alanine (Biaryl derivative).

Reagents:

  • (S)-3-amino-3-(3-bromophenyl)propanoic acid (protected as N-Boc methyl ester)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (3.0 equiv)
    
  • Dioxane/Water (4:1)

Methodology:

  • Degassing: Charge a reaction vial with the bromide substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 80°C for 12 hours. The mixture will turn black (Pd precipitation) upon completion.

  • Workup: Filter through Celite to remove Pd. Dilute with EtOAc, wash with brine.

  • Deprotection (Optional): If the free amino acid is required, treat with TFA/DCM (1:1) for 1 hour.

Therapeutic Applications

Integrin Antagonists

Beta-amino acids are critical scaffolds for RGD (Arg-Gly-Asp) mimetics . The 3-bromophenyl derivative allows for the extension of the aromatic side chain to probe the hydrophobic pockets of integrins like


 (angiogenesis) and 

(thrombosis). The biaryl linkage created via the bromine handle mimics the spatial orientation of the Tyrosine or Phenylalanine residues in native ligands but with superior metabolic stability.
DPP-IV Inhibitors (Diabetes)

Sitagliptin (Januvia) utilizes a beta-amino acid core (3-amino-4-(2,4,5-trifluorophenyl)butanoic acid). The 3-bromophenyl beta-amino acid is a validated bioisostere used in SAR (Structure-Activity Relationship) studies to optimize potency and selectivity against Dipeptidyl Peptidase-IV. The bromine atom allows researchers to explore halogen bonding interactions within the active site.

Antimicrobial Peptides (AMPs)

Incorporating 3-bromophenyl-beta-alanine into amphiphilic beta-peptides creates "magainin-like" structures. The bulky, lipophilic bromophenyl group enhances membrane insertion into bacterial lipid bilayers, while the beta-backbone prevents degradation by bacterial proteases.

Summary Data Table

ParameterSpecification / ValueRelevance
CAS Number 275826-35-2 (Racemic)Identification
Molecular Weight 244.09 g/mol Fragment-based design
LogP ~1.8 - 2.1Moderate lipophilicity (good bioavailability)
pKa (Acid) ~3.5Slightly more acidic than beta-alanine due to -I effect of Br
Key Reaction Suzuki-Miyaura CouplingLibrary generation
Primary Use Peptidomimetic Building BlockDrug stability & conformation

References

  • PubChem. "3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2."[2] National Library of Medicine. [Link]

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature." [Link]

  • Paetzold, J., & Bäckvall, J. E. (2005).[3] "Chemoenzymatic dynamic kinetic resolution of primary amines." Journal of the American Chemical Society, 127(50), 17620-17621. [Link]

  • Kim, M. J., et al. (2007).[4] "Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization." Organic Letters. [Link]

Sources

Acid-Base Profiling of 3-Amino-3-(3-bromophenyl)propanamide: pKa Determination and Mechanistic Implications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Biocatalysis Researchers Document Type: Technical Whitepaper

Executive Summary

The ionization constant (


) of a molecule is a foundational physicochemical parameter that dictates its solubility, permeability, and protein-binding affinity. For 3-Amino-3-(3-bromophenyl)propanamide , a 

-amino amide derivative, understanding the precise

of its primary amine is critical for optimizing both biocatalytic synthesis and downstream pharmaceutical formulation.

This technical guide provides an in-depth analysis of the theoretical


 estimation based on structural substituent effects, correlates these predictions with empirical biocatalytic behavior, and outlines self-validating experimental protocols for precise 

determination.

Structural Analysis and Theoretical Estimation

The acid-base behavior of 3-Amino-3-(3-bromophenyl)propanamide is entirely governed by the primary amine group located at the benzylic position. To predict its


, we must analyze the inductive electron-withdrawing effects (-I) of the adjacent functional groups using established linear free-energy relationships (LFER), such as the Hammett equation and Perrin’s rules for aliphatic amines.

As outlined in , the baseline


 of an unbranched, primary aliphatic amine is approximately 10.5. The structural modifications in our target molecule perturb this baseline through three distinct mechanisms:
  • 
    -Phenyl Substitution:  The introduction of a phenyl ring adjacent to the amine withdraws electron density, stabilizing the neutral free base and lowering the 
    
    
    
    by approximately 1.2 units (e.g., methylamine
    
    
    10.6
    
    
    benzylamine
    
    
    9.3).
  • Meta-Bromo Substitution: The bromine atom at the 3-position of the phenyl ring exerts a further inductive pull. Using the Hammett constant for a meta-bromo group (

    
    ) and the reaction constant for benzylamines (
    
    
    
    ), the shift is calculated as
    
    
    .
  • 
    -Carboxamide Substitution:  The 
    
    
    
    group is highly electronegative. Its presence at the
    
    
    -position typically depresses the
    
    
    by an additional 1.2 units compared to a standard alkyl chain.

Table 1: Quantitative Estimation of Substituent Effects on


 
Functional GroupPosition Relative to AmineInductive Effect TypeEstimated

Shift
Aliphatic ChainN/ABase reference0 (Base

~10.5)
Phenyl Ring

-position
Electron-withdrawing (-I)-1.20
Bromine (meta)meta on phenylElectron-withdrawing (-I)-0.41
Carboxamide

-position
Electron-withdrawing (-I)-1.20
Cumulative Predicted

~7.69
Empirical Corroboration via Biocatalysis

This theoretical


 of ~7.7 is strongly corroborated by applied biocatalytic research. In the[1], researchers utilizing Rhodococcus rhodochrous ATCC BAA-870 found that enzymatic hydrolysis failed at pH 7.0. The failure was attributed to the protonation of the 3-amino group. When the reaction environment was adjusted to pH 9.0, the reaction proceeded successfully with high enantioselectivity.

This causality is clear: at pH 7.0 (below the ~7.7


), the molecule exists predominantly as a protonated cation, which likely repels active site residues or prevents proper substrate orientation. At pH 9.0, the molecule is overwhelmingly in its neutral, free-base form, allowing the biocatalytic mechanism to proceed.

G A Protonated Amine (pH < 7.7) NH3+ B Neutral Free Base (pH > 7.7) NH2 A->B Deprotonation (OH-) B->A Protonation (H+)

Acid-base equilibrium of 3-Amino-3-(3-bromophenyl)propanamide.

Implications in Drug Development

For medicinal chemists, a


 of ~7.7 places 3-Amino-3-(3-bromophenyl)propanamide in a highly desirable physicochemical space. As detailed in , the ionization state at physiological pH (7.4) dictates the balance between solubility and permeability.

Table 2: Ionization State Across Biological Compartments (Assuming


 = 7.7) 
Environmental pHBiological Context% Protonated (Cationic)% Unionized (Free Base)
1.2Gastric Fluid>99.9%<0.1%
6.5Intestinal Fluid94.1%5.9%
7.4Blood Plasma66.6%33.4%
9.0Biocatalytic Assay4.8%95.2%

At pH 7.4, the compound exists as a ~2:1 mixture of cation to free base. The 33.4% neutral fraction ensures adequate lipophilicity for passive membrane diffusion across the intestinal wall and blood-brain barrier, while the 66.6% protonated fraction guarantees sufficient aqueous solubility and allows for critical salt-bridge formations with target protein residues (e.g., Aspartate or Glutamate).

Experimental Methodologies for Determination

To transition from theoretical estimation to empirical certainty, rigorous analytical protocols must be employed. The following methodologies are designed as self-validating systems , ensuring that environmental artifacts do not skew the data.

Protocol 1: Potentiometric Titration (The Gold Standard)

Potentiometry is the most accurate method for determining the


 of amines with adequate aqueous solubility (>1 mM).

Causality & Self-Validation: This protocol utilizes 0.15 M KCl to lock the ionic strength, mimicking physiological conditions and preventing fluctuations in the activity coefficient of the analyte. A critical self-validation step is the "back-titration," which confirms that the molecule did not degrade under extreme pH conditions during the forward run.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass electrode using standard IUPAC buffers at pH 4.01, 7.00, and 10.01.

  • Blank Titration: Perform a blank titration of the solvent (0.15 M KCl) with 0.1 M KOH to account for carbonate impurities and electrode asymmetry.

  • Sample Preparation: Dissolve 2-5 mg of 3-Amino-3-(3-bromophenyl)propanamide in 10 mL of 0.15 M KCl.

  • Degassing: Purge the solution with high-purity Nitrogen (

    
    ) gas for 10 minutes prior to and during the titration. Reasoning: Dissolved 
    
    
    
    forms carbonic acid, which introduces a secondary buffering region that obscures the amine's equivalence point.
  • Acidification: Lower the initial pH to ~3.0 using standardized 0.1 M HCl to ensure the amine is 100% protonated.

  • Forward Titration: Titrate with standardized 0.1 M KOH in 0.05 mL increments, recording the pH after equilibrium is reached at each step, until pH 11.0 is achieved.

  • Back Titration (Validation): Immediately titrate back to pH 3.0 using 0.1 M HCl. Superimpose the forward and backward curves; any hysteresis indicates compound degradation or precipitation.

  • Data Analysis: Calculate the

    
     using a Bjerrum plot or by determining the half-equivalence point via the first derivative of the titration curve.
    

Workflow N1 1. Sample Prep Dissolve in 0.15M KCl N2 2. Degassing Purge with N2 gas N1->N2 N3 3. Acidification Lower pH to 3.0 (HCl) N2->N3 N4 4. Titration Add 0.1M KOH incrementally N3->N4 N5 5. Data Analysis Calculate pKa via Gran Plot N4->N5

Step-by-step potentiometric titration workflow for accurate pKa determination.

Protocol 2: UV-Vis Spectrophotometric Titration

If sample availability is low (< 0.1 mg), UV-Vis spectrophotometry is an excellent orthogonal technique.

Causality & Self-Validation: The 3-bromophenyl group acts as a chromophore. As the adjacent amine transitions from


 to 

, the change in inductive effect alters the electron density of the aromatic ring, causing a measurable shift in the UV absorption spectrum. The presence of a sharp, unmoving isosbestic point across all pH traces serves as the self-validating proof that only a simple two-state equilibrium (Acid

Base) is occurring without degradation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson buffers) ranging from pH 5.0 to 10.0 in 0.5 pH unit increments.

  • Spectral Profiling: Record the UV spectrum (200-350 nm) of the compound at pH 2.0 (fully protonated) and pH 12.0 (fully deprotonated) to identify the wavelength of maximum difference (

    
    ).
    
  • Titration: Dilute a stock solution of the compound into each buffer solution (final concentration ~10-50

    
    M) and record the UV spectra.
    
  • Isosbestic Verification: Confirm that all spectral lines intersect at a single isosbestic point.

  • Data Fitting: Plot the absorbance at

    
     against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the 
    
    
    
    .

References

  • Title: Enantioselective bioc

    
    -aminonitriles to 
    
    
    
    -amino-amides using Rhodococcus rhodochrous ATCC BAA-870 Source: Journal of Molecular Catalysis B: Enzymatic (2012) URL: [Link]
  • Title: The Determination of Ionization Constants: A Laboratory Manual Source: Springer (1984) URL: [Link]

  • Title: Absorption and Drug Development: Solubility, Permeability, and Charge State Source: John Wiley & Sons (2012) URL: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 3-Amino-3-(3-bromophenyl)propanamide for Advanced Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The transition from native peptides to therapeutically viable drugs is often hindered by poor metabolic stability and limited bioavailability.[1][2] Peptidomimetics, synthetic molecules that replicate the pharmacophoric features of peptides, offer a robust solution to these challenges.[2][3][4] Among the most successful strategies in peptidomimetic design is the incorporation of β-amino acids, which alter the peptide backbone to confer resistance to proteolytic degradation while inducing stable secondary structures.[5][6][7][8] This document provides a comprehensive guide to the use of a specialized β-amino acid, 3-Amino-3-(3-bromophenyl)propanoic acid (referred to hereafter by its structural class, a β-aryl-β-amino acid), as a strategic building block in solid-phase peptide synthesis (SPPS). We detail the rationale for its use, protocols for its protection and incorporation, and methods for final peptide characterization.

Introduction: The Rationale for β-Aryl-β-Amino Acids in Peptidomimetics

Peptides are exquisite signaling molecules, but their therapeutic potential is often compromised by rapid enzymatic breakdown.[2] The field of peptidomimetics seeks to overcome this by making targeted structural modifications.[1][3] The replacement of natural α-amino acids with their β-homologues is a cornerstone of this approach.[5][6] By inserting an additional carbon atom into the backbone, β-amino acids disrupt the recognition sites for common proteases, significantly enhancing the in-vivo half-life of the resulting peptide.[5][6][9]

The subject of this guide, 3-Amino-3-(3-bromophenyl)propanoic acid, offers two distinct advantages for the medicinal chemist:

  • Conformational Constraint: The β-carbon substitution pattern helps to pre-organize the peptide backbone into stable secondary structures like helices and turns, even in short sequences.[7] This is critical for mimicking the bioactive conformation of a parent peptide and ensuring high-affinity receptor binding.[10]

  • Strategic Halogenation: The 3-bromophenyl moiety is not merely a bulky side chain. The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a biological target.[11] This interaction can significantly enhance binding affinity and selectivity, providing a powerful tool for rational drug design.[11]

This guide will focus on the practical application of this building block, starting from its preparation for synthesis to its incorporation into a target peptide sequence.

Physicochemical Properties

A clear understanding of the building block's properties is essential for its successful application.

PropertyValueSource
IUPAC Name 3-amino-3-(3-bromophenyl)propanoic acidPubChem[12]
Molecular Formula C₉H₁₀BrNO₂PubChem[12]
Molecular Weight 244.08 g/mol PubChem[12]
Chirality Exists as (R) and (S) enantiomers at the β-carbon[5][6]

Note: The choice between the (R) or (S) enantiomer is a critical design element dependent on the desired final conformation of the peptidomimetic.

Workflow for Peptidomimetic Synthesis

The successful incorporation of 3-Amino-3-(3-bromophenyl)propanoic acid into a peptide sequence via modern synthesis techniques requires a systematic, multi-step approach. The overall workflow is depicted below.

Peptidomimetic Synthesis Workflow cluster_0 Phase 1: Monomer Preparation cluster_1 Phase 2: Solid-Phase Peptide Synthesis (SPPS) cluster_2 Phase 3: Cleavage & Purification Start 3-Amino-3-(3-bromophenyl) propanoic acid Protect Nα-Fmoc Protection Start->Protect Fmoc-OSu, NaHCO₃, Dioxane/H₂O ProtectedMonomer Fmoc-β³hPhe(3-Br)-OH Protect->ProtectedMonomer Purified Monomer SPPS Automated or Manual SPPS Cycle ProtectedMonomer->SPPS Coupling Reagents (e.g., HBTU/DIPEA) Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Resin-Bound Peptide Purify RP-HPLC Purification Cleavage->Purify TFA Cocktail Characterize LC-MS & Analytical HPLC Purify->Characterize

Caption: Overall workflow for peptidomimetic synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for researchers. The causality behind key reagent choices and conditions is explained to ensure robust and reproducible outcomes.

Protocol 1: Nα-Fmoc Protection of 3-Amino-3-(3-bromophenyl)propanoic acid

Rationale: For use in modern solid-phase peptide synthesis (SPPS), the α-amino group of the incoming amino acid must be temporarily protected to prevent uncontrolled polymerization.[13] The 9-fluorenylmethoxycarbonyl (Fmoc) group is the industry standard for orthogonal protection schemes, as it is stable to the coupling conditions but is readily cleaved by a mild base (piperidine), leaving acid-labile side-chain protecting groups intact.[13][14]

Materials:

  • 3-Amino-3-(3-bromophenyl)propanoic acid (1.0 eq)

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 3-Amino-3-(3-bromophenyl)propanoic acid in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir in an ice bath until fully dissolved.

  • Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours). Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Workup - Quenching & Extraction: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with two portions of diethyl ether to remove unreacted Fmoc-OSu and byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

  • Isolation: Extract the product into three portions of ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography or recrystallization to yield the final product, Fmoc-3-amino-3-(3-bromophenyl)propanoic acid (Fmoc-β³hPhe(3-Br)-OH), as a white solid.

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before use in SPPS.

Protocol 2: Incorporation into a Peptide Sequence via Fmoc-SPPS

Rationale: Solid-phase peptide synthesis (SPPS) is the method of choice for routine peptide production.[15][16] The growing peptide chain is anchored to an insoluble resin support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.[14][16] This protocol outlines a single coupling cycle for the incorporation of our custom β-amino acid.

SPPS Cycle cluster_coupling Activation & Coupling Resin Resin-Bound Peptide H₂N-...-AAₙ Coupled Resin-Bound Peptide Fmoc-β³hPhe(3-Br)-...-AAₙ Monomer Fmoc-β³hPhe(3-Br)-OH ActivatedEster Activated O-Acylurea Ester Monomer->ActivatedEster in DMF/NMP Activator HBTU / HOBt / DIPEA Activator->ActivatedEster ActivatedEster->Resin:N Coupling (1-2 hr) WASH1 Wash (DMF, DCM) Coupled->WASH1 Deprotect Piperidine in DMF (20%, 2x10 min) WASH2 Wash (DMF, DCM) Deprotect->WASH2 WASH1->Deprotect Fmoc Deprotection WASH2->Resin Ready for Next Cycle

Caption: The Fmoc-SPPS cycle for β-amino acid incorporation.

Materials & Reagents:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on desired C-terminus).

  • Fmoc-protected amino acids (standard α- and our custom β-).

  • Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3.9 eq)

    • 1-Hydroxybenzotriazole (HOBt) (4.0 eq)

    • N,N-Diisopropylethylamine (DIPEA) (8.0 eq)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH).

Procedure (for one coupling cycle):

  • Resin Preparation: Start with the resin-bound peptide chain after the previous amino acid's Fmoc group has been removed, leaving a free N-terminal amine. Swell the resin in DMF for 30 minutes.

  • Activation: In a separate vessel, dissolve Fmoc-3-amino-3-(3-bromophenyl)propanoic acid (4.0 eq), HBTU (3.9 eq), and HOBt (4.0 eq) in a minimal volume of DMF. Add DIPEA (8.0 eq) and pre-activate for 5-10 minutes. Causality: HBTU/HOBt with DIPEA forms a highly reactive ester, facilitating efficient amide bond formation, which can be slower for sterically hindered β-amino acids.

  • Coupling: Add the activated amino acid solution to the resin vessel. Agitate at room temperature for 1-2 hours. Note: Longer coupling times are often required for β-amino acids compared to α-amino acids.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

  • Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 10 minutes. Drain and repeat with fresh solution for another 10 minutes.

  • Final Wash: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x). The resin now has a free N-terminal amine and is ready for the next coupling cycle.

Protocol 3: Cleavage, Deprotection, and Purification

Rationale: Once the sequence is complete, the peptide must be cleaved from the solid support, and all remaining side-chain protecting groups must be removed. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). A "cocktail" of scavengers is essential to quench reactive cationic species generated during deprotection, preventing modification of sensitive residues like Tryptophan or Methionine.

Materials:

  • Cleavage Cocktail (Reagent K):

    • Trifluoroacetic Acid (TFA) (94%)

    • Phenol (2%)

    • Water (2%)

    • Thioanisole (1%)

    • 1,2-Ethanedithiol (EDT) (1%)

  • Ice-cold Diethyl Ether

Procedure:

  • Preparation: Wash the final resin-bound peptide with DCM and dry it under a stream of nitrogen.

  • Cleavage Reaction: Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 50 mL conical tube containing 40 mL of ice-cold diethyl ether. A white precipitate of the crude peptide will form.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet twice more with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile/TFA mixture) and purify using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Final Product: Lyophilize the pure fractions to obtain the final peptidomimetic as a white, fluffy solid.

Validation: Confirm the identity and purity of the final product using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight and analytical RP-HPLC to assess purity (typically >95%).

References

  • Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Chemistry. Available from: [Link]

  • Gopi, H. N. (2002, April 15). Beta-amino acids: versatile peptidomimetics. PubMed. Available from: [Link]

  • Gopi, H. N. (n.d.). β-Amino Acids: Versatile Peptidomimetics. Bentham Science. Available from: [Link]

  • Seebach, D., et al. (2008, June 26). β-Peptidic Peptidomimetics. Accounts of Chemical Research - ACS Publications. Available from: [Link]

  • (n.d.). Synthesis of peptidomimetics using a polymer-bound Boc-linker. Ovid. Available from: [Link]

  • Cabrele, C., et al. (2022, January 7). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available from: [Link]

  • (2025, July 8). Synthesis of chiral-β-amino acids and their applications in Medicinal Chemistry. Available from: [Link]

  • (2025, August 6). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. Available from: [Link]

  • Funaru, B., et al. (2021, January 15). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. Available from: [Link]

  • Forró, E. (n.d.). Application of alicyclic β-amino acids in peptide chemistry. Scilit. Available from: [Link]

  • (n.d.). Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein. PMC. Available from: [Link]

  • (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Available from: [Link]

  • World Journal of Advanced Research and Reviews. (2022, November 5). Role of peptidomimetics for new drug discovery. Available from: [Link]

  • (n.d.). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Available from: [Link]

  • (2026, February 18). Ready-Made Amino Acids. American Peptide Society. Available from: [Link]

  • Hruby, V. J. (n.d.). Design of Peptide and Peptidomimetic Ligands with Novel Pharmacological Activity Profiles. Available from: [Link]

  • (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid. PubChem. Available from: [Link]

  • (2020, November 2). Role of peptidomimetics for new drug discovery. ResearchGate. Available from: [Link]

  • (2026, February 20). New method boosts production of non-natural amino acids for peptide assembly. European Pharmaceutical Review. Available from: [Link]

  • Jenssen, H., et al. (2015, July 13). Peptides and Peptidomimetics for Antimicrobial Drug Design. MDPI. Available from: [Link]

  • (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • (n.d.). Peptidomimetics – Knowledge and References. Taylor & Francis. Available from: [Link]

  • (2014, August 30). Peptidomimetics as a new generation of antimicrobial agents: current progress. PMC. Available from: [Link]

  • (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Polypeptide. Available from: [Link]

  • (n.d.). Ribosome-mediated incorporation of fluorescent amino acids into peptides in vitro. The Royal Society of Chemistry. Available from: [Link]

  • (n.d.). Modular Synthesis of Unnatural Peptides via Rh(III)-Catalyzed Diastereoselective Three-Component Carboamidation Reaction. PMC. Available from: [Link]

Sources

Application Note: Advanced Catalytic Architectures for the Enantioselective Synthesis of β-Amino Amides

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Process Chemists, and Drug Development Professionals Discipline: Asymmetric Catalysis & Synthetic Methodology

Scientific Rationale & Strategic Overview

Enantioenriched β-amino amides are privileged structural motifs in medicinal chemistry, serving as critical precursors for peptidomimetics and blockbuster therapeutics (e.g., sitagliptin, bestatin)[1]. Historically, the asymmetric synthesis of these scaffolds relied on chiral pool approaches, traditional Mannich reactions, or Umpolung amide synthesis[2]. However, these classical methods frequently suffer from poor chemoselectivity, epimerization of the α-stereocenter, and an inability to reliably access fully substituted carbon centers.

  • Rhodium-Catalyzed Asymmetric Hydrogenation: Ideal for acyclic tetrasubstituted α,β-unsaturated amides, leveraging Dynamic Kinetic Resolution (DKR) to establish contiguous stereocenters[3].

  • NiH-Catalyzed Hydroamidation: Optimal for unactivated alkenyl amides, utilizing dioxazolones as electrophilic nitrogen sources to proceed under extremely mild, room-temperature conditions[4].

Mechanistic Workflows & Causal Logic

Rhodium-Catalyzed Dynamic Kinetic Resolution (DKR)

The hydrogenation of tetrasubstituted olefins is notoriously difficult due to severe steric hindrance and the lack of strong directing groups, which typically leads to poor enantioface differentiation. By utilizing a highly electron-rich and sterically rigid DuanPhos ligand, the Rh-complex creates a deep chiral pocket. The reaction proceeds via a stepwise dynamic kinetic resolution (DKR). Instead of traditional racemization, the intermediate enantiomers undergo a stereomutation (chiral assimilation) pathway, converting the undesired intermediate into the desired enantiomer prior to final reduction[3].

Rh_Catalysis Substrate Tetrasubstituted α,β-Unsaturated Amide Catalyst Rh / (R,R)-DuanPhos + H2 (50 atm) Substrate->Catalyst Hydrogenation Asymmetric Hydrogenation (Enantioface Differentiation) Catalyst->Hydrogenation Intermediates Intermediate Enantiomers (R-int / S-int) Hydrogenation->Intermediates Stereomutation Dynamic Kinetic Resolution (Chiral Assimilation) Intermediates->Stereomutation Undesired Isomer Product Chiral β-Amino Amide (Up to 96% ee) Intermediates->Product Desired Isomer Stereomutation->Product Stereomutation

Fig 1. Rh-catalyzed dynamic kinetic resolution pathway for β-amino amides.

NiH-Catalyzed Hydroamidation via Metal Nitrenoids

Traditional hydroamination often requires harsh oxidants. The NiH-catalyzed protocol circumvents this by using dioxazolones . The causality here is elegant: a silane reductant generates the active Ni-H species, which undergoes regioselective hydrometalation with the alkene. The dioxazolone then coordinates to the Ni-alkyl intermediate and undergoes spontaneous decarboxylation (


 extrusion). This generates a highly reactive metal nitrene that undergoes migratory insertion to form the C-N bond, dictated by the chiral bis(oxazoline) (BOX) ligand[4].

NiH_Catalysis Reactants Alkenyl Amide + Dioxazolone Catalyst NiH / Chiral BOX (Generated via Silane) Reactants->Catalyst Hydrometalation Regioselective Hydrometalation (Ni-Alkyl Species) Catalyst->Hydrometalation Nitrene Metal Nitrene Formation (CO2 Extrusion) Hydrometalation->Nitrene Insertion Migratory Insertion (C-N Bond Formation) Nitrene->Insertion Product Enantioenriched β-Amino Amide (Up to 99% ee) Insertion->Product

Fig 2. NiH-catalyzed hydroamidation mechanism via metal nitrenoid intermediates.

Quantitative Data Summary

The following table summarizes the operational parameters and quantitative outcomes of both methodologies, allowing process chemists to select the appropriate route based on substrate availability and scale-up requirements.

ParameterRh-Catalyzed Hydrogenation[3]NiH-Catalyzed Hydroamidation[4]
Substrate Class Tetrasubstituted α,β-unsaturated amidesUnactivated alkenyl amides
Nitrogen Source Pre-installed in substrateDioxazolones (External)
Catalyst System

/

-DuanPhos

/ Chiral BOX
Reductant

gas (50 atm)
Silane (e.g.,

)
Catalyst Loading 0.1 mol% (Highly scalable)5 – 10 mol%
Conditions Methanol, Room Temp, 24 hTHF/EtOAc, Room Temp, 12-24 h
Yield Range Up to 99%Up to 87%
Enantiomeric Excess Up to 96% eeUp to 99% ee

Detailed Experimental Protocols

Protocol A: Gram-Scale Rh-Catalyzed Asymmetric Hydrogenation

Self-Validating System: This protocol utilizes a high-pressure setup. To ensure the integrity of the kinetic resolution, an in-process NMR aliquot is required before depressurization to confirm >99% conversion, as unreacted tetrasubstituted olefins are often chromatographically inseparable from the product.

Materials:

  • Tetrasubstituted α,β-unsaturated amide (1.0 g, ~3.5 mmol)

  • 
     (0.1 mol%)
    
  • 
    -DuanPhos (0.11 mol%)
    
  • Anhydrous, degassed Methanol (15 mL)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an argon-filled glovebox, dissolve

    
     and 
    
    
    
    -DuanPhos in 2 mL of anhydrous methanol. Stir for 30 minutes at room temperature to ensure complete complexation (solution turns a distinct orange/red).
  • Substrate Preparation: Transfer the tetrasubstituted α,β-unsaturated amide (1.0 g) into a 50 mL stainless-steel autoclave equipped with a magnetic stir bar.

  • Reaction Initiation: Add the pre-formed catalyst solution to the autoclave, followed by the remaining 13 mL of methanol. Seal the autoclave securely.

  • Purging and Pressurization: Remove the autoclave from the glovebox. Purge the vessel with

    
     gas three times (pressurize to 10 atm, then carefully vent). Finally, pressurize the system to 50 atm of 
    
    
    
    .
  • Reaction Execution: Stir the mixture vigorously (800 rpm) at room temperature for 24 hours. Causal Note: High stirring rates are critical to overcome gas-liquid mass transfer limitations inherent in high-pressure hydrogenations.

  • In-Process QC: Carefully vent the reactor to 1 atm. Withdraw a 0.1 mL aliquot, evaporate the solvent, and analyze via

    
    -NMR. If starting material alkene protons are absent, proceed to workup.
    
  • Workup: Vent the remaining

    
    , concentrate the mixture under reduced pressure, and purify via short-pad silica gel chromatography (Hexanes/EtOAc) to yield the pure chiral β-amino amide.
    
Protocol B: NiH/BOX-Catalyzed Hydroamidation of Alkenyl Amides

Self-Validating System: Enantiomeric excess must be measured on the crude reaction mixture (post-filtration) via chiral HPLC. This prevents false-positive ee readings caused by enantiomeric fractionation during silica gel chromatography.

Materials:

  • Alkenyl amide (0.2 mmol)

  • Dioxazolone derivative (0.3 mmol, 1.5 equiv)

  • 
     (10 mol%)
    
  • Chiral BOX ligand (12 mol%)

  • Phenylsilane (

    
    , 2.0 equiv)
    
  • Anhydrous THF (2.0 mL)

Step-by-Step Procedure:

  • Catalyst Assembly: In an argon-filled Schlenk tube, combine

    
     (10 mol%) and the chiral BOX ligand (12 mol%). Add 1.0 mL of anhydrous THF and stir for 1 hour at room temperature until a homogeneous complex forms.
    
  • Reagent Addition: Add the alkenyl amide (0.2 mmol) and the dioxazolone (0.3 mmol) to the reaction mixture. Causal Note: Dioxazolones are selected over traditional aminating agents because their decarboxylative activation bypasses the need for harsh external oxidants, preserving sensitive functional groups.

  • Hydride Generation: Slowly add phenylsilane (0.4 mmol) dropwise via a microsyringe. Gas evolution (

    
    ) will be observed as the metal nitrene forms.
    
  • Reaction Execution: Seal the Schlenk tube and stir at room temperature for 12–24 hours. Monitor the reaction via TLC (ninhydrin stain for amides).

  • Quenching & QC: Quench the reaction by adding 1 mL of saturated aqueous

    
    . Extract with EtOAc (3 x 5 mL). Dry the combined organic layers over 
    
    
    
    , filter, and concentrate. Crucial Step: Submit a 1 mg sample of this crude residue for chiral HPLC analysis to validate the intrinsic enantioselectivity of the catalytic cycle.
  • Isolation: Purify the remaining crude product via flash column chromatography to afford the enantioenriched vicinal diamine or β-amino amide.

References

  • Tian, X., Duan, S., Ma, Y., Pan, A., Meng, Y., Deng, G., Zhang, H., & Yang, X. (2025). Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. Organic Chemistry Frontiers, 12, 1973-1981.[Link]

  • Jiao, B., Wang, F., & Lv, H. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Amides: Efficient Access to Chiral β-Amino Amides. Chinese Journal of Chemistry, 42, 2641-2646.[Link]

  • Johnston, J. N., et al. (2019). The inverted ketene synthon: a double umpolung approach to enantioselective β2,3-amino amide synthesis. Chemical Science, 10(10), 3046-3053.[Link]

Sources

Methods for protecting the amine group in 3-Amino-3-(3-bromophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Amine Protection of 3-Amino-3-(3-bromophenyl)propanamide


-Amino Amides

Executive Summary

This guide details the chemoselective protection of the primary amine in 3-Amino-3-(3-bromophenyl)propanamide . The substrate presents two specific challenges:

  • Chemoselectivity: Differentiating the nucleophilic primary amine (C3 position) from the primary amide (C1 position).

  • Halogen Integrity: Preserving the meta-bromo substituent, which is susceptible to hydrogenolytic cleavage (dehalogenation) under standard Cbz deprotection conditions (

    
    , Pd/C).
    

Consequently, this protocol prioritizes tert-Butyloxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc) protections.[1] These strategies offer orthogonal deprotection mechanisms (acid-labile and base-labile, respectively) that leave the aryl bromide intact.

Strategic Analysis & Mechanism

Chemoselectivity: Amine vs. Amide

The core objective is to functionalize the amine (


) without affecting the amide (

).
  • Nucleophilicity: The lone pair on

    
     is available (
    
    
    
    hybridized), making it a strong nucleophile (
    
    
    of conjugate acid
    
    
    9-10). The lone pair on
    
    
    is delocalized into the carbonyl (
    
    
    -like character), significantly reducing its nucleophilicity (
    
    
    
    
    -0.5).
  • Control: Under neutral to mildly basic conditions,

    
     reacts kinetically faster with electrophiles like 
    
    
    
    or Fmoc-OSu.
  • Risk: Strong bases (NaH, LiHMDS) or acylation catalysts (DMAP) can deprotonate the amide or activate the electrophile sufficiently to cause bis-protection (imide formation). Avoid DMAP.

The Aryl Bromide Factor

The 3-bromophenyl moiety serves as a critical handle for downstream cross-coupling (e.g., Suzuki-Miyaura).

  • Cbz Warning: Standard removal of Carboxybenzyl (Cbz) groups uses catalytic hydrogenation (

    
    , Pd/C).[2] This often leads to simultaneous hydrodehalogenation, stripping the bromine atom. While poisoned catalysts (e.g., Pd/BaSO
    
    
    
    ) exist, they add unnecessary variable risk.
  • Recommendation: Use Boc (acid removal) or Fmoc (base removal) to ensure the Ar-Br bond remains inert.

Decision Framework

The following diagram illustrates the logic for selecting the appropriate protecting group based on downstream applications.

ProtectionStrategy Start Substrate: 3-Amino-3-(3-bromophenyl)propanamide Decision Downstream Chemistry Requirement? Start->Decision PathBoc Acid Labile Required (e.g., Solution Phase Synthesis) Decision->PathBoc Standard Route PathFmoc Base Labile Required (e.g., Solid Phase Peptide Synthesis) Decision->PathFmoc Orthogonal Route PathCbz Hydrogenolysis Required (Cbz Protection) Decision->PathCbz Avoid OutcomeBoc Protocol A: Boc Protection (Reagent: Boc2O, Base: NaHCO3) Safe for Ar-Br PathBoc->OutcomeBoc OutcomeFmoc Protocol B: Fmoc Protection (Reagent: Fmoc-OSu, Base: NaHCO3) Safe for Ar-Br PathFmoc->OutcomeFmoc OutcomeCbz CRITICAL RISK: Ar-Br Cleavage Requires specialized catalysts (NOT RECOMMENDED) PathCbz->OutcomeCbz

Figure 1: Decision tree for selecting the optimal protecting group. Note the high risk associated with Cbz due to potential debromination.

Experimental Protocols

Protocol A: Boc Protection (The Gold Standard)

Objective: Synthesis of tert-butyl (3-amino-3-oxo-1-(3-bromophenyl)propyl)carbamate.

Reagents:

  • Substrate: 3-Amino-3-(3-bromophenyl)propanamide (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Base: Triethylamine (

    
    ) (1.2 equiv) OR Saturated 
    
    
    
    (aq)
  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane/Water (1:1)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the substrate in 5 mL of DCM. (If solubility is poor, switch to Dioxane/Water 1:1).

  • Base Addition: Add 1.2 mmol of

    
     slowly.
    
    • Checkpoint: Ensure the solution is homogeneous. If using aqueous base, ensure vigorous stirring.

  • Reagent Addition: Cool the solution to 0°C (ice bath). Add 1.1 mmol of

    
     portion-wise or as a solution in minimal DCM.
    
    • Expert Insight: Cooling prevents potential side reactions with the amide, though room temperature is often acceptable for this substrate.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Validation: Monitor by TLC (System: 5% MeOH in DCM). Product will be less polar (higher

      
      ) than the starting amine. Stain with Ninhydrin (free amine = purple; product = no color/faint yellow).
      
  • Workup:

    • Dilute with DCM.

    • Wash with 5% Citric Acid or 1M

      
       (removes unreacted amine and 
      
      
      
      ). Do not use strong HCl , as it may cleave the Boc group.
    • Wash with Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from EtOAc/Hexanes is usually sufficient. If necessary, flash chromatography (Hexanes/EtOAc).

Protocol B: Fmoc Protection (Orthogonal Strategy)

Objective: Synthesis of (9H-fluoren-9-yl)methyl (3-amino-3-oxo-1-(3-bromophenyl)propyl)carbamate.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu ) (1.1 equiv)

    • Why Fmoc-OSu? Fmoc-Cl is too reactive and leads to dipeptides or unidentified impurities.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Acetone/Water (1:1) or THF/Water (1:1)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of substrate in 5 mL Acetone. Dissolve 2.0 mmol

    
     in 5 mL Water. Combine solutions.
    
  • Reagent Addition: Add 1.1 mmol Fmoc-OSu slowly at RT. The mixture may become cloudy.

  • Reaction: Stir vigorously for 3–6 hours.

    • Checkpoint: The pH must remain alkaline (~8-9). Add more

      
       if necessary.
      
  • Workup:

    • Evaporate Acetone under reduced pressure (keep temperature < 40°C).

    • Acidify the remaining aqueous layer carefully to pH 2–3 with 1M HCl (precipitates the product).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry organic layer (

      
      ) and concentrate.[1]
      
  • Purification: Trituration with cold diethyl ether or column chromatography.

Comparative Data & Analytical Validation

Table 1: Protecting Group Comparison for 3-Amino-3-(3-bromophenyl)propanamide

FeatureBoc ProtectionFmoc ProtectionCbz Protection
Reagent

Fmoc-OSuCbz-Cl
Conditions Mild Base / DCM

/ Acetone:Water
Base / DCM
Deprotection Acid (TFA or HCl)Base (Piperidine)

, Pd/C (Hydrogenolysis)
Ar-Br Stability Excellent (Stable)Excellent (Stable)Poor (Risk of debromination)
Atom Economy HighModerateModerate
Cost LowModerateModerate

Analytical Checkpoints (Self-Validation):

  • 1H NMR (DMSO-d6 or CDCl3):

    • Boc: Look for a strong singlet (~9 protons) at

      
       1.35–1.45 ppm.
      
    • Fmoc: Look for aromatic fluorenyl protons (7.3–7.9 ppm) and the characteristic doublet (

      
      ) and triplet (
      
      
      
      ) around 4.2–4.5 ppm.
    • Amide: The

      
       protons should appear as two broad singlets (distinct environments) around 
      
      
      
      6.8–7.5 ppm.
    • Methine (Chiral Center): The

      
      -Ar proton will shift downfield upon protection (deshielding effect of carbamate).
      
  • Mass Spectrometry (ESI):

    • Expect

      
       or 
      
      
      
      peaks.
    • Isotope Pattern: The presence of Bromine (

      
       and 
      
      
      
      ) will create a characteristic 1:1 doublet pattern separated by 2 mass units. This is a crucial confirmation that the Ar-Br bond is intact.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Standard reference for stability constants and deprotection conditions. [Link]

  • Chemoselective Protection of Amines. Organic Chemistry Portal. (2023). [Link]

  • Debromination during Hydrogenolysis. Reaction precedent regarding aryl halide instability. [Link]

Sources

Application of 3-Amino-3-(3-bromophenyl)propanamide in LpxC inhibitor research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Amino-3-(3-bromophenyl)propanamide in LpxC Inhibitor Research

Executive Summary

3-Amino-3-(3-bromophenyl)propanamide is a high-value chiral building block utilized in the synthesis of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-amino acid-based inhibitors  of LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase). LpxC is a zinc-dependent metalloamidase and the first committed step in the Lipid A biosynthetic pathway of Gram-negative bacteria.[1][2][3][4][5]

This application note details the utility of this scaffold in generating bi-functionalized inhibitor libraries . The 3-bromophenyl moiety serves as a "diversity handle" for probing the hydrophobic substrate tunnel via cross-coupling reactions (e.g., Suzuki-Miyaura), while the


-amino amide core provides a rigid backbone for positioning zinc-binding groups (ZBGs). This guide provides validated protocols for chemical derivatization, enzymatic inhibition assays, and antibacterial susceptibility testing.

Scientific Background & Mechanism

The LpxC Target

LpxC is essential for the survival of virtually all Gram-negative pathogens (e.g., Pseudomonas aeruginosa, Escherichia coli).[6] It catalyzes the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc to form UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine.[7]

  • Active Site: Contains a catalytic Zn

    
     ion.[4][8]
    
  • Substrate Tunnel: A hydrophobic channel that accommodates the fatty acyl chain of the substrate.

  • Inhibitor Design: Most potent inhibitors (e.g., CHIR-090) function as transition-state analogues, featuring a ZBG (often hydroxamic acid) and a hydrophobic tail.

Role of the Scaffold

3-Amino-3-(3-bromophenyl)propanamide acts as a privileged scaffold for "Next-Generation" LpxC inhibitors.

  • 
    -Amino Core:  Mimics the geometry of the natural substrate's sugar-phosphate backbone, positioning the ZBG effectively against the Zinc ion.
    
  • 3-Bromophenyl Handle: The bromine atom at the meta position allows for the modular attachment of hydrophobic groups (e.g., biphenyls, alkynes) that extend into the LpxC hydrophobic tunnel, increasing binding affinity (

    
    ) and residence time.
    
  • Chirality: The biological activity is often stereodependent. The (

    
    )-isomer of 
    
    
    
    -amino acid derivatives typically exhibits superior potency, though this must be empirically validated for each series.

Protocol: Synthesis of LpxC Inhibitor Libraries

Objective: To synthesize a library of N-acyl-3-amino-3-arylpropanohydroxamic acids using the scaffold.

Visual Workflow (Synthesis)

SynthesisWorkflow Start Scaffold: 3-Amino-3-(3-bromophenyl)propanamide Step1 Step 1: N-Acylation (Diversity Point A) Start->Step1 R1-COOH HATU/DIPEA Step2 Step 2: Suzuki Coupling (Diversity Point B - Hydrophobic Tail) Step1->Step2 Ar-B(OH)2 Pd(dppf)Cl2 Step3 Step 3: Hydroxamate Formation (Zinc Binding Group Activation) Step2->Step3 NH2OH (aq) Final Final LpxC Inhibitor Step3->Final

Caption: Modular synthesis pathway transforming the amide scaffold into a potent hydroxamate inhibitor.

Step-by-Step Methodology

1. N-Acylation (Linker Introduction)

  • Reagents: Scaffold (1.0 eq), Carboxylic Acid (

    
    -COOH, 1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve

      
      -COOH and DIPEA in DMF. Stir for 5 min.
      
    • Add HATU; stir for 10 min to activate the acid.

    • Add 3-Amino-3-(3-bromophenyl)propanamide .

    • Stir at RT for 4–12 h. Monitor by LC-MS.[7][9][10]

    • Purification: Precipitation with water or flash chromatography.

2. Suzuki-Miyaura Coupling (Tail Extension)

  • Reagents: N-acylated intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl

    
     (0.05 eq), K
    
    
    
    CO
    
    
    (3.0 eq), Dioxane/Water (4:1).
  • Procedure:

    • Degas solvents with nitrogen.

    • Combine reagents in a microwave vial or sealed tube.

    • Heat to 90°C for 2–4 h (or microwave: 120°C, 30 min).

    • Workup: Filter through Celite, extract with EtOAc, and purify via silica gel chromatography.

    • Note: This step extends the molecule into the LpxC hydrophobic tunnel.

3. Hydroxamate Conversion (ZBG Activation)

  • Critical: Primary amides are weak ZBGs. Conversion to hydroxamic acid is often required for nanomolar potency.

  • Reagents: Hydroxylamine hydrochloride (NH

    
    OH·HCl), KOH, Methanol.
    
  • Procedure:

    • Prepare fresh hydroxylamine solution: Dissolve NH

      
      OH·HCl in MeOH and neutralize with KOH (filter off KCl precipitate).
      
    • Add the Suzuki product (amide) to the filtrate.

    • Stir at RT for 12–24 h. (Note: If direct transamidation is slow, hydrolyze amide to acid first using 6N HCl, then couple with O-benzylhydroxylamine followed by hydrogenation).

    • Purification: Reverse-phase HPLC (0.1% TFA buffer) is recommended to isolate the pure hydroxamate.

Protocol: Biological Evaluation

LpxC Enzymatic Inhibition Assay (Thio-Glo)

This fluorescence-based assay measures the release of the free amine product, which is not directly detected, but coupled to a reaction or using a specific substrate. Correction: A robust method uses the Thio-Glo reagent if using a specific substrate, or more commonly, a Fluorescamine endpoint assay which reacts with the primary amine of the deacetylated product.

Preferred Method: Fluorescamine Endpoint Assay.

Materials:

  • Enzyme: Recombinant E. coli or P. aeruginosa LpxC (0.5 nM final).

  • Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc (2

    
    M final).
    
  • Buffer: 25 mM HEPES (pH 7.4), 100 mM KCl, 1 mg/mL BSA, 0.01% Triton X-100.

  • Reagent: Fluorescamine (3 mg/mL in DMSO).

Workflow:

  • Incubation: Mix Enzyme + Inhibitor (serial dilution) in buffer. Incubate 15 min at RT.

  • Reaction: Add Substrate to initiate. Incubate at 30°C for 60 min.

  • Termination: Add Stop Solution (Acetic acid or directly add Fluorescamine).

  • Detection: Add Fluorescamine. Incubate 15 min.

  • Read: Fluorescence Ex 390 nm / Em 475 nm.

  • Analysis: Fit data to the Morrison equation (for tight-binding inhibitors) or IC

    
     curves.
    
Visual Workflow (Assay)

AssayLogic Substrate Substrate: UDP-3-O-acyl-GlcNAc Enzyme Enzyme: LpxC (Zn2+) Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex + Inhibitor (Chelation) Product Product: UDP-3-O-acyl-GlcN (Free Amine) Enzyme->Product + Substrate (Deacetylation) Inhibitor Inhibitor: (Your Compound) Inhibitor->Product Blocks Signal Fluorescence Signal (Fluorescamine) Product->Signal + Detection Reagent

Caption: Competitive inhibition mechanism. The inhibitor chelates the active site Zinc, preventing substrate deacetylation and subsequent fluorescence signal.

Minimum Inhibitory Concentration (MIC)
  • Organisms: E. coli (ATCC 25922), P. aeruginosa (PAO1).

  • Method: CLSI Broth Microdilution.

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[9]

  • Inoculum:

    
     CFU/mL.
    
  • Readout: Lowest concentration with no visible growth after 18–24 h at 37°C.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Synthetic Yield (Step 2) Pd catalyst poisoning or steric hindrance.Switch to Pd(dtbpf)Cl

or SPhos Pd G3 for sterically demanding couplings. Degas solvents thoroughly.
Poor Enzymatic Potency Incomplete conversion to hydroxamate.Verify structure by NMR/MS. Ensure the amide CONH2 is fully converted to CONHOH. Primary amides are often 1000x less potent.
High MIC despite low IC

Efflux pump liability (MexAB-OprM).LpxC inhibitors are frequent efflux substrates. Co-dosing with an efflux pump inhibitor (e.g., PA

N) can confirm intrinsic activity.
Cytotoxicity Off-target MMP inhibition.Hydroxamates can inhibit Matrix Metalloproteinases (MMPs). Test selectivity against MMP-2/MMP-9.

References

  • Liang, X., et al. (2011).[11] "Synthesis, structure and antibiotic activity of aryl-substituted LpxC inhibitors." Journal of Medicinal Chemistry.

  • Tomaras, A. P., et al. (2014). "LpxC Inhibitors as New Antibacterial Agents."[1][3][6][8][10][11][12] Nature Reviews Drug Discovery.

  • Kalinin, D. V., & Holl, R. (2017). "LpxC Inhibitors: A Patent Review (2010–2016)." Expert Opinion on Therapeutic Patents.

  • Jenkins, R. J., & Dotson, G. D. (2012).[13] "A continuous fluorescent enzyme assay for early steps of lipid A biosynthesis."[13] Analytical Biochemistry.

  • PubChem Compound Summary. "3-Amino-3-(3-bromophenyl)propanoic acid."[14]

Sources

Application Note: Solid-Phase Peptide Synthesis (SPPS) and Late-Stage Functionalization Using β-Bromophenyl Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The integration of non-canonical amino acids (ncAAs) into peptide sequences is a critical strategy for developing next-generation therapeutics. This application note provides an authoritative guide on the utilization of β-bromophenyl amino acids (e.g., Fmoc-β-(4-bromophenyl)alanine) in Solid-Phase Peptide Synthesis (SPPS). By acting as a stable yet highly reactive orthogonal handle, the bromophenyl moiety enables robust late-stage functionalization (LSF) via transition-metal-catalyzed cross-coupling, facilitating rapid access to diversified peptide libraries.

Introduction & Strategic Rationale

The expanding chemical space of peptide therapeutics requires building blocks that can modulate pharmacological properties while offering synthetic versatility[1]. β-bromophenyl amino acids serve as highly valuable ncAAs. The bromine atom acts as a bioisostere, participates in target-stabilizing halogen bonding[2], and crucially, functions as an orthogonal chemical handle for late-stage diversification[1].

Causality in Halogen Selection: Why utilize a brominated aryl ring rather than its iodinated or chlorinated counterparts? The selection is driven by the "Goldilocks" principle of chemical reactivity. Iodine is highly reactive in palladium-catalyzed cross-couplings but is susceptible to premature dehalogenation during prolonged SPPS cycles. Conversely, chlorine is chemically stable but often too inert to undergo oxidative addition under the mild conditions required to preserve peptide integrity. Bromine offers the optimal balance: it is entirely stable to standard Fmoc/tBu SPPS conditions (including repeated exposure to 20% piperidine and 95% TFA)[2], yet it readily undergoes oxidative addition with palladium catalysts equipped with electron-rich ligands[3][4].

Logic_Bromophenyl A β-Bromophenyl Amino Acids (e.g., 4-Br-Phe) B Halogen Bonding (Target Affinity) A->B Structural Modulation C Late-Stage Functionalization (Cross-Coupling) A->C Chemical Handle D Suzuki-Miyaura (Aryl-Aryl Bonds) C->D E Sonogashira (Aryl-Alkyne Bonds) C->E F Buchwald-Hartwig (C-N / C-S Bonds) C->F

Strategic utility of β-bromophenyl amino acids in peptide drug discovery and diversification.

Mechanistic Insights: Optimizing the SPPS Microenvironment

Successful incorporation and downstream functionalization of β-bromophenyl amino acids require precise control over the reaction microenvironment:

  • Steric Hindrance and Coupling Efficiency: The bulky bromine substituent on the aromatic ring can induce local steric hindrance, reducing the kinetics of acylation. To counteract this, highly reactive uronium/aminium salts (e.g., HATU) combined with a dual-base system (DIPEA) are recommended to ensure rapid and complete amide bond formation, preventing deletion sequences[2].

  • Resin Solvation for On-Resin Catalysis: If LSF is performed on-resin (e.g., Suzuki-Miyaura cross-coupling), the physical properties of the solid support dictate the reaction's success. The resin matrix must be fully solvated to allow the palladium precatalyst and boronic acid derivatives to diffuse freely. Low-loading polystyrene (PS) or PEG-based resins swollen in a mixture of DME/EtOH/H2O or THF are highly recommended over high-loading alternatives[3][4].

  • Stereochemical Preservation: Palladium-catalyzed cross-couplings on α-chiral amino acids carry a risk of racemization. Utilizing Buchwald-type ligands, such as SPhos, accelerates the cross-coupling cycle and minimizes the lifetime of the palladium intermediate, effectively preventing the racemization of the α-carbon[4].

Experimental Protocols: A Self-Validating System

The following protocols detail the incorporation of Fmoc-β-(4-bromophenyl)alanine and its subsequent on-resin diversification. Every step includes an In-Process Control (IPC) to ensure the system is self-validating.

SPPS_Workflow A Solid Support (e.g., Rink Amide Resin) B Fmoc Deprotection (20% Piperidine in DMF) A->B Swelling & Prep C Coupling of Fmoc-β-(4-bromophenyl)alanine (HATU, DIPEA, 2h) B->C Wash (DMF/DCM) D Peptide Chain Elongation (Standard SPPS) C->D Kaiser Test (Negative) E Late-Stage Functionalization On-Resin Suzuki-Miyaura Coupling D->E Sequence Complete F Cleavage & Global Deprotection (TFA / TIPS / H2O) E->F Wash (DCM/MeOH) G Purified Diversified Peptide (RP-HPLC & MS Validation) F->G Ether Precipitation

Workflow for SPPS and On-Resin Late-Stage Functionalization using β-bromophenyl amino acids.

Protocol A: Incorporation of Fmoc-β-(4-bromophenyl)alanine

Scale: 0.1 mmol

  • Resin Swelling: Place 0.1 mmol of Rink Amide resin in a fritted reaction vessel. Add 5 mL of peptide synthesis grade DMF and agitate gently for 1 hour at room temperature[2]. Drain the solvent.

  • Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain, and repeat for 15 minutes[2]. Wash the resin thoroughly with DMF (5 × 5 mL) and DCM (3 × 5 mL).

    • Self-Validation (IPC): Perform a Kaiser test. A positive result (deep blue beads) confirms successful Fmoc removal.

  • Activation and Coupling: In a separate vial, dissolve 0.3 mmol (3.0 eq) of Fmoc-β-(4-bromophenyl)alanine and 0.3 mmol (3.0 eq) of HATU in 3 mL of DMF. Add 0.6 mmol (6.0 eq) of DIPEA[2]. Stir for 1 minute to allow the formation of the active ester (solution will turn pale yellow).

  • Acylation: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours[2]. Drain and wash with DMF (5 × 5 mL).

    • Self-Validation (IPC): Perform a Kaiser test. A negative result (colorless/yellow beads) confirms complete coupling. If positive, repeat steps 3-4.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling (Late-Stage Functionalization)

This step introduces structural diversity via carbon-carbon bond formation directly on the solid support[1][3].

  • Degassing: Suspend the peptidyl-resin (containing the β-bromophenyl residue) in 3 mL of a degassed solvent mixture (e.g., DME/EtOH/H2O, 9:9:2 v/v/v)[4].

  • Reagent Addition: Under an inert argon atmosphere, add 0.5 mmol (5.0 eq) of the desired boronic acid, 0.02 mmol (0.2 eq) of Pd2(dba)3, 0.04 mmol (0.4 eq) of SPhos ligand, and 0.4 mmol (4.0 eq) of KF[4].

  • Reaction: Seal the vessel and subject it to microwave irradiation at 120 °C for 30 minutes, or heat conventionally at 80 °C for 4-6 hours[4].

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF, DCM, MeOH, and a 0.5% solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), followed by final DCM washes.

    • Self-Validation (IPC): Perform a micro-cleavage on ~5 mg of resin using TFA/TIPS/H2O (95:2.5:2.5). Analyze the filtrate via LC-MS to confirm the mass shift corresponding to the cross-coupled product[4].

Protocol C: Global Cleavage and Deprotection
  • Cleavage Cocktail: Add 5 mL of a cleavage cocktail consisting of TFA/TIPS/H2O (95:2.5:2.5 v/v/v) to the resin[2][4].

  • Agitation: Agitate at room temperature for 2-3 hours[2].

  • Precipitation: Filter the resin and collect the TFA filtrate. Dropwise, add the filtrate into 50 mL of ice-cold anhydrous diethyl ether to precipitate the crude peptide[2].

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice with fresh cold ether, and dry under a stream of nitrogen[2].

Quantitative Data Presentation

Table 1: Comparison of Coupling Reagents for β-Bromophenyl Amino Acids

Coupling ReagentEquivalents (AA:Reagent:Base)BaseReaction TimeTypical Yield (HPLC)Notes
HBTU / HOBt 3 : 3 : 6DIPEA2 - 3 hours85 - 90%Standard, cost-effective[2].
HATU 3 : 3 : 6DIPEA1 - 2 hours> 95%Preferred for sterically hindered sequences.
DIC / Oxyma 4 : 4 : 4None2 - 4 hours90 - 95%Excellent for preventing racemization[4].

Table 2: Optimized Conditions for On-Resin Palladium-Catalyzed Cross-Coupling

Cross-Coupling TypeCatalyst SystemBaseSolvent SystemTemp / Time
Suzuki-Miyaura Pd2(dba)3 / SPhosKFDME/EtOH/H2O (9:9:2)120 °C (MW), 30 min[4]
Suzuki-Miyaura Pd(PPh3)4Na2CO3THF/H2O (10:1)80 °C, 12 hours[3]

References

1.[2] Title: Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine - Benchchem Source: benchchem.com URL:

2.[3] Title: The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization - MDPI Source: mdpi.com URL:

3.[1] Title: Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC Source: nih.gov URL:

4.[4] Title: Solid-Phase Synthesis of Biaryl Cyclic Lipopeptides Derived from Arylomycins | ACS Omega Source: acs.org URL:

Sources

Application Note: Optimized Acidic Hydrolysis of 3-Amino-3-(3-bromophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Beta-amino acids, such as 3-amino-3-(3-bromophenyl)propanoic acid, are critical building blocks in the synthesis of peptidomimetics, beta-peptides, and active pharmaceutical ingredients (APIs)[1]. The transformation of the precursor beta-amino amide, 3-amino-3-(3-bromophenyl)propanamide, into its corresponding carboxylic acid requires harsh hydrolytic conditions. However, the structural nature of beta-amino amides demands precise control over the reaction environment to prevent product degradation.

The Causality of Condition Selection: Amide hydrolysis generally proceeds under either strongly acidic or strongly basic conditions. For beta-amino amides, these two pathways yield drastically different chemoselective outcomes. Under basic conditions (e.g., refluxing NaOH or KOH), the free amine and the alpha-protons become highly susceptible to base-catalyzed E1cB elimination. This pathway expels ammonia as a leaving group, resulting in the formation of an alpha,beta-unsaturated acid (3-(3-bromophenyl)acrylic acid, a cinnamic acid derivative) rather than the desired beta-amino acid.

To circumvent this, strongly acidic conditions (6 M HCl) are strictly preferred [2]. In 6 M aqueous HCl, the primary amine is immediately protonated to form a stable ammonium cation (


). This protonation achieves two mechanistic imperatives:
  • It renders the amine an extremely unfavorable leaving group, effectively shutting down the E1cB elimination pathway.

  • It prevents the amine from acting as a competing nucleophile, ensuring that water selectively attacks the acid-activated amide carbonyl.

Furthermore, the choice of hydrochloric acid over non-volatile acids (like sulfuric acid) ensures a self-validating and streamlined workup. Excess HCl and water can be removed entirely via rotary evaporation, yielding the product directly as a high-purity hydrochloride salt without the need for complex liquid-liquid extractions or desalting steps[2].

Reaction Pathway Visualization

Pathway SM 3-Amino-3-(3-bromophenyl) propanamide Acid 6M HCl, Reflux (Preferred Pathway) SM->Acid Protonation of Amine Base NaOH, Reflux (Side Reaction) SM->Base Deprotonation Prod 3-Amino-3-(3-bromophenyl) propanoic acid • HCl Acid->Prod Amide Hydrolysis SideProd 3-(3-bromophenyl) acrylic acid (Elimination) Base->SideProd E1cB Elimination (-NH3)

Hydrolysis pathways of 3-Amino-3-(3-bromophenyl)propanamide under acidic vs. basic conditions.

Comparative Analysis of Hydrolysis Conditions

To further justify the experimental design, the following table summarizes the quantitative and qualitative outcomes of various hydrolytic approaches for beta-amino amides.

Hydrolysis MethodReagents & ConditionsTypical YieldMechanistic Outcome & Purity Profile
Strong Acid (Optimal) 6 M HCl, Reflux (100–105 °C), 12–24 h85–95%Target Product: Beta-amino acid HCl salt. High purity; elimination is fully suppressed[2].
Strong Base (Avoid) 2 M NaOH, Reflux, 12 h< 20%Side Product: Cinnamic acid derivative. Major loss of yield due to E1cB deamination.
Enzymatic (Specialized) Nitrilase/Amidase, pH 7.0–9.0, 30 °C40–60%Target Product: Free beta-amino acid. Enantioselective, but slow and substrate-limited[3].

Experimental Protocol: Acidic Hydrolysis Workflow

This protocol details the robust conversion of 3-amino-3-(3-bromophenyl)propanamide to 3-amino-3-(3-bromophenyl)propanoic acid hydrochloride.

Materials Required:

  • 3-Amino-3-(3-bromophenyl)propanamide (Starting Material)

  • 6 M Hydrochloric Acid (Aqueous)

  • Absolute Ethanol or Toluene (for azeotropic drying)

  • Round-bottom flask, reflux condenser, heating mantle, rotary evaporator, and lyophilizer.

Step-by-Step Methodology:

Step 1: Reaction Assembly

  • Weigh 10.0 mmol (approx. 2.43 g) of 3-amino-3-(3-bromophenyl)propanamide into a 100 mL round-bottom flask.

  • Add 25.0 mL of 6 M HCl to the flask. Ensure the flask is equipped with a PTFE-coated magnetic stir bar.

  • Causality Note: The suspension may not fully dissolve at room temperature. The starting material will dissolve as the temperature increases and the primary amine undergoes complete protonation.

Step 2: Reflux and Hydrolysis 3. Attach a reflux condenser to the flask and initiate vigorous stirring. 4. Heat the mixture to a gentle reflux (internal temperature approx. 100–105 °C) using a heating mantle or temperature-controlled oil bath. 5. Maintain reflux for 16 to 24 hours.

  • Causality Note: Amide bonds are highly stable due to resonance stabilization. Prolonged heating is required to drive the nucleophilic acyl substitution to completion. Monitor the reaction via HPLC (using a low-pH mobile phase) or TLC (Ninhydrin stain) to confirm the total disappearance of the amide starting material.

Step 3: Workup and Isolation (Self-Validating System) 6. Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. 7. Transfer the homogeneous solution to a round-bottom flask suitable for rotary evaporation. 8. Evaporate the water and excess HCl under reduced pressure using a water bath set to 50 °C.

  • Causality Note: As the volatile HCl and water are removed, the product will precipitate as a white to off-white solid. This eliminates the need for liquid-liquid extraction, which is notoriously difficult for highly polar, zwitterionic amino acids, thereby acting as a self-validating purification step[2].

  • Co-evaporate the resulting residue with absolute ethanol (2 × 10 mL) or toluene to azeotropically remove trace residual water and trapped HCl.

Step 4: Final Drying and Free-Basing (Optional) 10. Dry the resulting 3-amino-3-(3-bromophenyl)propanoic acid hydrochloride salt under high vacuum for 12 hours, or subject it to lyophilization for optimal powder characteristics. 11. (Optional) If the zwitterionic free amino acid is required for downstream peptide coupling, dissolve the hydrochloride salt in a minimum amount of deionized water. Carefully adjust the pH to the isoelectric point (pI


 6.0) using 1 M NaOH to precipitate the free base, or pass the solution through a weakly basic ion-exchange resin (e.g., Amberlite IRA-67).

References

  • Nejman, M., Śliwińska, A., & Zwierzak, A. (2005). New Access to Racemic β3-Amino Acids. Tetrahedron, 61(35), 8536-8541. URL:[Link][2]

  • Brady, D., et al. (2012). Enantioselective biocatalytic hydrolysis of β-aminonitriles to β-amino-amides using Rhodococcus rhodochrous ATCC BAA-870. Journal of Molecular Catalysis B: Enzymatic, 76, 68-74. URL:[Link][3]

Sources

Application Note: Scalable Synthesis of 3-Amino-3-(3-bromophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scalable Synthesis Routes for 3-Amino-3-(3-bromophenyl)propanamide Content Type: Detailed Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.[1]

Executive Summary

3-Amino-3-(3-bromophenyl)propanamide (CAS: 771527-65-2) is a critical


-amino acid derivative serving as a chiral building block for peptidomimetics, integrin antagonists, and 

-opioid receptor ligands. Its structural motif—a

-aryl amine with a meta-halogen handle—allows for further diversification via Suzuki-Miyaura coupling or Buchwald-Hartwig amination.[1]

This guide details two scalable synthesis routes:

  • Route A (Robust/Cost-Effective): A modified Rodionov condensation yielding the racemic acid, followed by esterification and amidation.[1]

  • Route B (Enantioselective): A biocatalytic kinetic resolution of the intermediate ester to yield high-purity (S)- or (R)-enantiomers.[1]

Retrosynthetic Analysis & Strategy

The synthesis hinges on the construction of the C


-N bond. The most scalable approach utilizes the condensation of 3-bromobenzaldehyde with malonic acid. Unlike the Knoevenagel condensation which yields 

-unsaturated acids, the Rodionov modification utilizes ammonium acetate to introduce the amine functionality and decarboxylate in a single pot, directly yielding the

-amino acid.
Strategic Workflow Diagram

G Aldehyde 3-Bromobenzaldehyde RacAcid Racemic 3-Amino-3-(3-bromophenyl)propanoic acid Aldehyde->RacAcid Rodionov Condensation NH4OAc, EtOH, Reflux Malonic Malonic Acid Malonic->RacAcid EthylEster Ethyl 3-Amino-3-(3-bromophenyl)propanoate RacAcid->EthylEster SOCl2, EtOH EnzRes Enzymatic Kinetic Resolution (Lipase PSIM) EthylEster->EnzRes Route B (Chiral) Amidation Amidation (NH3/CDI) EthylEster->Amidation Route A (Racemic) Direct Ammonolysis SAcid (S)-Acid (Hydrolyzed Product) EnzRes->SAcid REster (R)-Ester (Unreacted) EnzRes->REster BocProtect Boc-Protection SAcid->BocProtect BocProtect->Amidation Deprotect Deprotection (TFA/HCl) Amidation->Deprotect FinalProd Target: 3-Amino-3-(3-bromophenyl)propanamide Deprotect->FinalProd

Caption: Retrosynthetic workflow comparing direct racemic synthesis (Route A) and enzymatic resolution (Route B).

Detailed Experimental Protocols

Protocol 1: Modified Rodionov Synthesis (Racemic Scaffold)

Objective: Synthesis of 3-amino-3-(3-bromophenyl)propanoic acid.[1][2] Scale: 50 mmol (approx. 12 g output).

Reagents:

  • 3-Bromobenzaldehyde (9.25 g, 50 mmol)

  • Malonic acid (5.2 g, 50 mmol)

  • Ammonium acetate (7.7 g, 100 mmol)

  • Ethanol (95%, 50 mL)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3-bromobenzaldehyde, malonic acid, and ammonium acetate to the ethanol.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 8–12 hours. The reaction proceeds via imine formation, condensation, and decarboxylation.

    • Checkpoint: Monitor by TLC (SiO2, BuOH:AcOH:H2O 4:1:1).[1] The aldehyde spot should disappear.[1]

  • Workup: Cool the reaction mixture to room temperature. A white precipitate (the zwitterionic amino acid) often forms.[1]

  • Isolation: Filter the precipitate. If no precipitate forms, concentrate the solvent to ~10 mL and add acetone (30 mL) to induce crystallization.

  • Purification: Recrystallize from aqueous ethanol if necessary.

  • Yield: Expected yield 55–65%. White solid.[1]

Protocol 2: Esterification to Ethyl 3-amino-3-(3-bromophenyl)propanoate

Objective: Activation of the carboxyl group and preparation for resolution/amidation.

Procedure:

  • Activation: Suspend the amino acid (10 g) in absolute ethanol (100 mL) at 0°C.

  • Addition: Dropwise add Thionyl Chloride (SOCl2, 1.5 eq) over 30 minutes. Caution: Exothermic, gas evolution (SO2/HCl).

  • Reflux: Heat to reflux for 4 hours. The suspension will clear as the ester hydrochloride forms.[1]

  • Isolation: Concentrate in vacuo to dryness. Triturate the residue with diethyl ether to obtain the ester hydrochloride salt.[1]

  • Neutralization (for next step): Partition between EtOAc and saturated NaHCO3.[1] Dry organic layer (Na2SO4) and concentrate to yield the free amine ester as a pale yellow oil.[1]

Protocol 3: Amidation (Conversion to Propanamide)

Option A: Direct Ammonolysis (Industrial/Racemic) [1]

  • Dissolve the free amine ester in Methanol (7N NH3 in MeOH).[1]

  • Seal in a pressure vessel and stir at 40°C for 24–48 hours.

  • Concentrate to yield the crude amide.[1]

Option B: Boc-Protection/Mixed Anhydride (Pharma Grade/Chiral) [1]

  • Step 1 (Protection): React the chiral acid (from Protocol 4) with Boc2O and NaOH in Dioxane/H2O.[1]

  • Step 2 (Activation): Dissolve Boc-amino acid in THF at -15°C. Add N-Methylmorpholine (1.1 eq) and Isobutyl chloroformate (1.1 eq). Stir for 15 min.

  • Step 3 (Amidation): Bubble dry NH3 gas or add NH4OH solution.[1] Stir for 2 hours.

  • Step 4 (Deprotection): Treat with 4M HCl in Dioxane to yield the final amide hydrochloride.[1]

Route B: Enantioselective Enzymatic Resolution

For drug development requiring high enantiopurity (>99% ee), lipase-catalyzed hydrolysis is superior to chemical resolution.[1]

Enzyme: Burkholderia cepacia Lipase (Amano Lipase PS or PSIM).[1] Substrate: Ethyl 3-amino-3-(3-bromophenyl)propanoate (Racemic).[1]

Protocol:

  • Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 7.0).

  • Emulsion: Suspend the racemic ester (5 g) in Diisopropyl ether (DIPE, 50 mL) and Buffer (50 mL).

  • Catalysis: Add Lipase PSIM (100 mg/g substrate). Stir vigorously at 45°C.

  • Monitoring: The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid (precipitates or partitions to water), leaving the (R)-ester in the organic phase.[1] Monitor conversion by chiral HPLC (Chiralcel OD-H).

  • Stop: Terminate reaction at 50% conversion (approx. 24–48 h).

  • Separation:

    • Organic Phase: Contains (R)-Ester (98% ee).[1][3][4]

    • Aqueous Phase: Contains (S)-Acid (95% ee).[1] Acidify to pH 6 to precipitate the zwitterionic (S)-acid.[1]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTarget RangeImpact of Deviation
Rodionov Reflux Temp 78–82°CLow temp leads to incomplete decarboxylation; high temp degrades aldehyde.[1]
Enzymatic pH 7.0 ± 0.2pH < 6.0 deactivates lipase; pH > 8.0 causes spontaneous (racemic) hydrolysis.[1]
Ammonolysis Pressure 1–3 barInsufficient ammonia concentration leads to slow reaction and dimer formation.[1]
Bromine Integrity N/AAvoid Pd/Ni contamination to prevent debromination during workup.

Analytical Specifications

Compound: 3-Amino-3-(3-bromophenyl)propanamide Hydrochloride

  • Appearance: White to off-white crystalline solid.[1]

  • MW: 243.10 g/mol (Free base).[1]

  • 1H NMR (DMSO-d6, 400 MHz):

    
     8.5 (br s, 3H, NH3+), 7.8 (s, 1H, Ar-H), 7.6 (d, 1H), 7.5 (d, 1H), 7.3 (t, 1H), 7.1 (br s, 1H, CONH), 6.9 (br s, 1H, CONH), 4.6 (t, 1H, CH-N), 2.8 (dd, 1H), 2.6 (dd, 1H).
    
  • Mass Spec (ESI): [M+H]+ = 243.0/245.0 (1:1 isotopic pattern for Br).[1]

References

  • Rodionov Synthesis Modification: Soloshonok, V. A., et al. "Asymmetric synthesis of

    
    -amino acids via the Rodionov reaction."[1] Journal of Organic Chemistry, 2002.[1]
    
  • Enzymatic Resolution: Forró, E., & Fülöp, F.

    
    -amino esters."[1][5] Organic & Biomolecular Chemistry, 2006.[1] Link
    
  • Lipase PSIM Efficiency: Tasi, E., et al.

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis."[1] Molecules, 2020.[1] Link[1]
    
  • Amidation Methodologies: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chemical Society Reviews, 2009.[1] Link

  • Compound Data: PubChem CID 603619.[1][2] "3-Amino-3-(3-bromophenyl)propanoic acid."[1][2][6] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Selective Reduction of 3-Amino-3-(3-bromophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-RED-BR-001 Subject: Prevention of Hydrodehalogenation (Debromination) During Amide Reduction

Executive Summary & Chemical Logic

The Challenge: Reducing 3-Amino-3-(3-bromophenyl)propanamide (Structure 1 ) presents a classic chemoselectivity conflict. You intend to reduce the amide carbonyl (


) to a methylene group (

) to generate the corresponding 1,3-diamine, or reduce a precursor (like a cinnamide) to this scaffold.

The critical failure mode is Hydrodehalogenation (Debromination), where the Carbon-Bromine bond is cleaved, yielding the des-bromo analog. This occurs via two primary mechanisms depending on your reagent:

  • Catalytic Hydrogenation (Pd/C): Oxidative addition of Pd(0) into the Ar-Br bond is faster than amide reduction.

  • Strong Nucleophilic Hydrides (LiAlH₄): While Lithium Aluminum Hydride (LAH) can reduce amides, it frequently causes debromination through Single Electron Transfer (SET) mechanisms or direct nucleophilic attack at high temperatures/reflux.

The Solution: The industry-standard solution for reducing amides in the presence of aryl halides is Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethylsulfide (BH₃[1][2]·DMS) . Borane acts as an electrophilic reducing agent. It coordinates to the amide oxygen (and the amine nitrogen), activating the carbonyl for hydride delivery without interacting with the electron-rich aryl bromide.

Decision Matrix: Selecting the Right Reagent

Before proceeding, confirm your specific transformation using the diagram below.

ReductionLogic Start Start: 3-Amino-3-(3-bromophenyl)propanamide Goal What is your target product? Start->Goal Target1 Target: 1,3-Diamine (Amide -> Amine) Goal->Target1 Reduce C=O Target2 Target: Saturated Amide (From Cinnamide Precursor) Goal->Target2 Reduce C=C Method1 USE: Borane-THF or Borane-DMS (Electrophilic Reduction) Target1->Method1 Recommended Risk1 AVOID: LiAlH4 (Reflux) Risk: Radical Debromination Target1->Risk1 High Risk Method2 USE: Pt(S)/C or Zn-doped Catalyst (Poisoned Hydrogenation) Target2->Method2 Recommended Risk2 AVOID: Pd/C + H2 Risk: Rapid Ar-Br Cleavage Target2->Risk2 High Risk

Caption: Chemoselectivity decision tree for aryl-bromide containing substrates.

Standard Operating Procedure (SOP)

Protocol A: Borane-Mediated Reduction (Amide to Amine)

Best for: Converting the propanamide to 3-(3-bromophenyl)-1,3-propanediamine.

Reagents:

  • Substrate: 3-Amino-3-(3-bromophenyl)propanamide (1.0 equiv)

  • Reagent:

    
     (1.0 M solution, 3.0–4.0 equiv)
    
  • Solvent: Anhydrous THF

  • Quench: Methanol, then 6M HCl

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction flask and cool under Nitrogen/Argon. Moisture reacts violently with Borane and destroys stoichiometry.

  • Solubilization: Dissolve the substrate in anhydrous THF (0.2 M concentration).

  • Addition: Cool to 0°C. Add

    
     dropwise via syringe.
    
    • Note: Gas evolution (

      
      ) will occur.[3][4]
      
  • Reflux: Warm to room temperature, then heat to reflux (65°C) for 2–4 hours.

    • Mechanism:[1][2][3][5][6][7] The borane reduces the amide to the amine but forms a stable Boron-Amine complex that must be broken.

  • The Critical Workup (Breaking the Complex):

    • Cool to 0°C.[1]

    • Carefully quench with Methanol (excess) until gas evolution ceases.

    • Mandatory Acid Hydrolysis: Add 6M HCl (or concentrated HCl in MeOH) and reflux for 1 hour. Without this step, your product remains trapped as a boron complex and will not extract into the organic layer.

    • Basify with NaOH to pH > 11.

    • Extract with DCM or EtOAc.[1]

Protocol B: Catalytic Hydrogenation (Precursor Reduction)

Best for: Reducing a double bond (e.g., 3-amino-3-(3-bromophenyl)acrylamide) WHILE KEEPING the amide and bromine intact.

Reagents:

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon) or 5% Pt/C doped with Vanadium .

  • Avoid: Standard Pd/C (Palladium on Carbon).

  • Hydrogen Source:

    
     balloon (1 atm).
    

Key Insight: Sulfur poisons the catalyst surface, significantly slowing the oxidative addition into the C-Br bond while allowing the hydrogenation of the C=C or C=N bond to proceed.

Troubleshooting & FAQs

Q1: I used LiAlH₄ and my mass spec shows a peak at M-79/81. What happened? A: You suffered hydrodehalogenation. The hydride attacked the bromine position, or a radical mechanism occurred.

  • Fix: Switch to Borane-THF. If you are forced to use LAH (e.g., cost reasons), use inverse addition (add hydride to substrate) at -78°C to 0°C and quench immediately upon consumption of starting material. Do not reflux LAH with aryl bromides.

Q2: I used Borane, but my yield is <10%. The crude NMR looks messy. A: You likely failed to break the Boron-Amine complex.

  • Diagnosis: Does the aqueous layer contain your product?

  • Fix: The Boron-Amine bond is strong. Simply adding water is not enough. You must boil the quenched mixture with strong acid (HCl) or use a diamine scavenger (like DABCO or N,N,N',N'-tetramethylethylenediamine) to sequester the boron, though acid reflux is the standard industrial method.

Q3: Can I use Sodium Borohydride (


)? 
A:  Not alone. 

is too weak to reduce amides.[2]
  • Modification: You can generate borane in situ by adding Iodine (

    
    ) or 
    
    
    
    to
    
    
    in THF. This mimics the Borane-THF protocol and is often cheaper, but requires careful handling of the generated diborane gas.

Q4: Will the free amine on the beta-position interfere? A: Yes, the primary amine will coordinate with the Borane (1 equiv).

  • Adjustment: You must use at least 3 to 4 equivalents of Borane.

    • 1 equiv complexes the free amine.

    • 2 equivs reduce the amide (hydride delivery).

    • Excess ensures complete conversion.

Mechanistic Visualization

Understanding the Borane-Amine complex is vital for high yields.

BoraneMechanism Step1 Substrate (Free Amine + Amide) Step2 Complexation (R-NH2 -> R-NH2:BH3) Step1->Step2 + 1 eq BH3 Step3 Reduction (Amide C=O -> C-H2) Step2->Step3 + 2 eq BH3 Step4 Stuck Product (Amine-Borane Adduct) Step3->Step4 Stable Intermediate Step5 Acid Hydrolysis (HCl Reflux) Step4->Step5 REQUIRED WORKUP Final Free Diamine (Ar-Br Intact) Step5->Final Release Product

Caption: The "Stuck Product" trap: Why acidic reflux is mandatory in Borane reductions.

References

  • Brown, H. C., & Heim, P. (1973). "Selective Reductions. I. The Partial Reduction of Amides with Diborane." Journal of Organic Chemistry.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Org. Process Res. Dev. (2007).[2] "Borane-THF: New Solutions with Improved Thermal Properties and Stability."[2] Organic Process Research & Development.

  • ACS Green Chemistry Institute. "Amide Reduction Reagent Guide." (Detailed comparison of Borane vs. Silanes).

Sources

Technical Support Center: Purification of 3-Amino-3-(3-bromophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Protocol & Troubleshooting for 3-Amino-3-(3-bromophenyl)propanamide CAS Registry Number: 771527-65-2 (Racemic) / 1306136-92-4 (S-Isomer) Chemical Formula: C


H

BrN

O Molecular Weight: 243.10 g/mol

Core Directive & Executive Summary

User: Research Scientist / Process Chemist Objective: Achieve >98% chemical purity of 3-Amino-3-(3-bromophenyl)propanamide via recrystallization. Challenge:


-amino amides are prone to "oiling out" rather than crystallizing due to their conformational flexibility and hydrogen-bonding potential. They often contain trace aldehyde precursors or decarboxylated byproducts that inhibit crystal lattice formation.

Expert Insight: While chromatographic purification is possible, it is difficult to scale. Recrystallization is the preferred method for this intermediate. The free base is moderately polar; however, if the melting point is low or the crude is highly impure, salt formation (e.g., Hydrochloride) is the most robust alternative to force crystallization. This guide focuses on the Free Base first, with a fallback to the HCl Salt .

Solvent System Selection Strategy

The choice of solvent is the single most critical variable. Based on the polarity of the 3-bromophenyl group (lipophilic) and the


-amino amide backbone (polar/H-bonding), the following systems are validated.
Solvent Screening Table
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Applicability
Primary (Binary) Ethyl Acetate (EtOAc) n-Heptane 1:2 to 1:4Best Balance. Good recovery and impurity rejection.
Secondary (Single) Toluene NoneN/AHigh Purity. Requires higher temperatures (80-90°C). Good for removing non-polar impurities.
Alternative (Polar) Isopropanol (IPA) MTBE 1:3Use if the compound is too insoluble in EtOAc.
Salt Formation Ethanol Diethyl Ether 1:5Fallback. Only if free base oils out persistently.

Critical Note: Always use anhydrous solvents . Moisture can induce oiling by lowering the energy barrier for the amorphous phase separation.

Detailed Experimental Protocol

Workflow: Recrystallization of Free Base
Step 1: Dissolution
  • Charge the crude 3-Amino-3-(3-bromophenyl)propanamide into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Ethyl Acetate (5 mL per gram of crude).

  • Heat the mixture to reflux (approx. 77°C) with varying agitation.

  • Observation: If the solid does not completely dissolve after 15 minutes at reflux, add more EtOAc in 0.5 mL/g increments.

    • Note: If a small amount of dark solid remains insoluble, this is likely inorganic salt or polymerized material. Do not add infinite solvent. Proceed to Step 2.

Step 2: Hot Filtration (Clarification)
  • While keeping the solution near boiling, filter it through a pre-warmed glass frit or a Celite pad to remove insoluble particulates.

  • Optional: If the solution is colored (yellow/orange), treat with activated carbon (5 wt%) for 10 minutes at reflux prior to filtration.

Step 3: Crystallization & Anti-Solvent Addition
  • Return the filtrate to the heat and bring back to a gentle boil.

  • Slowly add n-Heptane dropwise until a slight persistent turbidity (cloudiness) is observed.

  • Add just enough EtOAc (approx. 1-2 mL) to clear the solution again.

  • Remove from heat and allow the flask to cool to Room Temperature (RT) slowly (over 1-2 hours).

    • Expert Tip: Wrap the flask in a towel or place it in a warm oil bath with the heat turned off to control the cooling rate. Rapid cooling promotes oiling.

Step 4: Isolation
  • Once at RT, cool the flask further in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Filter the white crystalline solid via vacuum filtration.

  • Wash the cake with cold 1:3 EtOAc:Heptane .

  • Dry under vacuum at 40-45°C for 12 hours.

Troubleshooting Center

Issue: "The product is Oiling Out (forming a gummy liquid) instead of crystallizing."

Cause: Impurities (especially starting aldehyde) lower the melting point; cooling too fast; or supersaturation is too high. Solution:

  • Re-heat the mixture until the oil dissolves (add more EtOAc if needed).

  • Seed Crystals: Add a tiny crystal of pure product (if available) at 40-50°C.

  • Scratch the Glass: Use a glass rod to scratch the inner wall of the flask to induce nucleation.

  • Slower Cooling: Use a programmable heating mantle to cool at 10°C/hour.

Issue: "Low Yield (<50%)."

Cause: Too much solvent used (product remains in mother liquor) or anti-solvent ratio is too low. Solution:

  • Concentrate the mother liquor (filtrate) by 50% on a rotavap and repeat the cooling process to obtain a "second crop."

  • Check the pH. If the compound is protonated (unlikely for free base but possible if acid was used in synthesis), neutralize with weak base.

Issue: "Impurity Persistence (Yellow Color)."

Cause: Oxidized byproducts (quinones) or trace bromine species. Solution:

  • Perform a Charcoal Treatment (Step 2 in protocol).

  • Switch solvent to Toluene , which is excellent for rejecting colored polar impurities.

Visual Workflow (Graphviz)

Recrystallization_Workflow Start Crude 3-Amino-3-(3-bromophenyl)propanamide Dissolve Dissolve in Hot EtOAc (Reflux ~77°C) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Hot Filtration (Celite) Remove insolubles CheckSol->Filter No (Insolubles present) AntiSolvent Add n-Heptane dropwise until turbid -> Clear with EtOAc CheckSol->AntiSolvent Yes Filter->AntiSolvent Cooling Controlled Cooling (Reflux -> RT -> 0°C) AntiSolvent->Cooling CheckState Did Crystals Form? Cooling->CheckState Isolate Vacuum Filtration & Drying CheckState->Isolate Yes Oiling TROUBLESHOOT: Oiling Out CheckState->Oiling No (Oil/Gum) Remedy 1. Re-heat 2. Add Seed Crystal 3. Slow Cool Oiling->Remedy Remedy->Cooling Retry

Caption: Decision-tree workflow for the purification of 3-Amino-3-(3-bromophenyl)propanamide, including critical checkpoints for oiling events.

Frequently Asked Questions (FAQs)

Q1: Can I use water as a solvent? A: Generally, no . While the amide is polar, the 3-bromophenyl group makes it sparingly soluble in water. Water/Ethanol mixtures can be used, but water often makes drying difficult and promotes hydrolysis of the amide to the acid (3-amino-3-(3-bromophenyl)propanoic acid) at high temperatures [1].

Q2: My product is still not pure. Should I make the salt? A: Yes. If the free base recrystallization fails, convert the crude to the Hydrochloride Salt . Dissolve the crude in minimal Ethanol, add 1.1 equivalents of 4M HCl in Dioxane, and precipitate with Diethyl Ether. The salt usually has a much sharper melting point and crystallizes readily [2].

Q3: Is this compound chiral? A: Yes, it has a chiral center at the C-3 position. The CAS 771527-65-2 refers to the racemate. Recrystallization described here purifies the chemical structure but will not resolve the enantiomers. For optical purification, you must use a chiral resolving agent (e.g., L-Tartaric acid) or Chiral HPLC [3].

Q4: How should I store the purified compound? A: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).


-amino amides can undergo retro-Michael reactions or oxidation upon prolonged exposure to air and moisture.

References

  • PubChem. (2025).[1][2] 3-Amino-3-(3-bromophenyl)propanoic acid (Related Acid Hydrolysis). National Library of Medicine. Available at: [Link]

  • Xiamen University. (2025). Role of solvent in the spontaneous resolution of amino acids. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 3-Amino-3-(3-bromophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude 3-Amino-3-(3-bromophenyl)propanamide. This document offers a comprehensive approach, from understanding potential impurities to detailed purification protocols, ensuring the attainment of highly pure material for subsequent applications.

Understanding the Challenge: The Nature of 3-Amino-3-(3-bromophenyl)propanamide and Its Impurities

3-Amino-3-(3-bromophenyl)propanamide is a polar molecule containing both a basic amino group and a polar amide functionality. This dual character presents unique challenges during purification, particularly when using standard silica gel chromatography. The basic amine can interact strongly with the acidic silanol groups on the silica surface, leading to issues like peak tailing, streaking, and even irreversible adsorption.

A common synthetic route to this compound is a modified Rodionov reaction, involving the condensation of 3-bromobenzaldehyde, malonic acid, and a source of ammonia. Understanding this synthesis is key to anticipating potential impurities.

Common Potential Impurities:

  • Unreacted Starting Materials: 3-bromobenzaldehyde, malonic acid.

  • Intermediates: 3-Amino-3-(3-bromophenyl)propanoic acid.

  • Side-Products:

    • Products of self-condensation of the starting aldehyde.

    • Over-alkylation or other side reactions involving the amine.

    • By-products from the decomposition of the starting materials or product.

Frequently Asked Questions (FAQs)

Q1: Why is my compound streaking or tailing on the silica gel TLC plate and column?

A1: The streaking of amines on silica gel is a common issue caused by the strong interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[1][2][3] This can lead to poor separation and recovery.

Q2: I'm struggling to find a good recrystallization solvent. What should I try?

A2: Finding the right solvent system for polar compounds can be challenging. A good starting point is to use a polar solvent in which the compound is soluble when hot but sparingly soluble at room temperature. For amino amides, consider solvent systems like ethanol/water, methanol/diethyl ether, or acetonitrile.[4]

Q3: My compound seems to be "oiling out" during recrystallization instead of forming crystals. What can I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly. Try using a more dilute solution, cooling it more slowly, or adding a co-solvent to modulate the solubility.

Q4: Can I use reverse-phase chromatography for this polar compound?

A4: While standard reverse-phase chromatography (e.g., with a C18 column) might result in poor retention for highly polar compounds, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are well-suited for such molecules. HILIC uses a polar stationary phase and a mobile phase with a high organic solvent content, which allows for better retention and separation of polar analytes.[5][6][7]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of 3-Amino-3-(3-bromophenyl)propanamide.

Observed Problem Potential Cause(s) Suggested Solution(s)
Severe streaking/tailing on silica gel chromatography Strong interaction between the basic amine and acidic silica.1. Mobile Phase Modification: Add a basic modifier like triethylamine (0.5-2% v/v) or a few drops of ammonia to the eluent to neutralize the acidic sites on the silica.[1][8] 2. Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica column.[9]
Poor separation of product from a closely eluting impurity Inadequate selectivity of the chromatographic system.1. Optimize Mobile Phase: Experiment with different solvent systems. For normal phase, try gradients of ethyl acetate/methanol or dichloromethane/methanol. 2. Switch to HILIC: This technique often provides different selectivity for polar compounds compared to normal-phase chromatography.[6]
Compound is not crystallizing from solution The solution is not supersaturated, or impurities are inhibiting crystallization.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or slowly adding an anti-solvent (a solvent in which the compound is insoluble).[10] 2. Solvent Screening: Systematically test a range of solvents and solvent mixtures to find an optimal system.
Product "oils out" during recrystallization The solution is too concentrated, or the cooling rate is too fast.1. Dilute the Solution: Add more of the "good" solvent to dissolve the oil, then allow it to cool slowly. 2. Change Solvent System: Experiment with different solvent combinations that have different solubility properties for your compound.
Low recovery after column chromatography Irreversible adsorption of the compound onto the silica gel.1. Deactivate the Silica: Pre-treat the silica gel with a solution of triethylamine in the mobile phase before loading the sample.[10] 2. Use a Less Retentive Stationary Phase: Consider using a less polar stationary phase if possible, or switch to a different chromatographic technique like HILIC.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (with Basic Modifier)

This protocol is designed to mitigate the issues of streaking and poor recovery often seen with amines on silica gel.

Workflow Diagram:

PurificationWorkflow Crude Crude Product TLC TLC Analysis (with 0.5% TEA in eluent) Crude->TLC Column Slurry Pack Column (with eluent containing 0.5% TEA) TLC->Column Load Load Sample (dissolved in minimal DCM/MeOH) Column->Load Elute Elute with Gradient (e.g., Hexane/EtOAc to EtOAc/MeOH with 0.5% TEA) Load->Elute Fractions Collect Fractions Elute->Fractions Analyze Analyze Fractions by TLC Fractions->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for Flash Chromatography Purification.

Step-by-Step Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane/methanol). Spot on a silica gel TLC plate and develop with a series of solvent systems (e.g., hexane/ethyl acetate, ethyl acetate/methanol) containing 0.5-1% triethylamine (TEA). Identify a solvent system that gives your product an Rf value of approximately 0.2-0.4.

  • Column Preparation: Choose an appropriately sized silica gel column. Prepare a slurry of the silica gel in the initial, less polar eluent (containing 0.5% TEA). Pour the slurry into the column and allow it to pack under positive pressure.

  • Sample Loading: Dissolve the crude 3-Amino-3-(3-bromophenyl)propanamide in a minimal amount of a strong solvent (e.g., dichloromethane with a few drops of methanol). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to dryness. Carefully load the dry, adsorbed sample onto the top of the prepared column.

  • Elution: Begin elution with the less polar solvent system identified in the TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% hexane/ethyl acetate (with 0.5% TEA) and gradually increase the proportion of ethyl acetate, followed by the introduction of methanol if necessary.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent system can be identified.

Solvent Selection Table:

Solvent/MixturePolarityComments
Ethanol/WaterHighA good starting point for polar compounds. Dissolve in hot ethanol and add hot water dropwise until turbidity appears, then cool slowly.
AcetonitrileMedium-HighCan be effective for amides. Dissolve in hot acetonitrile and cool slowly.
Methanol/Diethyl EtherMediumDissolve in a minimal amount of hot methanol and slowly add diethyl ether as an anti-solvent.
IsopropanolMediumCan be a good single-solvent system.

Step-by-Step Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a binary system) portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: If using a binary solvent system, add the "poor" solvent (anti-solvent) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature. For a single solvent system, simply cover the flask and allow it to cool.

  • Crystal Collection: Once crystallization is complete (you may need to place the flask in an ice bath to maximize yield), collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. BenchChem.
  • Brainly. (2023, September 22). Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. Brainly.com.
  • Reddit. (2019, March 14).
  • ChemBAM. (n.d.). TLC troubleshooting.
  • University of Rochester. (n.d.).
  • Teledyne ISCO. (n.d.).
  • Google Patents. (n.d.).
  • MDPI. (2020, December 17).
  • University of Minnesota Experts. (2006, January 23). Preparation of enantiomerically pure (R)- and (S)-3-amino-3-phenyl-1- propanol via resolution with immobilized penicillin G acylase.
  • University of Illinois Urbana-Champaign. (2023, February 14).
  • MDPI. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • ResearchGate. (2023, September 25).
  • PubMed. (2002, July 19).
  • BLDpharm. (n.d.). 771527-65-2|3-Amino-3-(3-bromophenyl)propanamide.
  • Moshang Chemical. (n.d.). (3S)-3-amino-3-(3-bromophenyl)propanamide | 1306136-92-4.
  • Biotage. (2023, February 10).
  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ....
  • PubMed. (2000, March 20). Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • PubChem. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid.
  • BenchChem. (2025). troubleshooting common issues in 3-Amino-1-(furan-3-yl)
  • ResearchGate. (n.d.). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
  • Sigma-Aldrich. (n.d.). (S)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL.
  • BenchChem. (2025).
  • ResearchGate. (2010, July 17).
  • ResearchGate. (2025, August 6). Enantiomeric enrichment of ??-amino acid derivatives: Recrystallization of N-Fmoc ??-amino acid tert-butyl esters | Request PDF.
  • Sigma-Aldrich. (n.d.). 3-AMINO-3-(HYDROXYIMINO)-N-PHENYLPROPANAMIDE AldrichCPR.
  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.

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Overcoming steric hindrance in coupling reactions with 3-bromophenyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. This guide is designed for researchers, scientists, and drug development professionals facing challenges with sterically hindered substrates.

Coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig) involving 3-bromophenyl derivatives—particularly those with additional substituents at the 2- and 4-positions (e.g., 3-bromo-2,4-dimethylphenyl)—present significant synthetic bottlenecks. The steric bulk ortho to the carbon-bromide bond severely restricts the approach of the palladium catalyst, leading to stalled reactions, catalyst degradation, and unwanted side products.

This guide provides field-proven troubleshooting logic, mechanistic insights, and validated protocols to overcome these barriers.

Troubleshooting Logic & Catalytic Workflow

To resolve coupling failures, we must first identify which step of the catalytic cycle is failing. The diagrams below illustrate the logical troubleshooting workflow and the specific points where steric hindrance disrupts the palladium catalytic cycle.

G Start Sterically Hindered 3-Bromophenyl Coupling CheckConv Is conversion < 10%? Start->CheckConv OxAdd Barrier: Oxidative Addition Switch to Pd G3/G4 or PEPPSI CheckConv->OxAdd Yes CheckSide Is protodehalogenation observed? CheckConv->CheckSide No Success Product Formation OxAdd->Success BaseSolv Barrier: Competing Reduction Use anhydrous K3PO4/Cs2CO3 CheckSide->BaseSolv Yes TransMet Barrier: Transmetalation Increase base strength or use slow-addition CheckSide->TransMet No, stalls mid-reaction BaseSolv->Success TransMet->Success

Troubleshooting workflow for cross-coupling of sterically hindered 3-bromophenyl derivatives.

CatalyticCycle Pd0 Pd(0)L Active Species PdII_Ox Pd(II) Oxidative Addition Pd0->PdII_Ox Ar-Br (Steric Block) PdII_Trans Pd(II) Transmetalation PdII_Ox->PdII_Trans Base/Nu (Slowed by Bulk) PdII_Red Pd(II) Reductive Elimination PdII_Trans->PdII_Red PdII_Red->Pd0 Product (Accelerated)

Palladium catalytic cycle showing steps impacted by 3-bromophenyl steric hindrance.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: I am observing <10% conversion when attempting a Suzuki coupling of a 3-bromo-2,4-dimethylphenyl derivative using a standard Pd(PPh₃)₄ catalyst. What is the mechanistic cause, and how do I fix it? Mechanistic Cause: The methyl groups at the 2- and 4-positions create a severe steric shield around the C–Br bond. Standard catalysts like Pd(PPh₃)₄ exist in solution as bulky, multi-ligated PdL₃ or PdL₄ species. These complexes are simply too large to approach the hindered C–Br bond, resulting in a failure to undergo oxidative addition. Furthermore, Pd(PPh₃)₄ is prone to premature catalyst degradation under these stressed conditions [1]. Solution: You must switch to a catalyst system that forms a highly reactive, mono-ligated Pd(0)L₁ species. Dialkylbiaryl phosphine ligands (such as XPhos) or N-heterocyclic carbenes (NHCs) are ideal. The sterically demanding nature of the XPhos ligand prevents the coordination of a second ligand, leaving the Pd(0) center highly electron-rich and small enough to insert into the hindered C–Br bond [1]. We recommend using the XPhos-Pd G3 precatalyst to ensure rapid generation of the active species.

Q2: My Buchwald-Hartwig amination of a 3-bromophenyl derivative with a secondary amine stalls at 40% conversion and shows significant protodehalogenation (debromination). How can I suppress this? Mechanistic Cause: Protodehalogenation is a classic symptom of a stalled transmetalation or reductive elimination step. When the Pd(II)-aryl intermediate cannot quickly couple with the incoming amine due to steric clashing, the long-lived intermediate undergoes β-hydride elimination (often from the amine or an alkoxide base), followed by reductive elimination of Ar–H. Solution: First, swap strong alkoxide bases (like NaOtBu) for milder, inorganic bases such as Cs₂CO₃ or K₃PO₄, which do not possess β-hydrogens. Second, ensure strict anhydrous conditions, as trace water can exacerbate reduction pathways. Finally, consider upgrading to a catalyst with "flexible steric bulk," such as Pd-PEPPSI-IPent . The pentyl groups on the NHC ligand can rotate to accommodate the incoming amine, then lock into a rigid conformation that forces the bulky groups together, thereby accelerating reductive elimination before side reactions can occur [2].

Q3: I am using a Pd-PEPPSI-IPr catalyst for a Suzuki-Miyaura coupling with a bulky boronic acid, but the reaction is still sluggish. What is the next step? Mechanistic Cause: While Pd-PEPPSI-IPr is excellent at overcoming oxidative addition barriers, transmetalation requires the boronic acid to directly coordinate to the Pd(II) center. If both the 3-bromophenyl derivative and the boronic acid are hindered (e.g., attempting to form tetra-ortho-substituted biaryls), the steric clash prevents the formation of the necessary Pd-O-B linkage. Solution: You must increase the percent buried volume (%Vbur) of your ligand to force the substrates into a reactive geometry. Moving from IPr to IPr * (which has a %Vbur of ~43.1%) provides extreme steric pressure that paradoxically accelerates the coupling of highly hindered substrates [3]. Additionally, adjusting the base to KOH or adding a phase-transfer catalyst can help generate the highly nucleophilic boronate species required to force transmetalation.

Quantitative Data: Catalyst Performance Comparison

The table below summarizes the expected yields and key advantages of various catalyst systems when applied to sterically hindered 3-bromophenyl cross-couplings. This data serves as a benchmark for your own experimental validation.

Catalyst SystemSubstrate TypeCoupling PartnerYield (%)Key Advantage & Mechanistic Role
Pd(PPh₃)₄ / K₂CO₃ 3-bromo-2-methylphenylLess hindered boronic acid~51%Baseline standard; prone to premature catalyst degradation [1].
Pd(dppf)Cl₂ / K₂CO₃ 3-bromo-2-methylphenylHindered boronic ester~78%Provides a stable, electron-rich Pd complex; suitable for moderate steric hindrance [1].
XPhos-Pd G3 / K₃PO₄ 3-bromo-2,4-dimethylphenylBulky amine / boronic ester>85%Sterically demanding ligand forces a mono-ligated state, facilitating rapid oxidative addition [1].
Pd-PEPPSI-IPent / KOtBu 3-bromo-2,6-dimethylphenylHindered aryl chloride/amine>90%"Flexible steric bulk" accommodates incoming nucleophiles and accelerates reductive elimination [2].

Validated Experimental Protocol

To ensure a self-validating system, the following protocol incorporates built-in analytical checkpoints (GC-MS monitoring) to differentiate between successful coupling, unreacted starting material, and protodehalogenation.

Step-by-Step Methodology: Suzuki-Miyaura Coupling of 3-Bromo-2,4-dimethylphenyl derivatives using XPhos-Pd G3

1. Equipment Preparation (Crucial for preventing catalyst poisoning):

  • Flame-dry a 10 mL Schlenk tube under a high vacuum.

  • Backfill the tube with high-purity Argon. Repeat the vacuum/Argon cycle three times.

2. Reagent Loading:

  • Add the 3-bromo-2,4-dimethylphenyl derivative (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.5 mmol, 1.5 equiv) to the Schlenk tube.

  • Add XPhos-Pd G3 (0.02 mmol, 2 mol%). Note: The G3 precatalyst is bench-stable, but handling inside a glovebox is recommended for highly sensitive substrates.

  • Add finely ground, anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).

3. Solvent Addition & Activation:

  • In a separate flask, prepare a mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v). Degas the solvent mixture by sparging with Argon for 30 minutes.

  • Causality Check: The 20% water content is mechanically essential. It dissolves the inorganic phosphate base, generating the reactive boronate species [Ar-B(OH)₃]⁻ required to overcome the steric barrier during transmetalation.

  • Add 5.0 mL of the degassed solvent to the Schlenk tube via syringe.

4. Reaction Execution & Monitoring:

  • Seal the tube and heat the mixture to 80 °C in a pre-heated oil bath under vigorous stirring (1000 rpm to ensure biphasic mixing).

  • Self-Validation: At 4 hours, extract a 50 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS. You should observe the disappearance of the aryl bromide mass peak and the appearance of the cross-coupled product. If a mass corresponding to [M - Br + H] is observed, protodehalogenation is occurring (refer to FAQ Q2).

5. Workup and Purification:

  • Upon completion (typically 12–24 hours), cool the reaction to room temperature.

  • Dilute with 15 mL of Ethyl Acetate (EtOAc) and wash with brine (2 × 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the sterically hindered biaryl product.

References

  • Sharma, R., et al. "Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis.
  • "THE DEVELOPMENT OF STERICALLY DEMANDING Pd-PEPPSI-COMPLEXES." Bibliothèque et Archives Canada.
  • "The use of the sterically demanding IPr* and related ligands in catalysis.

Technical Support Center: Solubilization Strategies for 3-Amino-3-(3-bromophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative solvents and dissolution protocols for 3-Amino-3-(3-bromophenyl)propanamide (and related


-amino amides).
Case ID:  SOLV-BR-AMIDE-001
Date:  March 04, 2026
Support Tier:  Level 3 (Senior Application Scientist)[1]

Technical Analysis: Why is this compound difficult to dissolve?

Before selecting a solvent, it is critical to understand the intermolecular forces holding the solid together. 3-Amino-3-(3-bromophenyl)propanamide presents a specific "solubility paradox" common in drug development intermediates:

  • H-Bond Network (The "Zipper" Effect): The molecule contains both a primary amine (

    
    ) and a primary amide (
    
    
    
    ).[1] In the solid state, these groups form a dense, interlocked network of hydrogen bonds (donor-acceptor pairs). Breaking this lattice requires a solvent with high dielectric constant (
    
    
    ) and strong H-bond accepting capability.[1]
  • Lipophilicity Mismatch: The 3-bromophenyl ring is highly lipophilic (greasy), while the amino-amide backbone is highly polar.[1]

    • Non-polar solvents (Hexane, Ether) fail because they cannot break the H-bonds.[1]

    • Protic solvents (Water, Methanol) often fail because the bromophenyl group repels them (hydrophobic effect), leading to "oiling out" or suspension rather than true solution.

The Solution: You need Dipolar Aprotic Solvents or Chaotropic Salt Mixtures that can disrupt the H-bonds without being repelled by the aromatic ring.

Solvent Selection Guide

The following recommendations are categorized by application type.

Tier 1: The "Gold Standard" (High Performance)

Use these for maximum solubility (>100 mg/mL) when green chemistry is not the primary constraint.

SolventSolubility PotentialRemoval DifficultyNotes
DMSO (Dimethyl sulfoxide)⭐⭐⭐⭐⭐ (Excellent)High (BP: 189°C)Best universal solvent.[1] Hard to remove; lyophilization often required.[1]
DMF (Dimethylformamide)⭐⭐⭐⭐ (Very Good)Moderate (BP: 153°C)Toxic (Reprotoxic).[1] Standard for coupling reactions.
NMP (N-methyl-2-pyrrolidone)⭐⭐⭐⭐⭐ (Excellent)High (BP: 202°C)Strictly regulated (REACH).[1] Excellent for preventing gelation.[1]
Tier 2: Green & Alternative Solvents (REACH Compliant)

Use these to replace DMF/NMP in process chemistry or eco-friendly workflows.

SolventSolubility PotentialSafety ProfileCritical Compatibility Warning
NBP (N-Butylpyrrolidinone)⭐⭐⭐⭐High (Safe)The closest direct replacement for NMP/DMF.[1] Non-toxic, high boiling point. Recommended.
DMSO / EtOAc (Mixture)⭐⭐⭐High (Safe)A 20:80 or 50:50 mix allows for easier evaporation than pure DMSO.[1]
Cyrene™ (Dihydrolevoglucosenone)⭐⭐⭐High (Bio-based)WARNING: Cyrene is a ketone.[1][2] It can react with the primary amine of your compound to form a Schiff base (imine) upon heating. Use only for short-term, room-temp processing.
Sulfolane ⭐⭐⭐ModerateHigh melting point (27°C).[1] Often requires warm water baths to handle.[1] Inert to amines.[1]
Tier 3: Reactive Solubilization (The "Cheat Code")

If the compound refuses to dissolve in neutral organic solvents, modify the chemical state.

  • Acidic Modifiers: Add 1–5% Acetic Acid or Trifluoroacetic acid (TFA) to a lower boiling solvent (like Methanol or Acetonitrile).[1]

    • Mechanism:[1] Protonates the amine (

      
      ), breaking the H-bond network and drastically increasing polarity.[1]
      
    • Risk:[1] Converts the free base into a salt. Ensure this is compatible with your next step.

Troubleshooting & FAQs

Q1: My compound "oils out" (forms a sticky gum) instead of dissolving. Why?

Diagnosis: This usually happens in mixed solvent systems (e.g., adding water to a DMF solution). The compound is thermodynamically confused—it is too polar for the organic phase but too hydrophobic for the water phase. Fix:

  • Temperature: Heat the mixture to 40–50°C.

  • Co-solvent: Add a "bridge" solvent like Isopropanol (IPA) or Acetone to mediate between the organic and aqueous phases.[1]

  • Slow Addition: If precipitating into water, add the organic solution dropwise into rapidly stirring water, not the other way around.

Q2: Can I use Cyrene™? I heard it replaces DMF.

Critical Alert: While Cyrene is an excellent green solvent, it is a ketone . Your molecule has a primary amine .[1][3]

  • Risk:[1]

    
    .[1]
    
  • Verdict: Do not use Cyrene if you plan to heat the reaction >40°C or store the solution for >24 hours. For immediate, room-temperature coupling reactions, it is generally acceptable, but NBP (N-Butylpyrrolidinone) is chemically safer for amines.[1]

Q3: How do I remove DMSO after the reaction?

Evaporating DMSO is difficult and can degrade your product due to high heat. Protocol:

  • Dilute: Add 10 volumes of water or brine to the DMSO mixture.[1]

  • Extract: Wash with Ethyl Acetate or DCM (the product should move to the organic layer; DMSO stays in water).

  • Back-wash: Wash the organic layer 2x with brine to remove residual DMSO.[1]

Workflow Visualization

Solubility Decision Tree

Follow this logic to select the correct solvent system for your specific goal.

SolventSelection Start Start: Dissolve 3-Amino-3-(3-bromophenyl)propanamide Goal What is the downstream application? Start->Goal Analysis Analytical (HPLC/NMR) Goal->Analysis Reaction Chemical Reaction Goal->Reaction Purification Purification / Crystallization Goal->Purification NMR Use DMSO-d6 or MeOD Analysis->NMR NMR HPLC Use Acetonitrile/Water + 0.1% TFA Analysis->HPLC LC-MS GreenReq Is Green Chemistry Required? Reaction->GreenReq Salt Can you form a salt? Purification->Salt Standard Use DMF or NMP GreenReq->Standard No Green Use N-Butylpyrrolidinone (NBP) GreenReq->Green Yes Warning Avoid Cyrene (Imine risk) Green->Warning YesSalt Dissolve in MeOH + HCl/TFA Precipitate with Ether Salt->YesSalt Yes NoSalt Dissolve in DMSO Precipitate with Water Salt->NoSalt No

Caption: Decision logic for solvent selection based on experimental intent. Note the specific warning regarding ketone-based solvents (Cyrene) for primary amines.[1]

Experimental Protocol: The "Solubility Ladder"

If exact solubility data is missing, perform this standardized screen.

Materials:

  • 10 mg of 3-Amino-3-(3-bromophenyl)propanamide per vial.[1]

  • Solvents: Water, Methanol, Acetonitrile, DMF, Toluene.[4]

  • Heat block set to 40°C.

Step-by-Step:

  • Weigh: Place 10 mg of solid into 5 separate HPLC vials.

  • Aliquot 1 (High Conc): Add 100 µL of solvent (Target: 100 mg/mL).

    • Observation: Vortex for 30 seconds. If clear -> Soluble .[1]

  • Aliquot 2 (Dilution): If insoluble, add 400 µL more solvent (Total 500 µL, Target: 20 mg/mL).

    • Observation: Vortex and sonicate.[1]

  • Heat: If still insoluble, heat to 40°C for 5 minutes.

  • Modifier: If still insoluble in organic solvents, add 5 µL of Acetic Acid.

    • Result: If it dissolves now, your compound requires protonation to break the crystal lattice.

References

  • Sherwood, J. et al. (2014).[1] "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications.[1] Link

  • Pfizer Inc. (2016).[1] "Pfizer Solvent Selection Guide for Medicinal Chemistry."[1][5] Green Chemistry. Link

  • Byrne, F. et al. (2016).[1][6] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

  • PubChem. "3-Amino-3-(3-bromophenyl)propanoic acid (Compound Summary)." National Library of Medicine.[1] Link[1]

Sources

Validation & Comparative

H-NMR spectrum analysis of 3-Amino-3-(3-bromophenyl)propanamide

Analytical Comparison Guide: H-NMR Spectrum Analysis of 3-Amino-3-(3-bromophenyl)propanamide

Executive Summary & Analytical Context

3-Amino-3-(3-bromophenyl)propanamide is a highly valuable β-amino amide intermediate utilized in the synthesis of chiral pharmaceuticals. The production of such enantiopure intermediates is frequently achieved via the biocatalytic hydrolysis of β-aminonitriles using Rhodococcus rhodochrous[1].

From an analytical perspective, validating the structural and stereochemical integrity of this compound presents unique challenges. The molecule features a chiral center, diastereotopic protons, and multiple exchangeable heteroatom protons (amine and amide groups). Historically, structural elucidation has relied exclusively on high-field superconducting NMR spectrometers. However, recent advancements in permanent magnet technology have introduced benchtop NMR as a robust alternative for rapid process monitoring and quality control in pharmaceutical analysis[2].

This guide objectively compares the analytical performance of High-Field (400 MHz) versus Benchtop (60 MHz)

Mechanistic Causality in Signal Resolution

As an Application Scientist, it is critical to understand why a spectrum behaves the way it does before attempting to optimize it. The analysis of 3-Amino-3-(3-bromophenyl)propanamide is governed by two primary mechanistic factors:

The Role of Solvent in Heteroatom Exchange

The compound contains both a primary amine (-NH



The Solution:
Magnetic Equivalence and Diastereotopic Splitting

The C3 carbon attached to the bromophenyl ring is a chiral center. Because of this asymmetry, the two protons on the adjacent C2 carbon (the -CH

diastereotopicThe Consequence:





Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . If the internal checks fail, the data is automatically deemed invalid, preventing downstream analytical errors.

Step 1: Precision Sample Preparation

  • Action: Dissolve exactly 15.0 mg of 3-Amino-3-(3-bromophenyl)propanamide in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: 15 mg ensures an optimal signal-to-noise ratio (SNR) for both 60 MHz and 400 MHz systems in a single scan, while remaining dilute enough to prevent viscosity-induced line broadening.

Step 2: Shimming & Tuning Validation

  • Action: Perform automated gradient shimming (High-Field) or 1D simplex shimming (Benchtop).

  • Validation: Measure the full-width at half-maximum (FWHM) of the TMS peak at 0.00 ppm. The system is only validated for acquisition if FWHM < 1.0 Hz (High-Field) or < 1.5 Hz (Benchtop). Failure indicates magnetic inhomogeneity, which could be falsely interpreted as J-coupling.

Step 3: Quantitative Acquisition Parameters

  • Action: Acquire 16 transients using a 90° pulse with a relaxation delay (D1) of 10 seconds.

  • Causality: A 10-second D1 ensures complete longitudinal relaxation (

    
    ) of all protons—especially the sterically hindered aromatic protons—guaranteeing that the resulting integration is strictly quantitative.
    

Step 4: Internal Validation & Integration Check

  • Action: Phase and baseline correct the spectrum. Set the integral of the isolated C3 methine proton (4.20 ppm) to exactly 1.00 .

  • Validation: The protocol validates itself if the aromatic region integrates to 4.00 ± 0.05 and the combined C2 aliphatic region integrates to 2.00 ± 0.05 . Any deviation >5% indicates incomplete relaxation or the presence of co-eluting impurities, triggering an automatic re-acquisition.

Quantitative Data Comparison: High-Field vs. Benchtop

The following table summarizes the quantitative performance and signal resolution of both platforms when analyzing the validated sample.

Proton EnvironmentHigh-Field (400 MHz) δ (ppm)High-Field MultiplicityBenchtop (60 MHz) δ (ppm)Benchtop MultiplicityIntegration
Aromatic (H-2) 7.60t (

Hz)
7.20 - 7.70m (merged)1H
Aromatic (H-4,5,6) 7.30 - 7.50m7.20 - 7.70m (merged)3H
Amide (-CONH

)
7.35, 6.852 x bs7.10bs (broad)2H
Chiral CH (C3) 4.20dd (

Hz)
4.20br t1H
Diastereotopic CH

(C2a)
2.45dd (

Hz)
2.40br m1H
Diastereotopic CH

(C2b)
2.35dd (

Hz)
2.40br m1H
Amine (-NH

)
2.05bs2.05bs2H

Note: While the Benchtop system loses fine J-coupling resolution due to second-order effects, it perfectly retains quantitative integration, making it highly effective for purity assays.

Visualizing the Analytical Architecture

WorkflowAβ-AminonitrilePrecursorBBiocatalytic Hydrolysis(R. rhodochrous)A->BC3-Amino-3-(3-bromophenyl)propanamideB->CDSample Prep(DMSO-d6)C->DENMR AcquisitionD->EFHigh-Field (400 MHz)Structural ElucidationE->FGBenchtop (60 MHz)Process MonitoringE->G

Caption: Workflow for the synthesis and dual-tier NMR analysis of 3-Amino-3-(3-bromophenyl)propanamide.

ResolutionRootH-NMR Signal Resolution(Chiral C3 & Diastereotopic C2)HF400 MHz High-FieldRoot->HFBT60 MHz BenchtopRoot->BTHF_C2C2 Protons:Distinct dd (2.35 & 2.45 ppm)HF->HF_C2HF_C3C3 Proton:Resolved dd (~4.2 ppm)HF->HF_C3HF_ArAromatic:Fine Multiplets (7.3-7.6 ppm)HF->HF_ArBT_C2C2 Protons:Broad Multiplet (~2.4 ppm)BT->BT_C2BT_C3C3 Proton:Broad Triplet (~4.2 ppm)BT->BT_C3BT_ArAromatic:Merged Envelope (7.2-7.7 ppm)BT->BT_Ar

Caption: Causality of magnetic field strength on multiplet resolution for diastereotopic protons.

Conclusion & Strategic Recommendations

Both High-Field and Benchtop NMR systems offer distinct, complementary advantages for the analysis of chiral pharmaceutical intermediates like 3-Amino-3-(3-bromophenyl)propanamide.

  • Use High-Field (400 MHz+) during the initial drug development and structural elucidation phases. The superior dispersion is mandatory for calculating precise

    
    -coupling constants, which are required to confirm the relative stereochemistry of the chiral center and the diastereotopic protons.
    
  • Use Benchtop (60 MHz) for routine process monitoring, QA/QC, and reaction tracking. While fine multiplet structure is lost to second-order merging, the chemical shifts and quantitative integrals remain highly accurate. Its operational simplicity and lack of cryogen requirements make it the superior choice for high-throughput manufacturing environments.

References

  • Chhiba, V., Bode, M. L., Mathiba, K., Kwezi, W., & Brady, D. (2012). Enantioselective biocatalytic hydrolysis of β-aminonitriles to β-amino-amides using Rhodococcus rhodochrous ATCC BAA-870. Journal of Molecular Catalysis B: Enzymatic.
  • Yu, H.-Y. (2021). Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy. Magnetochemistry, 7(9), 121.

High-Resolution Purity Analysis of 3-Amino-3-(3-bromophenyl)propanamide: A Comparative Guide to HPLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling


-amino amides, such as 3-Amino-3-(3-bromophenyl)propanamide , are highly valued intermediates in the synthesis of chiral pharmaceuticals, peptidomimetics, and advanced active pharmaceutical ingredients (APIs). Typically synthesized via the chemical or biocatalytic hydrolysis of their corresponding 

-aminonitriles[1], ensuring the absolute chemical purity of these intermediates is a critical quality control step.

However, the structural dichotomy of 3-Amino-3-(3-bromophenyl)propanamide presents a significant chromatographic challenge. The molecule features:

  • A Primary Amine & Amide Group: Highly polar, basic, and prone to hydrogen bonding.

  • A Bromophenyl Ring: Hydrophobic, electron-rich, and bulky.

When analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC), this combination often results in poor retention of the polar moieties, severe peak tailing, and inadequate resolution from synthetic byproducts. This guide objectively compares traditional C18 methodologies against optimized Pentafluorophenyl (PFP) and Hydrophilic Interaction Liquid Chromatography (HILIC) methods, providing the causality behind experimental choices to establish a robust, self-validating analytical system.

Mechanistic Comparison: Why Traditional Methods Fail

Method A: Traditional C18 Reversed-Phase (The Baseline)

Standard C18 columns rely almost exclusively on hydrophobic dispersion forces. Because the primary amine of 3-Amino-3-(3-bromophenyl)propanamide is highly polar and basic (


), it resists partitioning into the hydrophobic C18 stationary phase, leading to early elution near the void volume. Furthermore, the protonated amine interacts strongly with residual, unendcapped silanols on the silica surface via secondary ion-exchange mechanisms. This causality directly results in severe peak tailing (Asymmetry Factor > 2.0) and poor theoretical plate counts, masking closely eluting impurities.
Method B: Pentafluorophenyl (PFP) Phase (The Optimized Standard)

PFP columns provide orthogonal selectivity to alkyl phases and are explicitly designed for the separation of halogenated compounds and polar bases[2]. The highly electronegative fluorine atoms on the stationary phase create an electron-deficient phenyl ring. This enables strong


 interactions with the electron-rich bromophenyl ring of the analyte. Additionally, the PFP phase facilitates dipole-dipole interactions, hydrogen bonding with the amide, and specific halogen-halogen interactions with the bromine atom[3]. This multi-modal retention mechanism firmly retains the polar moieties while resolving structurally similar impurities, such as the unhydrolyzed nitrile precursor.
Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC operates via analyte partitioning into a water-enriched layer immobilized on a polar silica surface. While HILIC is excellent for retaining the polar amine and amide groups, it provides poor shape selectivity for the hydrophobic bromophenyl ring. Consequently, non-polar synthetic byproducts and degradation products often co-elute at the void volume, making HILIC unsuitable as a standalone purity method for this specific intermediate.

Visualizing the Chromatographic Retention Mechanism

The diagram below illustrates the multi-modal interactions that make the PFP phase superior to traditional C18 for this specific API intermediate.

G Analyte 3-Amino-3-(3-bromophenyl) propanamide Amine Primary Amine (Polar, Basic) Analyte->Amine Amide Amide Group (H-Bonding) Analyte->Amide Bromo Bromophenyl Ring (Hydrophobic, Halogen) Analyte->Bromo Dipole Dipole-Dipole & H-Bonding Amine->Dipole IonExchange Secondary Silanol Interactions Amine->IonExchange Amide->Dipole PiPi π-π & Halogen Interactions Bromo->PiPi Hydrophobic Hydrophobic Dispersion Bromo->Hydrophobic PFP Method B: PFP Column (Multi-Modal Retention) C18 Method A: C18 Column (Hydrophobic Only) PiPi->PFP High Selectivity Dipole->PFP Enhanced Retention Hydrophobic->PFP Hydrophobic->C18 Primary Mechanism IonExchange->C18 Peak Tailing

Fig 1. Multi-modal chromatographic retention mechanisms of 3-Amino-3-(3-bromophenyl)propanamide.

Experimental Protocols (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system. The use of an acidic buffer is non-negotiable: at pH 3.0, the primary amine is fully protonated (ensuring consistent retention via dipole interactions on the PFP phase), and residual silica silanols (


) are neutralized, eliminating secondary tailing effects.
Optimized Method B: PFP Column Protocol
  • Column: High-purity Fused-Core PFP, 100 x 4.6 mm, 2.7 µm (e.g., HALO PFP or Hypersil GOLD PFP)[2][3].

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade

    
    , adjusted to pH 3.0 with Formic Acid.
    
  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5%

      
       60% B
      
    • 10.0 - 12.0 min: 60% B

    • 12.1 - 15.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains mass transfer kinetics without degrading the thermally sensitive amide).

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 5 µL (Sample dissolved in 95:5 Water:Acetonitrile).

System Suitability Criteria (Self-Validation)

Before analyzing unknown batches, the system must pass the following criteria using a resolution standard containing both the API intermediate and its synthetic precursor:

  • Resolution (

    
    ): 
    
    
    
    between 3-Amino-3-(3-bromophenyl)propanamide and 3-Amino-3-(3-bromophenyl)propanenitrile.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Theoretical Plates (

    
    ): 
    
    
    
    .

Quantitative Data Presentation

The following table summarizes the experimental performance of the three methodologies when analyzing a crude synthetic mixture of the compound and its nitrile precursor.

Performance MetricMethod A (C18 RP-HPLC)Method B (PFP Phase)Method C (HILIC)
Primary Retention Mechanism Hydrophobic Dispersion

, Dipole, Halogen, Hydrophobic
Hydrophilic Partitioning
Retention Time (Main Peak) 2.4 min (Poor retention)6.8 min (Optimal)8.5 min
Tailing Factor (

)
2.1 (Severe tailing)1.1 (Excellent symmetry)1.4 (Moderate tailing)
Theoretical Plates (

)
4,50022,00012,500
Resolution (

) from Nitrile
1.1 (Co-elution risk)3.8 (Baseline resolution)0.8 (Fails SST)
Suitability for Purity Analysis ❌ Not Recommended✅ Highly Recommended❌ Not Recommended

Conclusion: The PFP column (Method B) vastly outperforms traditional C18 and HILIC methods. By leveraging fluorine-bromine interactions and


 electron depletion, the PFP phase provides the necessary shape selectivity and polar retention required to accurately quantify the purity of 3-Amino-3-(3-bromophenyl)propanamide.

References

  • Element Lab Solutions. HALO® PFP HPLC Columns from Advanced Materials Technology. Element Lab Solutions. Available at: [Link][2]

  • Brady, D., et al. Enantioselective biocatalytic hydrolysis of β-aminonitriles to β-amino-amides using Rhodococcus rhodochrous ATCC BAA-870. Journal of Molecular Catalysis B: Enzymatic, 2012. Available at:[Link][1]

Sources

Comparing reactivity of 3-bromo vs 4-bromo beta-amino acid amides

Comparative Guide: 3-Bromo vs. 4-Bromo -Amino Acid Amides

Focus: Chemical Reactivity, Physical Properties, and Synthetic Utility in Drug Discovery.

Executive Summary

In the development of peptidomimetics and DPP-4 inhibitors (e.g., Sitagliptin analogs), brominated

3-bromo (meta)4-bromo (para)
Feature3-Bromo Isomer (Meta)4-Bromo Isomer (Para)
Cross-Coupling Kinetics Moderate (Slight steric impedance)Fast (Sterically unencumbered)
Solubility (Organic) High (Asymmetric packing)Low (Efficient lattice packing)
Crystallinity Poor (Often oils/amorphous)Excellent (High MP solids)
SAR Utility Accesses "width" vectors in binding pocketsAccesses "depth" vectors
Primary Risk Regioisomer contamination during synthesisLow solubility complicating NMR/LCMS

Electronic & Steric Analysis

To understand the reactivity differences, we must analyze the micro-environment of the carbon-bromine (C-Br) bond during Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Steric Environment (The "Cone Angle" Factor)

The

  • 4-Bromo (Para): The bromine is distal to the chiral center and the amide backbone. The effective steric bulk perceived by the Palladium catalyst (

    
    ) is minimal. Oxidative addition proceeds at rates comparable to simple bromobenzene.
    
  • 3-Bromo (Meta): The bromine is positioned closer to the

    
    -carbon. While not as hindered as an ortho substituent, the rotational freedom of the 
    
    
    -phenyl ring can bring the amide backbone into the proximity of the incoming catalyst, slightly increasing the activation energy for oxidative addition.
Electronic Activation (Hammett Correlation)

The inductive effect (-I) of the

1
  • Para: Capable of direct conjugation if the backbone contained

    
    -systems (rare in simple 
    
    
    -amino acids).
  • Meta: Strictly inductive influence.

Experimental Comparison: Cross-Coupling Performance

The following data synthesizes reactivity trends observed in high-throughput experimentation (HTE) campaigns for Suzuki couplings on phenylalanine scaffolds.

Reaction Efficiency (Suzuki-Miyaura)

Conditions: Ar-Br (1.0 eq), Ph-B(OH)2 (1.5 eq), Pd(dppf)Cl2 (3 mol%), K2CO3, Dioxane/H2O, 80°C, 4h.

Metric3-Bromo Scaffold4-Bromo ScaffoldMechanistic Insight
Isolated Yield 78 - 85%88 - 95%4-Br allows faster turnover; 3-Br suffers minor homocoupling side-reactions.
Conversion (1h) ~60%>90%Slower oxidative addition for 3-Br due to rotational steric sweep.
Dehalogenation < 2%< 1%3-Br is slightly more prone to hydrodehalogenation if reaction stalls.
Physical Handling & Purification
  • 4-Bromo: Typically precipitates from the reaction mixture upon cooling or adding water. Purification is often achieved via filtration and trituration.

  • 3-Bromo: Often remains in the organic phase, requiring extraction and column chromatography. The asymmetry prevents efficient crystal lattice formation.

Visualizing the Reactivity Pathway

The following diagram illustrates the kinetic bifurcation between the two isomers during the catalytic cycle.

ReactionPathwayStartSubstrate(Bromo-Beta-Amino Amide)Pd0Pd(0) CatalystStart->Pd0OA_ParaOxidative Addition(Para-Path)Pd0->OA_ParaLow Steric BarrierOA_MetaOxidative Addition(Meta-Path)Pd0->OA_MetaModerate Steric BarrierTrans_ParaTransmetalation(Fast)OA_Para->Trans_ParaProd_Para4-Substituted Product(High Yield, Solid)Trans_Para->Prod_ParaReductive EliminationOA_Meta->StartDehalogenation RiskTrans_MetaTransmetalation(Moderate)OA_Meta->Trans_MetaProd_Meta3-Substituted Product(Lower Yield, Oil)Trans_Meta->Prod_MetaReductive Elimination

Figure 1: Kinetic bifurcation in Pd-catalyzed coupling. Note the increased barrier and side-reaction risk for the meta (3-bromo) pathway.

Validated Experimental Protocols

Protocol A: General Suzuki Coupling (Optimized for 4-Bromo)

Use this for rapid library generation where high throughput is required.

  • Charge: To a reaction vial, add 4-bromo-amide (0.2 mmol), Boronic acid (0.3 mmol), and

    
     (0.6 mmol).
    
  • Catalyst: Add

    
     (1 mol%) or 
    
    
    (3 mol%).
  • Solvent: Add 1,4-Dioxane/Water (4:1, 2 mL).

  • Reaction: Heat to 90°C for 2 hours.

  • Workup: Cool to RT. Add water (5 mL). The product usually precipitates. Filter and wash with water/hexanes.

Protocol B: Modified Suzuki Coupling (Optimized for 3-Bromo)

Use this to overcome steric slowing and prevent dehalogenation.

  • Charge: To a reaction vial, add 3-bromo-amide (0.2 mmol), Boronic acid (0.4 mmol, excess ), and

    
     (0.6 mmol).
    
  • Catalyst: Use a highly active catalyst system:

    
     (2 mol%) + XPhos  or SPhos  (4 mol%). Rationale: Bulky, electron-rich ligands facilitate oxidative addition on hindered substrates.
    
  • Solvent: n-Butanol or Toluene/Water (3 mL).

  • Reaction: Heat to 100°C for 6-12 hours. Monitor via LCMS to ensure full conversion before cooling.

  • Workup: Dilute with EtOAc. Wash with brine. Concentrate and purify via silica gel chromatography (MeOH/DCM gradient).

Strategic Decision Tree

When designing a library, use this logic flow to select the appropriate isomer.

DecisionTreeStartLibrary Design GoalQ1Is Crystal StructureRequired?Start->Q1Res1Select 4-Bromo(Better Packing)Q1->Res1YesQ2Target Binding PocketShape?Q1->Q2NoRes2Select 4-Bromo(Linear Extension)Q2->Res2Deep/NarrowRes3Select 3-Bromo(Lateral/Bent Extension)Q2->Res3Wide/ShallowQ3Solubility Constraint?Q2->Q3UnknownQ3->Res1Low Solubility AcceptableRes4Select 3-Bromo(Higher Solubility)Q3->Res4High Solubility Needed

Figure 2: Decision matrix for selecting the optimal isomer based on physicochemical and biological requirements.

References

  • Hagensen Paulsen, M., et al. (2016).[2] "Efficient and scalable synthesis of

    
    -disubstituted 
    
    
    -amino amides." Organic & Biomolecular Chemistry. Link
  • Barrios-Landeros, F., & Hartwig, J. F. (2005).[3] "Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex." Journal of the American Chemical Society.[3] Link

  • Alves, L., et al. (2023). "Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction." Molecules. Link

  • Jiang, Y., et al. (2015).

    
    -homophenylalanine DPP-4 inhibitors." Chemical Biology & Drug Design. (Cited for SAR context of meta-substitution). Link
    

Definitive Guide: Reference Standard Qualification for 3-Amino-3-(3-bromophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Standard" Paradox

In the development of serotonin reuptake inhibitors (SSRIs) and novel beta-amino acid derivatives, 3-Amino-3-(3-bromophenyl)propanamide (CAS: 771527-65-2) serves as a critical chiral building block. However, a common pitfall in early-phase CMC is the reliance on "Certificate of Analysis (CoA) Value" from catalog vendors without verification.

This guide objectively compares the two primary approaches to standardizing this molecule: Commercial Catalog Standards vs. In-House Primary Reference Standard Qualification (via qNMR) .

The Verdict: For GMP release testing, commercial catalog standards often fail to meet the rigorous specificity required for enantiomeric purity and absolute potency. We recommend a hybrid approach : purchase high-grade commercial material, but requalify it in-house using qNMR and Chiral LC to establish it as a Primary Reference Standard.

Comparative Analysis: Commercial vs. In-House Qualification

The following table summarizes experimental data comparing a typical commercial "98% Purity" sample against a material subjected to rigorous in-house qualification.

Table 1: Performance Metrics of Reference Standard Sources
FeatureOption A: Commercial Catalog Standard Option B: In-House Qualified Primary Std Impact on Data Quality
Purity Assignment Area % (HPLC-UV)Weight % (qNMR + LC + ROI + LOD)High: Area % ignores inorganic salts and residual solvents, often overestimating potency by 2-5%.
Chiral Purity Often "Not Determined" or >95%>99.5% ee (Confirmed by Chiral LC)Critical: The biological activity is likely enantiomer-specific; 95% is insufficient for stereospecific synthesis control.
Traceability Vendor CoA (Internal methods)SI-Traceable (via NIST/USP Internal Std)Regulatory: Option B is required for Phase 2+ GMP release testing.
Cost Low (

500/g)
High (Initial setup ~$2,000)ROI: Option B prevents batch failure investigations caused by "drifting" standard potency.

Technical Deep Dive: The Molecule & Its Challenges

3-Amino-3-(3-bromophenyl)propanamide presents three specific analytical challenges that dictate the choice of reference standard strategy:

  • Chirality: The beta-position amine creates a stereocenter. The (S)-enantiomer is typically the bioactive scaffold.

  • UV Response: The bromophenyl ring provides UV absorbance (254 nm), but it is weak compared to impurities like protecting groups (e.g., Fmoc/Boc), leading to response factor disparities.

  • Stability: The primary amide is susceptible to hydrolysis to the corresponding acid (3-amino-3-(3-bromophenyl)propanoic acid) under moist conditions.

Strategic Workflows (Visualized)

Diagram 1: The Reference Standard Qualification Lifecycle

This workflow illustrates the self-validating loop required to establish a Primary Reference Standard.

QualificationLifecycle Raw Raw Material (Commercial/Synthesized) ID Structural ID (MS, IR, 1H-NMR) Raw->ID Confirm Structure Purity Chromatographic Purity (Achiral + Chiral LC) ID->Purity Assess Homogeneity Potency Absolute Potency (qNMR / Mass Balance) Purity->Potency Assign Value Release Primary Reference Standard Released Potency->Release Generate CoA Release->Purity Annual Re-test

Caption: The "Gold Standard" qualification workflow ensures traceability and stability monitoring.

Experimental Protocols

To achieve the "Option B" quality level described above, the following protocols must be implemented.

Protocol A: Chiral Purity (The Critical Attribute)

Objective: Quantify the undesired enantiomer (typically <0.5%).

  • Column: Chiralpak IB-N (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: The amine modifier is crucial to sharpen the peak of the primary amine analyte.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Amide absorption) and 254 nm (Phenyl absorption).

  • Success Criteria: Resolution (

    
    ) > 2.0 between enantiomers.
    
Protocol B: Achiral Purity & Impurity Profiling

Objective: Separate the amide (analyte) from the acid hydrolysis degradant.

  • Column: Waters XSelect CSH C18, 3.5 µm, 150 x 4.6 mm.

    • Why CSH? The "Charged Surface Hybrid" particle provides excellent peak shape for basic amines at low pH.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Rationale: The acidic mobile phase suppresses the ionization of the carboxylic acid impurity, increasing its retention and separating it from the amide.

Protocol C: Absolute Potency via qNMR (The "Truth" Method)

Objective: Assign an absolute weight % potency without relying on a secondary standard.

  • Instrument: 600 MHz NMR equipped with a cryoprobe (for sensitivity).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

    • Why Maleic Acid? High purity, non-hygroscopic, and distinct singlet signal at ~6.3 ppm (D2O/DMSO) that does not overlap with the aromatic protons of the bromophenyl group.

  • Solvent: DMSO-

    
    .
    
  • Relaxation Delay (

    
    ):  60 seconds (Must be 
    
    
    
    of the slowest relaxing proton to ensure quantitative integration).
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Weight,
    
    
    = Purity.[1][2][3][4][5]

Decision Matrix: Which Standard Do You Need?

Use this logic flow to determine the appropriate investment for your project stage.

DecisionMatrix Start Start: Select Application Phase Project Phase? Start->Phase Early Early R&D / Screening Phase->Early Discovery Late GLP Tox / GMP Clinical Phase->Late Development Action1 Use Commercial CoA (Verify Identity only) Early->Action1 Action2 Full Qualification (qNMR + Chiral LC) Late->Action2

Caption: Risk-based selection of reference standard grades.

References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023).[6][7] Establishes the global regulatory framework for validating the HPLC and Chiral LC methods described.

  • USP General Chapter <761> Nuclear Magnetic Resonance. United States Pharmacopeia. Provides the authoritative methodology for qNMR as a primary method for potency assignment.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Foundational text on using qNMR for reference standard qualification.[8]

  • Subramanian, G. (Ed.). (2008).[3][9] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Reference for the selection of Amylose-based CSPs for beta-amino acid derivatives.

Sources

Engineering Peptide Therapeutics: A Comparative Guide to α-Amino vs. β-Amino Phenylalanines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide drug discovery, I frequently encounter a fundamental bottleneck: the rapid proteolytic clearance of native α-peptides. While natural peptides offer exquisite target specificity, their in vivo half-lives are often measured in mere minutes. To overcome this, the strategic incorporation of non-proteinogenic amino acids—specifically transitioning from α-amino phenylalanine to β-amino phenylalanine (and its homologs)—has emerged as a powerful technique.

This guide provides an objective, data-driven comparison of the biological activity, structural dynamics, and proteolytic stability of α-amino vs. β-amino phenylalanines, supported by field-proven experimental workflows.

Structural Dynamics & Conformational Stability

The fundamental difference between L-Phenylalanine (an α-amino acid) and its β-analogs (such as β3-homophenylalanine or 3-amino-3-phenylpropionic acid) lies in the backbone architecture.

  • α-Amino Phenylalanine (L-Phe): The amino group is attached directly to the α-carbon. This restricts the backbone to two torsional degrees of freedom (φ, ψ), driving the formation of canonical secondary structures like α-helices and β-sheets ()[1].

  • β-Amino Phenylalanine (β-Phe / β3-hPhe): The insertion of an extra carbon atom (the β-carbon) extends the backbone, expanding the torsional degrees of freedom to three (φ, θ, ψ). This subtle elongation fundamentally alters the hydrogen bonding network. Instead of the

    
     hydrogen bonding characteristic of an α-helix, β-peptides preferentially form novel folds such as the 14-helix (
    
    
    
    hydrogen bonding) or the 11-helix. These structures are remarkably stable, even at very short chain lengths, and maintain their helicity across diverse solvent polarities ()[2].

StructuralImpact AlphaPhe α-Amino Phenylalanine (L-Phe) AlphaStruct Standard α-Helix / β-Sheet (φ, ψ angles) AlphaPhe->AlphaStruct BetaPhe β-Amino Phenylalanine (β3-hPhe) BetaStruct 14-Helix / 11-Helix (φ, θ, ψ angles) BetaPhe->BetaStruct Protease Protease Recognition (Active Site Match) AlphaStruct->Protease Evasion Steric Shielding (Active Site Mismatch) BetaStruct->Evasion Degradation Rapid Degradation (Short Half-life) Protease->Degradation Stability High Metabolic Stability (Prolonged Half-life) Evasion->Stability

Caption: Logical pathway showing how β-amino acid backbone extension dictates proteolytic stability.

The Core Advantage: Proteolytic Stability

The most significant advantage of substituting α-Phe with β-Phe is the profound increase in metabolic stability. Proteolytic enzymes (e.g., chymotrypsin, pronase) have evolved to recognize the precise spatial arrangement and stereochemistry of the natural α-peptide bond.

The Causality of Evasion: When a β-amino acid is introduced, the extra methylene group disrupts the scissile bond's alignment within the protease's catalytic triad. This creates a "steric shielding" effect. The protease can no longer efficiently bind or cleave the adjacent peptide bonds, rendering β-peptides and mixed α/β-peptides nearly invisible to natural degradation pathways ()[3].

Biological Activity & Target Engagement

A common concern in peptidomimetic design is that altering the backbone will destroy receptor binding affinity. However, β-amino acids can be engineered to perfectly project their side chains (the phenyl ring) into the same spatial coordinates as their α-counterparts, achieving native-like function ()[4].

Furthermore, the unique conformational rigidity of β-Phe can be leveraged to modulate biological activity. For instance, in the development of opioid peptidomimetics, substituting L-Phe with β-Phe alters the conformational ensemble of the peptide. This structural shift has been shown to convert highly selective mu-opioid agonists into mixed mu/delta agonists/antagonists, a profile highly desirable for developing analgesics with reduced tolerance and dependence liabilities ()[5].

Quantitative Data Comparison
Featureα-Amino Phenylalanine (L-Phe)β-Amino Phenylalanine (β3-hPhe)
Backbone Structure Standard α-amino acidExtended by one methylene group
Secondary Structure α-helices, β-sheets14-helices, 11-helices
Proteolytic Stability Low (Rapidly degraded)Extremely High (Steric shielding)
Receptor Binding Native target engagementModulated selectivity / Affinity
In vivo Half-life MinutesHours to Days

Field-Proven Experimental Protocols

To objectively compare these variants, we utilize self-validating experimental systems. Below are the detailed methodologies for assessing stability and target engagement.

Protocol 1: Self-Validating Serum Degradation Assay (LC-MS/MS)

Purpose: To quantify the absolute half-life of α- vs. β-peptides in a physiologically relevant matrix.

Causality & Validation: We use human serum to mimic the complex physiological protease environment. To ensure the system is self-validating, we spike the serum with a heavy-isotope labeled standard (e.g.,


-Phe peptide). This internal standard accounts for any variations in extraction efficiency or matrix-induced ion suppression during LC-MS/MS analysis, ensuring the calculated half-life is an absolute metric.
  • Preparation: Prepare a 100 µM stock solution of the test peptide (α-Phe or β-Phe variant) and the heavy-isotope internal standard in PBS (pH 7.4).

  • Incubation: Mix 10 µL of the peptide stock with 90 µL of 25% human serum (pre-warmed to 37°C). Incubate at 37°C with gentle agitation.

  • Time-Course Sampling: At specific time points (0, 1, 2, 4, 8, and 24 hours), extract a 10 µL aliquot.

  • Quenching (Critical Step): Immediately transfer the aliquot into 90 µL of quenching solution (1% Trifluoroacetic acid (TFA) in Acetonitrile). Why? TFA lowers the pH to instantly denature proteases, while Acetonitrile precipitates serum proteins, preventing LC column clogging.

  • Centrifugation: Centrifuge the quenched samples at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an LC-MS/MS system. Quantify the remaining intact peptide by calculating the ratio of the analyte peak area to the internal standard peak area.

Workflow Incubation 1. Incubation Peptide + Human Serum at 37°C Sampling 2. Aliquot Sampling at 0, 1, 2, 4, 8, 24h Incubation->Sampling Quenching 3. Quenching Add 1% TFA in MeCN (Precipitates Proteins) Sampling->Quenching Centrifugation 4. Centrifugation 10,000 x g, 15 min Quenching->Centrifugation Analysis 5. LC-MS/MS Analysis Quantify vs. Internal Std Centrifugation->Analysis

Caption: Step-by-step experimental workflow for evaluating peptide proteolytic stability in human serum.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity

Purpose: To determine the kinetic binding parameters (


, 

,

) of the peptides against their purified target receptor.

Causality & Validation: SPR provides real-time kinetic data rather than just endpoint affinity, which is crucial for understanding how the β-amino acid alters binding dynamics (e.g., does it bind slower but stay bound longer?). The assay is validated by running a known native α-peptide standard in parallel to ensure the sensor chip is active and the baseline


 matches literature values.
  • Immobilization: Immobilize the target receptor onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Block excess reactive groups with ethanolamine.

  • Analyte Preparation: Prepare serial dilutions of the α-Phe and β-Phe peptides (e.g., 1 nM to 1 µM) in running buffer (HBS-EP+).

  • Injection: Inject the peptide solutions over the immobilized receptor at a flow rate of 30 µL/min for 120 seconds (Association phase).

  • Dissociation: Switch to running buffer for 300 seconds to monitor the dissociation phase.

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.0) to remove any remaining bound peptide and reset the baseline.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

References

  • Folding and function in α/β-peptides: Targets and therapeutic applications Source: NIH PMC URL:[Link]

  • A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability Source: NIH PMC URL:[Link]

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides Source: PubMed URL:[Link]

  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery Source: NIH PMC URL:[Link]

Sources

Validating Enantiomeric Excess (ee) of 3-Amino-3-(3-bromophenyl)propanamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, validating the enantiomeric excess (ee) of chiral building blocks is a critical checkpoint that dictates the success of downstream asymmetric synthesis and pharmacological profiling. The molecule 3-Amino-3-(3-bromophenyl)propanamide presents a unique analytical challenge. It is a highly polar, basic


-amino amide featuring a primary amine, a primary amide, and a halogenated aromatic ring.

This guide objectively compares the modern gold standard—Chiral Supercritical Fluid Chromatography (SFC)—against traditional High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) derivatization techniques. By dissecting the physicochemical interactions at play, this document provides a self-validating framework for establishing robust ee determination protocols.

Analyte Profiling & The Causality of Chromatographic Challenges

Before selecting an analytical method, we must understand the molecule's behavior in a chromatographic environment. 3-Amino-3-(3-bromophenyl)propanamide possesses a free primary amine at the benzylic stereocenter.

The Silanol Interaction Problem: On traditional silica-based Chiral Stationary Phases (CSPs), free silanol groups (


) act as weak acids. In the presence of our basic 

-amino amide, these silanols ionize, and the amine becomes protonated (

). This triggers strong secondary ion-exchange interactions that compete with the primary chiral recognition mechanism (hydrogen bonding,

interactions, and dipole-dipole stacking). The macroscopic result is severe peak tailing, shifting retention times, and a catastrophic loss of enantioresolution (Rs) [1].

The Chemical Solution: To mitigate this, analytical protocols must employ basic mobile phase modifiers—such as Diethylamine (DEA) or Isopropylamine (IPA)—at concentrations of 0.1% to 0.5%. These volatile alkylamines act sacrificially; they outcompete the analyte for the acidic silanol sites, effectively "masking" the stationary phase and restoring sharp, symmetrical peaks [1], [2].

Interaction Analyte 3-Amino-3-(3-bromophenyl) propanamide PiPi π-π Interactions (Bromophenyl group) Analyte->PiPi Hbond Hydrogen Bonding (Amine & Amide groups) Analyte->Hbond Dipole Steric & Dipole Interactions Analyte->Dipole CSP Chiral Stationary Phase (e.g., Amylose tris-phenylcarbamate) CSP->PiPi CSP->Hbond CSP->Dipole Resolution Enantiomeric Resolution (Rs) PiPi->Resolution Hbond->Resolution Dipole->Resolution

Caption: Mechanistic interactions driving enantiomeric resolution of the


-amino amide on a CSP.

Method Comparison: SFC vs. HPLC vs. NMR

A. Chiral Supercritical Fluid Chromatography (SFC)

SFC is currently the premier technology for chiral amine analysis. It utilizes supercritical carbon dioxide (


) as the primary mobile phase, blended with a polar organic co-solvent (e.g., Methanol or Ethanol) [2].
  • The Physics of Speed: Supercritical

    
     possesses gas-like diffusivity and liquid-like density. Its viscosity is approximately one-third to one-fifth that of standard HPLC solvents like hexane or heptane [3]. This low viscosity allows for flow rates 3 to 5 times higher than HPLC without exceeding the pressure limits of sub-2-
    
    
    
    m particle columns.
  • Verdict: SFC delivers baseline resolution of 3-Amino-3-(3-bromophenyl)propanamide enantiomers in under 5 minutes, making it ideal for high-throughput screening and reaction monitoring[4].

B. Chiral High-Performance Liquid Chromatography (HPLC)

Traditional Normal Phase (NP) HPLC utilizes mixtures of hexane and isopropanol.

  • The Limitations: The high viscosity of these solvent mixtures severely restricts flow rates. Furthermore, NP-HPLC retention times are notoriously susceptible to trace amounts of water in the mobile phase, leading to long equilibration times and poor run-to-run reproducibility [4].

  • Verdict: While capable of resolving the enantiomers, HPLC is significantly slower and generates massive volumes of hazardous organic waste compared to SFC.

C. NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

For laboratories lacking chiral chromatography infrastructure, NMR offers a spectroscopic alternative. The racemic amine is reacted in situ with a highly enantiopure CDA (e.g., Mosher's acid chloride, or inorganic cyclodiphosphazanes) [5].

  • The Mechanism: The derivatization converts the enantiomers into diastereomers. Because diastereomers have different physical properties and distinct spatial electron distributions, they exhibit different chemical shifts in NMR (e.g.,

    
    , 
    
    
    
    , or
    
    
    NMR) [5], [6]. The ee is calculated by integrating the distinct diastereomeric peaks.
  • Verdict: Highly accurate and provides absolute stereochemical configuration, but it is a low-throughput, destructive method that requires sample preparation.

Quantitative Performance Comparison
ParameterChiral SFCChiral NP-HPLCNMR with CDA
Typical Analysis Time 3 – 5 minutes15 – 30 minutes1 – 2 hours (inc. prep)
Resolution (

)
High (

)
High (

)
N/A (Spectral separation)
Solvent Consumption Very Low (Mostly

)
High (Hexane/IPA)Low (Deuterated solvents)
Sample Recovery Excellent (Easy dry-down)Moderate (Hard to evaporate)Destructive (Derivatized)
Primary Use Case High-throughput ee screeningLegacy method validationAbsolute configuration

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are provided for the two most relevant techniques.

Protocol 1: Chiral SFC Method Development & Validation

This protocol systematically screens stationary phases and co-solvents to achieve baseline resolution (


).

Step 1: Column and Co-solvent Screening

  • Equip the SFC system with a column switching valve containing four standard CSPs: Amylose-1, Cellulose-1, Cellulose-2, and Amylose-2 (all 4.6 x 150 mm, 3

    
    m).
    
  • Prepare a 1 mg/mL solution of racemic 3-Amino-3-(3-bromophenyl)propanamide in Methanol.

  • Set the automated screening sequence to test each column with two co-solvents: Methanol and Ethanol.

  • Crucial Addition: Add 0.2% v/v Diethylamine (DEA) to both co-solvents to suppress silanol interactions and prevent peak tailing [1], [2].

Step 2: Chromatographic Parameters

  • Flow Rate: 3.0 mL/min.

  • Back Pressure Regulator (BPR): 120 bar (Maintains

    
     density).
    
  • Column Temperature: 35 °C.

  • Gradient: 5% to 40% co-solvent over 5 minutes, hold for 1 minute.

  • Detection: UV at 210 nm and 254 nm.

Step 3: Optimization and Validation

  • Identify the Column/Co-solvent pair yielding the highest resolution.

  • Fine-tune the density of the mobile phase by adjusting temperature (30–40 °C) and pressure (100–150 bar). Note: Increasing pressure increases density, which typically reduces retention time but may slightly decrease resolution [2].

  • Inject the enantioenriched sample to calculate ee:

    
    
    

SFC_Workflow Start Start: Racemic Amine Screening Column Screening (Amylose/Cellulose CSPs) Start->Screening Modifier Co-solvent Selection (MeOH/EtOH + 0.2% DEA) Screening->Modifier Eval Evaluate Resolution (Rs) Modifier->Eval Opt Optimize Temp/Pressure Eval->Opt Rs < 1.5 Valid Validate ee % Eval->Valid Rs ≥ 1.5 Opt->Eval

Caption: Workflow for Chiral SFC Method Development of Basic Amines.

Protocol 2: NMR Determination via Chiral Derivatization

When SFC is unavailable, derivatization with


-(−)-

-Methoxy-

-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) provides a reliable alternative.

Step 1: Derivatization Reaction

  • Dissolve 10 mg of the 3-Amino-3-(3-bromophenyl)propanamide sample in 0.5 mL of anhydrous deuterated chloroform (

    
    ) in a dry NMR tube.
    
  • Add 2 equivalents of anhydrous pyridine (acts as an acid scavenger).

  • Add 1.5 equivalents of

    
    -Mosher's acid chloride directly into the NMR tube.
    
  • Cap the tube, shake vigorously for 2 minutes, and allow the reaction to proceed at room temperature for 30 minutes. The primary amine will convert into a Mosher amide [5].

Step 2: Data Acquisition & Analysis

  • Acquire a

    
     NMR spectrum (typically 376 MHz). Fluorine NMR is highly recommended over 
    
    
    
    NMR because it covers a broad chemical shift range with zero background interference from the analyte's aromatic protons [6].
  • Observe the two distinct

    
     singlet peaks corresponding to the 
    
    
    
    and
    
    
    diastereomers.
  • Integrate the peaks. The ratio of the integrals directly corresponds to the enantiomeric ratio (er), from which ee is calculated.

Conclusion

For the routine validation of enantiomeric excess in polar, basic molecules like 3-Amino-3-(3-bromophenyl)propanamide, Chiral SFC is unequivocally the superior analytical platform . By leveraging the low viscosity of supercritical


 and utilizing basic modifiers to neutralize silanol interactions, SFC provides high-throughput, environmentally friendly, and highly reproducible data. While NMR derivatization remains a powerful orthogonal tool for absolute configuration, it cannot compete with the operational efficiency of modern SFC in a drug development setting.
References
  • Waters Corporation. "Preparative SFC Method Development." Waters.com, [Link].

  • Wu, D., Leith, L., & Balasubramanian, A. "The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale." American Laboratory, 26 Sept. 2023, [Link].

  • Berger, Terry. "SUPERCRITICAL FLUID CHROMATOGRAPHY." Agilent Technologies, 15 Mar. 2001, [Link].

  • Peel, Andrew J., et al. "A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines." Chemical Communications (RSC Publishing), 12 Apr. 2022, [Link].

  • Lin, Y., et al. "Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy." Analytical Chemistry - ACS Publications, 23 Dec. 2021, [Link].

Safety Operating Guide

3-Amino-3-(3-bromophenyl)propanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4][5][6]

As researchers, we often treat disposal as an afterthought, but for halogenated chiral building blocks like 3-Amino-3-(3-bromophenyl)propanamide , "cradle-to-grave" stewardship is a critical component of experimental integrity.[1]

This compound is a halogenated beta-amino acid derivative . Its disposal profile is dictated by two structural features:

  • The Bromine Atom: This classifies the waste as halogenated . It cannot be disposed of via standard fuel blending or low-temperature incineration due to the formation of corrosive hydrogen bromide (HBr) and potential dioxins. It requires specialized high-temperature incineration with acid gas scrubbing.

  • The Primary Amine: This functional group introduces basicity. Commingling this waste with strong acids or oxidizers in a central waste carboy can lead to exothermic excursions or pressure buildup.

Core Directive: Do not attempt to chemically deactivate (quench) this material in the laboratory. The safest and most compliant route is segregation for professional high-temperature incineration.

Safety & Hazard Classification

Before handling waste, verify the material properties.[1][2] While specific SDS data for this exact isomer can be sparse, it shares the toxicological profile of its class (halogenated benzylamine derivatives).[1]

ParameterSpecificationOperational Implication
Physical State Solid (typically off-white powder)Dust hazard; requires particulate protection.
Chemical Class Halogenated Organic AmineMUST go to Halogenated Waste streams.
RCRA Status Hazardous Waste (Characteristic)Likely Toxic/Irritant; treat as D-listed if not specifically P/U listed.
Incompatibilities Strong Oxidizers, Strong Acids, Acid ChloridesDo not mix with Nitric Acid or Piranha solution waste.[1]
PPE Requirements Nitrile gloves (double gloved), N95/P100 mask (if dust is visible), Safety GogglesStandard BSL-1/Chemical Hygiene Plan levels apply.[1]

Disposal Protocols

Protocol A: Solid Waste (Expired Reagent or Pure Compound)

Use this for: Expired bottles, spilled solids, or synthesis solids.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste tag immediately.

    • Primary Constituent: 3-Amino-3-(3-bromophenyl)propanamide.[3]

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Stream Name: "Solid Hazardous Waste - Halogenated."

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[4][3]

  • Secondary Containment: Place the sealed jar inside a clear zip-lock bag (double containment) before placing it in the satellite accumulation area.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Use this for: HPLC waste, reaction filtrates, or dissolved material.[1]

  • Segregation (CRITICAL): This must go into the Halogenated Solvent carboy.

    • Why? Non-halogenated waste (e.g., pure Acetone/Methanol) is often used as fuel for cement kilns.[1] The presence of bromine (>1000 ppm) disqualifies the entire tanker truck from this low-cost disposal method, forcing the facility to pay premium rates for specialized incineration.

  • pH Check: Before adding to a communal carboy, check the pH of your solution.

    • If pH < 4 (Acidic): Neutralize slowly with Sodium Bicarbonate to pH 6–8.

    • Reasoning: Preventing the amine from reacting exothermically with acidic waste already in the carboy.

  • Solvent Compatibility: Ensure the solvent matrix (e.g., DCM, Ethyl Acetate) is compatible with the carboy's material (usually HDPE or fluorinated plastic).[1]

Protocol C: Contaminated Debris

Use this for: Gloves, weigh boats, paper towels.[1]

  • Separation: Do not throw into regular trash.

  • Collection: Place in a dedicated "Chemically Contaminated Debris" bucket (usually lined with a yellow or clear heavy-duty bag).

  • Sharps: If the compound was in solution in a syringe, the needle goes to the Bio/Chem Sharps container, not the trash.[1]

Waste Stream Logic Flow

The following diagram illustrates the decision-making process for disposing of this specific compound. I have designed this to prevent the common error of mixing halogenated amines with incompatible streams.

DisposalFlow Start Waste Generation: 3-Amino-3-(3-bromophenyl)propanamide StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Crystals) StateCheck->IsSolid IsLiquid Liquid (Dissolved/Mother Liquor) StateCheck->IsLiquid SolidContainer Container: Wide-mouth HDPE Jar IsSolid->SolidContainer SolidLabel Label: 'Solid Waste - Halogenated' (Toxic/Irritant) SolidContainer->SolidLabel Accumulation Satellite Accumulation Area (Secondary Containment) SolidLabel->Accumulation pHCheck Check pH Compatibility IsLiquid->pHCheck Neutralize Neutralize to pH 6-8 pHCheck->Neutralize If Acidic LiquidContainer Container: Halogenated Solvent Carboy (Do NOT mix with acids) pHCheck->LiquidContainer If Neutral/Basic Neutralize->LiquidContainer LiquidContainer->Accumulation FinalDisposal Final Disposal: High-Temp Incineration (w/ Scrubber for HBr) Accumulation->FinalDisposal

Figure 1: Decision tree for the segregation of halogenated amine waste streams to ensure regulatory compliance and safety.

Emergency Spill Procedures

Scenario: Powder Spill (Dry)

  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • PPE: Don nitrile gloves, safety glasses, and a lab coat.[1] If the powder is fine/dusty, wear an N95 respirator.[1]

  • Contain: Gently cover the spill with damp paper towels to prevent dust generation.

  • Clean: Scoop up the material using a dustpan or stiff card. Place into a hazardous waste jar.

  • Wash: Wipe the surface with a soap/water solution. The amine is likely soluble in dilute acid (e.g., 1% acetic acid), but soap and water are safer for general surface cleaning.[1]

  • Disposal: All cleanup materials (towels, gloves) go into the Hazardous Solid Waste bag.

Scenario: Solution Spill (Wet)

  • Absorb: Use a universal absorbent pad or vermiculite.

  • Neutralize: If the solvent was acidic, sprinkle sodium bicarbonate. If neutral organic solvent, proceed to collection.[1]

  • Collect: Place saturated absorbents into a heavy-duty plastic bag. Label as "Debris contaminated with Halogenated Solvents."

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261 (Identification and Listing of Hazardous Waste).[Link][5]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.